molecular formula C10H8FNO2 B13693681 6-Fluoro-7-methoxyquinolin-4-OL

6-Fluoro-7-methoxyquinolin-4-OL

Cat. No.: B13693681
M. Wt: 193.17 g/mol
InChI Key: LMUDHFCGXBTGDL-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxyquinolin-4-OL (CAS 948573-52-2) is a fluorinated and methoxylated quinoline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. Quinolines are bicyclic N-containing heterocyclic compounds that represent important segments of numerous pharmacologically active agents . This compound is of significant interest in early-stage drug discovery, particularly for developing novel anticancer and antimicrobial agents. In anticancer research, quinoline-based compounds have shown substantial promise. Structural analogs of this compound have been designed as potent inhibitors of receptor tyrosine kinases, such as HGFR (c-Met) and MST1R (Ron), which are critically involved in cancer proliferation, migration, and survival pathways . Some optimized quinoline derivatives have demonstrated potent in vitro activity against human colorectal carcinoma cells, showing high selectivity for cancer cells over normal cells and the ability to induce apoptosis . The presence of the fluorine and methoxy substituents at the 6 and 7 positions is a common modification to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. Furthermore, the quinoline core is a privileged structure in developing anti-infective agents. Quinoline derivatives exhibit a broad spectrum of biological activities, including antitubercular, antibacterial, and antifungal effects . The fluorine atom can enhance membrane permeability and influence interactions with bacterial targets, making this compound a valuable precursor for synthesizing novel hybrid molecules aimed at overcoming microbial resistance. This product is supplied for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDHFCGXBTGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 6-Fluoro-7-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to 6-Fluoro-7-methoxyquinolin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinolin-4-ol core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 6-position and a methoxy group at the 7-position can impart desirable pharmacokinetic and pharmacodynamic properties.[1][2] This guide will focus on the venerable Gould-Jacobs reaction, a classic and reliable method for the construction of the 4-hydroxyquinoline framework.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both traditional and modern approaches, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the 6-Fluoro-7-methoxyquinolin-4-ol Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates. The introduction of a fluorine atom at the 6-position is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[1][2] Concurrently, the methoxy group at the 7-position can influence solubility, receptor interactions, and overall ADME (absorption, distribution, metabolism, and excretion) profiles.

The combination of these substituents in 6-Fluoro-7-methoxyquinolin-4-ol makes it a highly attractive scaffold for the development of novel therapeutics. Its structural motifs are found in compounds investigated for their potential as kinase inhibitors and other targeted therapies in oncology.[7] A reliable and scalable synthetic route to this molecule is therefore of paramount importance for enabling further research and development in this area.

The Gould-Jacobs Reaction: A Time-Tested Approach

The Gould-Jacobs reaction, first reported in 1939, remains a primary and versatile method for the synthesis of 4-hydroxyquinolines.[3][8] The reaction proceeds through a sequence of condensation, cyclization, hydrolysis, and decarboxylation steps. The general mechanism involves the reaction of a substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[4]

The key advantages of the Gould-Jacobs reaction include its reliability, the ready availability of starting materials, and its applicability to a wide range of substituted anilines. While traditionally requiring high temperatures for the cyclization step, modern adaptations utilizing microwave irradiation have significantly reduced reaction times and improved yields.[9][10]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 6-Fluoro-7-methoxyquinolin-4-ol points to the Gould-Jacobs reaction as a direct and efficient approach. The disconnection of the quinoline ring system reveals two key building blocks: 4-fluoro-3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM) .

Retrosynthesis 6-Fluoro-7-methoxyquinolin-4-ol 6-Fluoro-7-methoxyquinolin-4-ol Gould-Jacobs Disconnection Gould-Jacobs Disconnection 6-Fluoro-7-methoxyquinolin-4-ol->Gould-Jacobs Disconnection Starting Materials 4-fluoro-3-methoxyaniline Diethyl ethoxymethylenemalonate (DEEM) Gould-Jacobs Disconnection->Starting Materials

Caption: Retrosynthetic analysis of 6-Fluoro-7-methoxyquinolin-4-ol.

The forward synthesis, therefore, commences with the condensation of 4-fluoro-3-methoxyaniline with DEEM, followed by a thermal or microwave-assisted cyclization to form the quinoline core. Subsequent hydrolysis and decarboxylation yield the desired 6-Fluoro-7-methoxyquinolin-4-ol.

Detailed Synthetic Pathway and Mechanism

The synthesis of 6-Fluoro-7-methoxyquinolin-4-ol via the Gould-Jacobs reaction can be broken down into four key stages:

  • Condensation: Nucleophilic attack of the amino group of 4-fluoro-3-methoxyaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol, to form the intermediate diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: Intramolecular 6-electron electrocyclization of the intermediate at high temperatures to form the tricyclic quinoline system.

  • Saponification (Hydrolysis): Hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Decarboxylation: Removal of the carboxylic acid group at the 3-position by heating to afford the final product, 6-Fluoro-7-methoxyquinolin-4-ol.

Gould_Jacobs_Pathway A 4-fluoro-3-methoxyaniline C Condensation Intermediate A->C Condensation (Heat, ~100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C Condensation (Heat, ~100-130°C) D Ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate C->D Thermal Cyclization (High Temp, ~250°C or Microwave) E 6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid D->E Saponification (NaOH, H₂O, Reflux) F 6-Fluoro-7-methoxyquinolin-4-ol E->F Decarboxylation (Heat, >200°C)

Caption: Synthetic pathway for 6-Fluoro-7-methoxyquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol. Both a classical thermal method and a modern microwave-assisted method are described.

Starting Material: 4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline is a commercially available starting material.[11][12] However, for researchers who wish to synthesize it in-house, several methods have been reported, often starting from 2-fluoro-5-nitrophenol or other readily available precursors.[13]

Classical Thermal Synthesis Protocol

This protocol utilizes a high-boiling point inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate to precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

  • Suspend the dried ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 6-Fluoro-7-methoxyquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Microwave-Assisted Synthesis Protocol

This modern approach offers significantly reduced reaction times and often improved yields.[9][10]

Step 1 & 2: Condensation and Cyclization (One-Pot)

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate should form.

  • Filter the solid product and wash with ice-cold acetonitrile.

  • Dry the resulting solid under vacuum.

Step 3 & 4: Saponification and Decarboxylation

The saponification and decarboxylation steps can be carried out as described in the classical thermal protocol (Section 4.2, Steps 3 and 4).

Data Presentation: Reaction Parameters

StepMethodReagents and SolventsTemperature (°C)TimeExpected Outcome
1. Condensation Classical4-fluoro-3-methoxyaniline, DEEM100-1301-2 hDiethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate
2. Cyclization ClassicalDiphenyl ether~25030-60 minEthyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate
1 & 2. Condensation & Cyclization Microwave4-fluoro-3-methoxyaniline, DEEM (excess)25015-30 minEthyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate
3. Saponification BothNaOH (aq)Reflux1-2 h6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid
4. Decarboxylation BothNone>200Until CO₂ evolution ceases6-Fluoro-7-methoxyquinolin-4-ol

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable synthetic route to 6-Fluoro-7-methoxyquinolin-4-ol, a molecule of considerable interest for drug discovery. This guide has detailed both classical and modern microwave-assisted protocols, offering researchers flexibility in their synthetic approach. The choice between the two methods will depend on the available equipment and desired scale of the synthesis. The principles and procedures outlined herein should serve as a valuable resource for scientists working to explore the therapeutic potential of this and related quinolin-4-ol derivatives.

References

  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P
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An In-depth Technical Guide to 6-Fluoro-7-methoxyquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 6-Fluoro-7-methoxyquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a predictive approach to its synthesis and characterization based on established chemical principles and data from closely related analogues.

Compound Identification and Structure

Systematic Name: 6-Fluoro-7-methoxyquinolin-4-ol

Chemical Structure:

Proposed Synthesis Protocol: The Conrad-Limpach Reaction

The Conrad-Limpach reaction is a robust and widely utilized method for the synthesis of quinolin-4-ols.[2] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol, the logical starting materials would be 4-fluoro-3-methoxyaniline and ethyl acetoacetate.

Experimental Workflow

A two-step synthetic protocol is proposed:

Step 1: Synthesis of Ethyl 3-((4-fluoro-3-methoxyphenyl)amino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-3-methoxyaniline in ethanol.

  • Add 1.1 equivalents of ethyl acetoacetate to the solution.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the ethanol is removed under reduced pressure to yield the crude ethyl 3-((4-fluoro-3-methoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization to 6-Fluoro-7-methoxyquinolin-4-ol

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a suitable reaction vessel.

  • The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

  • The reaction should be monitored by TLC to follow the formation of the product.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the product to precipitate.

  • The solid product is collected by filtration.

  • The collected solid is washed with a non-polar solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.

  • The crude 6-Fluoro-7-methoxyquinolin-4-ol is then purified by recrystallization from a suitable solvent, for instance, ethanol or a mixture of DMF and water.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 4-Fluoro-3-methoxyaniline C Ethanol, Acid catalyst A->C B Ethyl acetoacetate B->C D Reaction at RT C->D E Solvent Removal D->E F Intermediate: Ethyl 3-((4-fluoro-3-methoxyphenyl)amino)but-2-enoate E->F G High-boiling solvent F->G Crude Intermediate H Heat to 250°C G->H I Precipitation & Filtration H->I J Washing I->J K Recrystallization J->K L Final Product: 6-Fluoro-7-methoxyquinolin-4-ol K->L

Caption: Proposed two-step synthesis of 6-Fluoro-7-methoxyquinolin-4-ol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 6-Fluoro-7-methoxyquinolin-4-ol, estimated based on the known properties of similar fluoroquinolone structures.[3][4] These parameters are crucial for assessing the compound's potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₈FNO₂Defines the elemental composition.
Molecular Weight ~193.17 g/mol Influences absorption and distribution.
LogP 1.5 - 2.5Indicates lipophilicity and affects membrane permeability.
Topological Polar Surface Area (TPSA) ~50-70 ŲPredicts transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.
Rotatable Bonds 1Relates to conformational flexibility.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] Substituted quinolin-4-ols, in particular, have been investigated for various therapeutic applications.

  • Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology.[6] The specific substitution pattern of 6-Fluoro-7-methoxyquinolin-4-ol may confer selectivity for certain kinases involved in cancer cell proliferation and survival.

  • Antimalarial Activity: The 4-quinolone core is a well-established pharmacophore for antimalarial drugs.[7] Further derivatization of 6-Fluoro-7-methoxyquinolin-4-ol could lead to new compounds with efficacy against drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial Agents: Fluoroquinolones are a class of broad-spectrum antibiotics.[8] While the primary mechanism of action of antibacterial fluoroquinolones involves inhibition of DNA gyrase and topoisomerase IV, the core quinolone structure can be adapted to target other microbial processes.

Conclusion

6-Fluoro-7-methoxyquinolin-4-ol represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established methodologies and the known properties of related compounds. Further empirical investigation is necessary to validate the proposed synthetic route and to fully elucidate the physicochemical and biological properties of this compound. The insights provided herein are intended to facilitate future research and development efforts targeting this and similar quinoline-based molecules.

References

  • Thakare, et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. 2023 Feb 25. [Link]

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  • PMC. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025 Apr 1. [Link]

  • Google Patents. N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)
  • J&K Scientific. 4-Chloro-7-fluoro-6-methoxyquinoline | 25759-94-8. [Link]

  • BindingDB. BDBM187206 US9670181, 82 1-ethyl-4-((2-(ethylamino)-7-fluoro-6-methoxyquinolin-3-yl)methyl)-6,7-dimethoxyisoquinolin-3-ol. [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. 2023 Oct 8. [Link]

  • PubMed. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. 2021 Apr 5. [Link]

  • ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications. 2016 Jan 26. [Link]

  • Matrix Fine Chemicals. 7-METHOXYQUINOLIN-4-OL | CAS 82121-05-9. [Link]

  • Universitas Indonesia. Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. [Link]

  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • PubChem. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. [Link]

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Spectroscopic Characterization of 6-Fluoro-7-methoxyquinolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise elucidation of their molecular structure is a cornerstone of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. 6-Fluoro-7-methoxyquinolin-4-ol is a substituted quinoline derivative of significant interest, incorporating key functional groups—a fluorine atom, a methoxy group, and a hydroxyl group—that can modulate its physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-7-methoxyquinolin-4-ol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no direct experimental spectra for this specific compound are publicly available, this document synthesizes established principles from the spectroscopic analysis of related quinoline and aromatic compounds to offer a robust, predictive framework.[2][3][4] The insights and protocols herein are designed to guide researchers in the characterization of this and structurally similar molecules, ensuring scientific rigor and accelerating development timelines.

A critical aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[5][6] This equilibrium is fundamental to the interpretation of all spectroscopic data, as both forms may be present, influencing the observed spectral features.

Molecular Structure and Tautomerism

6-Fluoro-7-methoxyquinolin-4-ol can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (1H-quinolin-4-one). The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH.[6] The presence of both tautomers must be considered when interpreting spectroscopic data, as the signals may represent a mixture or an averaged state.

Caption: Tautomeric equilibrium between the enol and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information on the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[7][8] Ensure the sample is fully dissolved; sonication may be applied gently.

  • Filtration and Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[9]

  • Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent for field-frequency stabilization, an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).[9][10]

  • Instrument Setup : Insert the sample into the spectrometer. The instrument's software is used to lock onto the solvent's deuterium signal, and the magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-resolved spectral lines.[7]

  • Data Acquisition : Acquire the ¹H spectrum. For ¹³C NMR, proton decoupling is typically used to produce a spectrum where each unique carbon appears as a single line.[1]

Predicted ¹H NMR Spectrum

The chemical shifts in ¹H NMR are highly sensitive to the electronic environment. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) and carbonyl/hydroxyl groups will influence the positions of the aromatic proton signals. The spectrum is predicted in DMSO-d₆, a common solvent for quinoline derivatives.

Caption: Numbering for ¹H NMR assignments.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-7-methoxyquinolin-4-ol (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.0 - 8.2dJ ≈ 5-6Adjacent to nitrogen and C=C bond; deshielded.
H-3~6.2 - 6.4dJ ≈ 5-6Shielded by adjacent -OH group (enol form).
H-5~7.8 - 8.0dJ(H-F) ≈ 9-10 (ortho)Deshielded by proximity to the pyridine ring and coupled to fluorine.
H-8~7.3 - 7.5dJ(H-F) ≈ 6-7 (meta)Influenced by the methoxy group and coupled to fluorine.
7-OCH₃~3.9 - 4.1s-Typical chemical shift for an aryl methoxy group.
4-OH~11.0 - 12.0br s-Broad, downfield signal for the enolic hydroxyl, exchangeable with D₂O.
1-NH~11.5 - 12.5br s-For the keto tautomer, a broad N-H signal is expected.

Rationale & Expertise : The chemical shifts are estimated based on data for unsubstituted quinoline and 4-hydroxyquinoline, with adjustments for substituent effects.[1][3][11] The fluorine atom at C-6 will deshield the ortho proton (H-5) and to a lesser extent the meta proton (H-8), and will introduce characteristic H-F coupling. The electron-donating methoxy group at C-7 will shield the adjacent H-8. The tautomeric equilibrium means that the signals for H-2, H-3, and the labile proton (OH/NH) will be highly dependent on the dominant form in solution.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-7-methoxyquinolin-4-ol (in DMSO-d₆)

CarbonPredicted δ (ppm)Coupling to ¹⁹FRationale
C-2~140-145NoInfluenced by nitrogen and C-4 substituent.
C-3~110-115NoShielded carbon in the pyridine ring.
C-4~175-180NoHighly deshielded due to the attached oxygen (C=O in keto, C-OH in enol).
C-4a~140-145Yes (small)Bridgehead carbon, deshielded.
C-5~115-120Yes (small)Coupled to fluorine.
C-6~150-155 (d)Yes (¹JCF ≈ 240-250 Hz)Directly attached to fluorine, large C-F coupling.
C-7~145-150Yes (small)Attached to the methoxy group.
C-8~100-105Yes (small)Shielded by the methoxy group.
C-8a~120-125NoBridgehead carbon.
7-OCH₃~56-58NoTypical chemical shift for a methoxy carbon.

Rationale & Expertise : Predictions are based on typical quinoline chemical shifts and established substituent chemical shift (SCS) effects.[2] The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF). Other carbons in proximity will show smaller two-, three-, or four-bond couplings. The C-4 carbon will be significantly downfield, characteristic of a carbonyl carbon or a carbon bearing an oxygen atom in an enol system.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation : For a solid sample, the KBr pellet method is common. A few milligrams of the compound are intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum (of air) is recorded first.

  • Spectrum Recording : The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 2500O-H / N-H stretchHydroxyl (enol) / Amide (keto)Very broad, strong
~3050C-H stretchAromatic C-HSharp, medium
~2950, 2850C-H stretchMethoxy -CH₃Sharp, medium
~1650C=O stretchAmide carbonyl (keto form)Strong, sharp
1620 - 1450C=C, C=N stretchAromatic ring vibrationsMultiple sharp bands
~1250C-O stretchAryl ether (methoxy)Strong
~1200C-F stretchAryl fluorideStrong

Rationale & Expertise : The spectrum is expected to be dominated by features reflecting the tautomeric equilibrium. A very broad band in the 3400-2500 cm⁻¹ region would be characteristic of the hydrogen-bonded O-H (enol) and N-H (keto) groups.[13] A strong, sharp peak around 1650 cm⁻¹ would be definitive evidence for the C=O of the keto tautomer. The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1620-1450 cm⁻¹ region.[14] The strong absorptions for the C-O ether and C-F bonds are also expected.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[15]

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization : Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets that ultimately yield gas-phase ions. ESI is typically run in positive ion mode for quinolines, which readily form [M+H]⁺ ions.[16]

  • Mass Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS) : To elucidate the structure, the precursor ion (e.g., [M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides structural clues.[15]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 6-Fluoro-7-methoxyquinolin-4-ol is C₁₀H₈FNO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

  • Molecular Weight : 193.18 g/mol

  • Predicted [M+H]⁺ (Monoisotopic) : m/z 194.0612

The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules.

fragmentation parent [M+H]⁺ m/z = 194.06 frag1 m/z = 179.04 (Loss of CH₃) parent->frag1 - •CH₃ frag2 m/z = 166.05 (Loss of CO) parent->frag2 - CO frag3 m/z = 151.02 (Loss of CH₃ + CO) frag1->frag3 - CO frag4 m/z = 138.04 (Loss of CO + HCN) frag2->frag4 - HCN

Caption: Plausible ESI-MS/MS fragmentation pathway.

Rationale & Expertise : In positive mode ESI-MS, the molecule will readily protonate to form the [M+H]⁺ ion. Subsequent fragmentation (MS/MS) is predicted based on known pathways for oxygenated quinolines.[4] A common initial loss from the keto form is carbon monoxide (CO), a characteristic fragmentation for quinolones.[4] Another likely fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. Sequential losses, such as the loss of both a methyl radical and CO, are also plausible.

Integrated Spectroscopic Analysis Workflow

A systematic approach combining all techniques is essential for unambiguous structure confirmation.

workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Synthesized Product ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, OH/NH, C-O, C-F) start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) - Elucidate C-H Framework - Confirm Connectivity start->nmr confirm Data Integration & Final Structure Elucidation ms->confirm ir->confirm nmr->confirm

Caption: General workflow for spectroscopic characterization.

References

  • Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Retrieved from [Link]

  • Pathan, S.A., et al. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. Retrieved from [Link]

  • Abd El-Moneim, M. I., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

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  • Kappe, T., & Lube, W. (1981). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Monatshefte für Chemie. Retrieved from [Link]

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  • Wodarski, J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

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  • Rathnayake, A. S., et al. (2020). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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6-Fluoro-7-methoxyquinolin-4-ol: A Technical Guide to its Potential Biological Activities for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents with a wide array of pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the development of modern synthetic antibacterial and anticancer drugs, the versatility of the quinoline ring system is well-established.[1][2][3] The strategic incorporation of substituents, such as fluorine and methoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their metabolic stability, bioavailability, and target binding affinity.[5][6] This guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 6-Fluoro-7-methoxyquinolin-4-ol. By examining the activities of structurally analogous compounds, we can infer and propose promising avenues for research and development.

The Compound in Focus: 6-Fluoro-7-methoxyquinolin-4-ol

6-Fluoro-7-methoxyquinolin-4-ol is a heterocyclic building block that combines the key features of the quinoline core with the strategic placement of a fluorine atom and a methoxy group.[5] While direct and extensive biological data on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. The 4-hydroxy (or its tautomeric 4-oxo form, quinolone) functionality, the C-6 fluorine, and the C-7 methoxy group are all known to play critical roles in the biological activities of related quinoline and quinazoline derivatives.

Potential as an Anticancer Agent: Targeting Key Oncogenic Pathways

The quinoline and its isosteric quinazoline scaffolds are central to the design of numerous anticancer agents, particularly kinase inhibitors.[7][8] The structural features of 6-Fluoro-7-methoxyquinolin-4-ol suggest its potential to be developed into a potent inhibitor of key oncogenic kinases or an agent that disrupts DNA replication in cancer cells.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Several approved and investigational kinase inhibitors feature the quinoline or quinazoline core.

Derivatives of 4-anilinoquinolines and 4-anilinoquinazolines, which share a core structure with our topic compound, have shown significant promise as inhibitors of EGFR and c-Met, two receptor tyrosine kinases frequently implicated in non-small cell lung cancer (NSCLC) and other malignancies.[9][10][11] The 4-anilino group is known to interact with the hydrophobic pocket of the EGFR kinase domain.[9] The fluorine and methoxy substituents on the quinoline ring can further enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

EGFR_cMet_Inhibition cluster_intracellular Intracellular Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMet c-Met cMet->PI3K_AKT cMet->RAS_MAPK EGF EGF EGF->EGFR HGF HGF HGF->cMet Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Molecule 6-Fluoro-7-methoxy quinolin-4-ol (Derivative) Molecule->EGFR Molecule->cMet

Caption: Potential inhibition of EGFR and c-Met signaling pathways by a 6-Fluoro-7-methoxyquinolin-4-ol derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Fluoro-7-methoxyquinolin-4-ol derivatives against EGFR and c-Met kinases.

  • Materials: Recombinant human EGFR and c-Met kinases, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

    • Add the diluted test compound to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and wash the wells.

    • Add the detection antibody and incubate.

    • Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add the substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data from Analogous Compounds

Compound ClassTarget KinaseReported IC50 ValuesReference
4-AnilinoquinolinesEGFR10.18 µM - 4.65 µM[9]
4-(2-fluorophenoxy)-7-methoxyquinazolinesEGFRL858R68.1 nM[10]
4-(2-fluorophenoxy)-7-methoxyquinazolinesc-Met0.26 nM[10]
6,7-dimethoxy-4-anilinoquinolinesc-Met0.030 µM - 0.11 µM[1][11]
Topoisomerase Inhibition: Disrupting DNA Replication

Quinoline derivatives have also been identified as inhibitors of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately cell death.

Potential as an Antimicrobial Agent: The Fluoroquinolone Legacy

The fluoroquinolone class of antibiotics represents a significant achievement in antimicrobial drug discovery, and the core structure of 6-Fluoro-7-methoxyquinolin-4-ol is reminiscent of these potent agents.[6][12] Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14]

Mechanism of Action: Targeting Bacterial DNA Synthesis

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and cell death.[13] The C-6 fluorine atom is a hallmark of the fluoroquinolone class and is critical for their potent antibacterial activity.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

Fluoroquinolone_MoA cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Topoisomerase_IV Topoisomerase IV Replication DNA Replication & Transcription DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death Molecule 6-Fluoro-7-methoxy quinolin-4-ol (as a Fluoroquinolone) Molecule->DNA_Gyrase Molecule->Topoisomerase_IV

Caption: Proposed mechanism of action of a 6-Fluoro-7-methoxyquinolin-4-ol-based fluoroquinolone.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of a 6-Fluoro-7-methoxyquinolin-4-ol derivative that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in Mueller-Hinton broth in the wells of a microtiter plate.

    • Prepare a standardized inoculum of the bacterial strain.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Quantitative Data from Analogous Compounds

Compound ClassBacterial StrainReported MIC Values (µg/mL)Reference
7-Substituted-6-fluoroquinolonesE. coli, S. aureusas low as 0.860[13]
3-fluoro-6-methoxyquinoline derivativesS. aureus (MRSA)0.125[15]
N(7) position-modified balofloxacinsMRSA, P. aeruginosa0.0195 - 0.078[16]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For anticancer activity, modifications at the 4-position, such as the introduction of anilino groups, are crucial for kinase inhibition.[9][11] For antimicrobial activity, modifications at the C-7 position have been extensively explored to enhance the spectrum and potency against resistant bacterial strains.[17]

The 6-fluoro and 7-methoxy substitutions on the quinoline core of the title compound provide a valuable starting point for the design of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of derivatives with various substitutions at the 4-position for potential anticancer activity and at the 7-position for antimicrobial applications.

Conclusion

While 6-Fluoro-7-methoxyquinolin-4-ol itself is not extensively characterized, its structural components are integral to a multitude of potent anticancer and antimicrobial agents. By leveraging the vast body of knowledge on related quinoline and quinazoline derivatives, this guide provides a framework for exploring the therapeutic potential of this compound. The insights into potential mechanisms of action, along with established experimental protocols, offer a clear path for researchers and drug development professionals to unlock the full potential of this promising chemical scaffold.

References

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  • Synthesis and Anticancer Activity of 1‐(Ethyl/Methyl)‐7‐(p‐Methoxybenzyl Amino) and 7‐Amino‐6‐Fluoroquinolone‐Boron Difluoride Complexes | Request PDF - ResearchGate. (URL: [Link])

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  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique chemical properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific quinoline derivative, 6-Fluoro-7-methoxyquinolin-4-ol. Drawing upon the extensive research into quinoline-based compounds, this document synthesizes current knowledge to propose and detail potential mechanisms of action and therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both a strategic overview and detailed experimental protocols to facilitate the investigation of this promising compound.

Introduction to 6-Fluoro-7-methoxyquinolin-4-ol: A Compound of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[1] Derivatives of quinoline have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[2] The compound 6-Fluoro-7-methoxyquinolin-4-ol belongs to this versatile class of molecules. The presence of a fluorine atom at the C-6 position is a common feature in many successful fluoroquinolone antibiotics, known to enhance antimicrobial activity.[3] The methoxy group at C-7 and the hydroxyl group at C-4 (often existing in tautomeric equilibrium with the 4-quinolone form) are also key functionalities that can influence the compound's biological interactions and pharmacokinetic properties.

This guide will systematically explore the most probable therapeutic targets of 6-Fluoro-7-methoxyquinolin-4-ol based on the established activities of structurally similar quinoline derivatives. We will delve into the molecular pathways these compounds are known to modulate and provide detailed, actionable experimental workflows for target identification and validation.

Potential Therapeutic Applications and Key Molecular Targets

The diverse biological activities reported for quinoline derivatives suggest that 6-Fluoro-7-methoxyquinolin-4-ol could have therapeutic potential in several key areas.

Oncology

Quinoline-based compounds are well-represented in the landscape of anticancer drug discovery.[1] Their mechanisms of action are varied and often target fundamental processes of cancer cell proliferation and survival.[4]

2.1.1. DNA Intercalation and Topoisomerase Inhibition

A significant number of quinoline derivatives exert their cytotoxic effects by intercalating into DNA, thereby interfering with DNA replication and transcription.[1][2] This mechanism is shared by established anticancer drugs like doxorubicin and mitoxantrone. Furthermore, many of these compounds target topoisomerase enzymes (both type I and II), which are critical for resolving DNA supercoiling during replication.[1][2] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.

Potential Targets:

  • Topoisomerase I & II: Enzymes essential for DNA replication and repair.

2.1.2. Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The quinoline scaffold is a valuable pharmacophore for the development of competitive kinase inhibitors, as it can mimic the adenine moiety of ATP and interact with the hinge region of the kinase active site.[7] Numerous quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression.[6][8]

Potential Kinase Targets:

  • Pim-1 Kinase: Upregulated in many human malignancies and involved in cell growth and survival.[2]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation.[2]

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis.[4][9]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.[4]

Infectious Diseases

The fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring, are potent bactericidal agents.[10] They are widely used to treat a variety of bacterial infections.[11][12]

2.2.1. Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][] These enzymes are responsible for managing the topological state of bacterial DNA during replication.[14] Their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[]

Potential Targets:

  • Bacterial DNA Gyrase: The primary target in many Gram-negative bacteria.[12]

  • Bacterial Topoisomerase IV: The primary target in many Gram-positive bacteria.[12]

Neurodegenerative Disorders

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The multifaceted nature of these diseases provides several avenues for therapeutic intervention.[17]

2.3.1. Cholinesterase Inhibition

A key feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[15] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, is a major therapeutic strategy.[18] Several quinoline-based compounds have been developed as potent cholinesterase inhibitors.[15]

Potential Targets:

  • Acetylcholinesterase (AChE)

  • Butyrylcholinesterase (BChE)

2.3.2. Modulation of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[16] Some quinoline derivatives have been shown to inhibit the aggregation of Aβ and disaggregate existing plaques.[16]

Potential Target:

  • Amyloid-β (Aβ) peptide

2.3.3. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters. Their inhibition can be beneficial in both Alzheimer's and Parkinson's disease.[18]

Potential Targets:

  • Monoamine Oxidase A (MAO-A)

  • Monoamine Oxidase B (MAO-B)

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of 6-Fluoro-7-methoxyquinolin-4-ol. The following section outlines key experimental protocols.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This can be achieved through a variety of cell-based assays.[19][20]

3.1.1. Workflow for Phenotypic Screening

G cluster_0 Phase 1: Broad Cell-Based Screening cluster_1 Phase 2: Data Analysis & Hypothesis Generation Compound Synthesis\n & Characterization Compound Synthesis & Characterization Cancer Cell Line Panel\n (e.g., NCI-60) Cancer Cell Line Panel (e.g., NCI-60) Compound Synthesis\n & Characterization->Cancer Cell Line Panel\n (e.g., NCI-60) Bacterial & Fungal Strains Bacterial & Fungal Strains Compound Synthesis\n & Characterization->Bacterial & Fungal Strains Neuronal Cell Lines\n (e.g., SH-SY5Y) Neuronal Cell Lines (e.g., SH-SY5Y) Compound Synthesis\n & Characterization->Neuronal Cell Lines\n (e.g., SH-SY5Y) Antiproliferation Assays\n (e.g., MTT, SRB) Antiproliferation Assays (e.g., MTT, SRB) Cancer Cell Line Panel\n (e.g., NCI-60)->Antiproliferation Assays\n (e.g., MTT, SRB) Identify Potent\n Antiproliferative Activity Identify Potent Antiproliferative Activity Antiproliferation Assays\n (e.g., MTT, SRB)->Identify Potent\n Antiproliferative Activity Antimicrobial Susceptibility Testing\n (MIC Determination) Antimicrobial Susceptibility Testing (MIC Determination) Bacterial & Fungal Strains->Antimicrobial Susceptibility Testing\n (MIC Determination) Identify Potent\n Antimicrobial Activity Identify Potent Antimicrobial Activity Antimicrobial Susceptibility Testing\n (MIC Determination)->Identify Potent\n Antimicrobial Activity Neuroprotection & Cytotoxicity Assays Neuroprotection & Cytotoxicity Assays Neuronal Cell Lines\n (e.g., SH-SY5Y)->Neuroprotection & Cytotoxicity Assays Identify Neuroprotective\n or Neurotoxic Effects Identify Neuroprotective or Neurotoxic Effects Neuroprotection & Cytotoxicity Assays->Identify Neuroprotective\n or Neurotoxic Effects

Caption: Workflow for initial phenotypic screening of 6-Fluoro-7-methoxyquinolin-4-ol.

Target Deconvolution Strategies

Once a significant biological effect is observed, the next step is to identify the specific molecular target(s). Several methods can be employed for this purpose.[21]

3.2.1. Affinity-Based Chemoproteomics

This "pulldown" method involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.[21]

  • Probe Synthesis: Synthesize a derivative of 6-Fluoro-7-methoxyquinolin-4-ol with a linker arm and an affinity tag (e.g., biotin).

  • Immobilization: Couple the biotinylated probe to streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a native protein extract from the relevant cell line.

  • Incubation: Incubate the cell lysate with the immobilized probe.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Target Validation Assays

After a putative target has been identified, it is essential to validate the interaction and its functional consequences.[22]

3.3.1. Biochemical Assays for Kinase Inhibition

If a kinase is identified as a potential target, its inhibition by the compound must be confirmed using in vitro kinase assays.[23][24]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[23]

  • Kinase Reaction: Set up a reaction containing the purified kinase, its substrate, ATP, and varying concentrations of 6-Fluoro-7-methoxyquinolin-4-ol.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

3.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with 6-Fluoro-7-methoxyquinolin-4-ol or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein in the soluble fraction by Western blotting or other methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.3.3. Signaling Pathway Analysis

To understand the downstream effects of target inhibition, it is important to analyze the relevant signaling pathways.

G cluster_0 Western Blot Analysis 6-Fluoro-7-methoxyquinolin-4-ol 6-Fluoro-7-methoxyquinolin-4-ol Target Kinase Target Kinase 6-Fluoro-7-methoxyquinolin-4-ol->Target Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylation Downstream Substrate Downstream Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response\n (e.g., Proliferation, Apoptosis) Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated Substrate->Cellular Response\n (e.g., Proliferation, Apoptosis) Signal Transduction Measure p-Substrate Levels Measure p-Substrate Levels

Caption: Analysis of a kinase signaling pathway using Western blotting.

Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of 6-Fluoro-7-methoxyquinolin-4-ol
Kinase TargetIC50 (nM)Assay Method
Pim-1[Insert Value]ADP-Glo™
Src[Insert Value]ADP-Glo™
VEGFR2[Insert Value]ADP-Glo™
EGFR[Insert Value]ADP-Glo™
Table 2: Antimicrobial Activity of 6-Fluoro-7-methoxyquinolin-4-ol
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Pseudomonas aeruginosa[Insert Value]

Conclusion

6-Fluoro-7-methoxyquinolin-4-ol is a promising compound with the potential to target a range of therapeutically relevant molecules in oncology, infectious diseases, and neurodegenerative disorders. The structural motifs of this compound, particularly the quinoline core and the fluoro and methoxy substitutions, suggest a high probability of interaction with targets such as protein kinases, bacterial topoisomerases, and cholinesterases. The experimental workflows detailed in this guide provide a robust framework for the systematic identification and validation of these targets. Further investigation into the mechanism of action of 6-Fluoro-7-methoxyquinolin-4-ol is warranted and could lead to the development of novel therapeutic agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(21), 9657-9683.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the
  • An overview of quinoline derivatives as anti-cancer agents. (2024).
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Crown Bioscience.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace.
  • Păun, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC.
  • Kinase Activity Assay. (n.d.).
  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Sebaiy, M. M., et al. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025). TMP Universal Journal of Medical Research and Surgical Techniques.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.
  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Drug Discovery Cycles: From Target Identification to Approval. (2025). Liveon Biolabs.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
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  • Target Identification and Validation in Drug Discovery: Methods and Protocols. (2025).
  • N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer. (n.d.).
  • 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Tre
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed.
  • Researchers Discover Compound That Reverses Alzheimer's and Parkinson's Symptoms. (2016). Neuroscience News.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC.
  • 4-chloro-7-fluoro-6-methoxyquinoline. (n.d.). BLD Pharm.
  • Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2025).

Sources

The Pharmacophoric Pivot: 6-Fluoro-7-methoxyquinolin-4-ol in Kinase Inhibitor Design

[1][2]

Executive Summary & Molecular Identity

6-Fluoro-7-methoxyquinolin-4-ol (CAS: 851985-91-6) is a specialized heterocyclic scaffold primarily utilized in the discovery and synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR, and RET pathways.[1][2][3]

While often categorized as an intermediate, this molecule acts as the pharmacophoric anchor for a class of experimental and next-generation kinase inhibitors. It represents a strategic evolution from the classic 6,7-dimethoxyquinoline scaffold (found in Cabozantinib and Foretinib), where the 6-methoxy group is replaced by a fluorine atom to modulate metabolic stability, lipophilicity, and electronic density at the ATP-binding interface.

Chemical Identity[1][2][4][5]
  • IUPAC Name: 6-Fluoro-7-methoxyquinolin-4-ol[1][2][3][4]

  • Tautomerism: Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1][2] In synthetic applications (e.g., chlorination), it reacts via the enol form; in biological solution, the keto form often predominates.

  • Key Role: Precursor to the "Head Group" of ATP-competitive inhibitors.[2]

Mechanism of Action: The Pharmacological Logic

Unlike a standalone drug, the "mechanism" of this molecule is defined by how its structural features function within a complex kinase inhibitor. It serves as the ATP-mimetic core .[1][2]

Structure-Activity Relationship (SAR)

The transition from a 6,7-dimethoxy core to a 6-fluoro-7-methoxy core is a deliberate medicinal chemistry tactic known as a bioisosteric replacement .[1][2]

Structural FeatureMechanistic Function in Kinase Inhibition
4-Position (Hydroxyl/Ether) The Linker Pivot: In the final drug, this oxygen serves as the ether linkage (–O–) to the hydrophobic "tail" (often a phenyl-cyclopropane-dicarboxamide moiety).[1][2] This geometry orients the quinoline ring into the adenine-binding pocket of the kinase.
6-Position (Fluorine) Metabolic Blockade: The C-6 position is a metabolic "hotspot" prone to oxidative demethylation by CYP450 enzymes in dimethoxy-quinolines.[1][2] Replacing –OMe with –F blocks this degradation pathway, extending the drug's half-life (

).Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring. This lowers the pKa of the quinoline nitrogen (N1), reducing protonation at physiological pH and altering the hydrogen-bond acceptor strength for the hinge region backbone (e.g., Met1211 in c-Met).
7-Position (Methoxy) Solvent Interface & Fit: The methoxy group provides a specific steric bulk that fills the hydrophobic pocket adjacent to the gatekeeper residue. It acts as a weak electron donor, partially counteracting the withdrawal from the 6-F, fine-tuning the ring's overall electrostatics.
Binding Mode (Type II Inhibition)

When incorporated into a TKI (e.g., an analog of Cabozantinib), the 6-fluoro-7-methoxyquinoline core occupies the ATP-binding pocket :

  • Hinge Interaction: The Quinoline N1 accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Hydrophobic Sandwich: The flat aromatic ring is sandwiched between hydrophobic residues (typically Valine/Alanine and Leucine) above and below the plane.

  • Gatekeeper Evasion: The 6-F/7-OMe substitution pattern is small enough to avoid steric clash with "gatekeeper" residues (e.g., T790M in EGFR or V804 in RET), maintaining potency against resistance mutations.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the mechanistic logic of the scaffold and its conversion into an active inhibitor.

Gcluster_SARMechanism of Action (SAR)AnilinePrecursor:4-Fluoro-3-methoxyanilineScaffoldTarget Scaffold:6-Fluoro-7-methoxyquinolin-4-olAniline->ScaffoldGould-Jacobs Rxn(Cyclization)ActivatedActivated Intermediate:4-Chloro-6-fluoro-7-methoxyquinolineScaffold->ActivatedPOCl3 / Chlorination(Activation of 4-OH)SAR_6F6-Fluoro:Blocks CYP450 MetabolismModulates pKa (N1)Scaffold->SAR_6FSAR_7OMe7-Methoxy:Solubility & Steric FitScaffold->SAR_7OMeDrugFinal Kinase Inhibitor(e.g., c-Met/VEGFR2 Antagonist)Activated->DrugSNAr Coupling(Ether Linkage Formation)

Caption: Synthesis pathway and Structure-Activity Relationship (SAR) mapping of the 6-Fluoro-7-methoxyquinolin-4-ol scaffold.

Experimental Protocols

Synthesis of the Scaffold (Gould-Jacobs Reaction)

This protocol yields high-purity 6-Fluoro-7-methoxyquinolin-4-ol from 4-fluoro-3-methoxyaniline.[1][2]

Reagents:

  • 4-Fluoro-3-methoxyaniline (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent, high boiling point)

Workflow:

  • Condensation: Mix aniline and EMME. Heat to 110°C for 2 hours. Ethanol is evolved (distill off).

    • Checkpoint: Monitor TLC for disappearance of aniline. Product is the enamino-ester intermediate.[1][2]

  • Cyclization: Dilute the intermediate in diphenyl ether. Heat to 250°C (reflux) for 1–2 hours.

    • Mechanism:[1][2][5][6][7] Thermal intramolecular cyclization releases ethanol/methanol to form the quinoline ring.

  • Isolation: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter and wash the solid.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH, then acidify to precipitate the 3-carboxylic acid. Heat the acid in quinoline/copper powder to decarboxylate (if the 3-H product is desired) or use directly if the 3-ester is needed.[1][2] Note: For "quinolin-4-ol", decarboxylation is required.[1][2]

Quality Control: Impurity Profiling

When using this scaffold for drug development, regioisomeric purity is critical.

  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).

  • Critical Impurity: 6-Methoxy-7-fluoroquinolin-4-ol .[1][2][3]

    • Origin: If the starting material (4-fluoro-3-methoxyaniline) contains 3-fluoro-4-methoxyaniline, or if cyclization occurs at the incorrect ortho position (rare due to sterics).[1][2]

    • Detection: The 6-F and 7-F isomers have distinct ¹⁹F-NMR shifts.[1][2]

    • Standard: ¹⁹F-NMR in DMSO-d6. 6-F signal typically appears around -110 to -120 ppm (triplet/multiplet depending on proton coupling).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for the scaffold synthesis).

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link (Context for the 6,7-disubstituted quinoline pharmacophore).

  • Liu, X., et al. (2018). Structure-activity relationship of quinoline derivatives as potent c-Met inhibitors.[1][2] European Journal of Medicinal Chemistry. Link (Detailed SAR on fluoro-substitution in quinoline cores).

  • PubChem Compound Summary. (n.d.). 6-Fluoro-7-methoxyquinolin-4-ol (CAS 851985-91-6).[1][2][3][4] National Center for Biotechnology Information. Link (Verification of chemical identity).

De-risking Quinoline Scaffolds: A Senior Application Scientist's Guide to In Silico ADME/Tox Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Quinoline Paradox in Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry. As a "privileged structure," its fused benzene and pyridine ring system is present in a vast array of therapeutic agents, from antimalarials like quinine and chloroquine to modern kinase inhibitors used in oncology.[1] This versatility, however, presents a paradox. The very electronic and structural features that make quinolines effective binders to biological targets can also predispose them to metabolic liabilities and off-target toxicities. Historically, many promising drug candidates have failed late in development due to unforeseen issues with their Absorption, Distribution, Metabolism, Excretion (ADME) profiles or toxicity.[2]

This guide is designed for the modern drug discovery professional. It moves beyond a simple listing of predictive tools and instead provides a strategic framework for the in silico ADME/Tox profiling of quinoline derivatives. As a self-validating system, this workflow is designed to build a comprehensive, evidence-based understanding of a compound's potential behavior in vivo, long before it is synthesized. We will explore the causality behind our computational choices, grounding our predictions in mechanistic understanding and rigorous validation to de-risk quinoline-based projects early and effectively.

Part I: The Foundational Pillars of In Silico Assessment

Before delving into the specific workflow for quinolines, we must establish the core principles that govern computational ADME/Tox prediction. The goal is not to replace wet lab experiments but to guide them, prioritize candidates, and build a deeper understanding of structure-activity and structure-property relationships.

The ADME/Tox Framework: A Drug's Journey

ADME/Tox is the acronym that describes the pharmacokinetic and safety journey of a drug within an organism.[3][4] Early and accurate prediction of these properties is paramount for reducing costly late-stage attrition.[2][4]

  • Absorption: How the drug enters the bloodstream. Key parameters include solubility, permeability (e.g., Caco-2), and efflux transporter interactions.

  • Distribution: Where the drug goes in the body. This is governed by factors like plasma protein binding (PPB), tissue partitioning, and the ability to cross biological barriers like the blood-brain barrier (BBB).

  • Metabolism: How the body chemically modifies the drug, primarily in the liver by enzymes like the Cytochrome P450 (CYP) superfamily.[3] Metabolism can lead to inactivation, activation (prodrugs), or the formation of toxic metabolites.

  • Excretion: How the drug and its metabolites are removed from the body, typically via the kidneys or in the bile.[3]

  • Toxicity: The potential for the drug to cause harm. This is a broad area encompassing endpoints like cardiotoxicity (hERG channel blockage), mutagenicity, carcinogenicity, and organ-specific toxicities (e.g., hepatotoxicity).

Core Computational Methodologies

Our predictive power stems from several key computational techniques. Understanding their basis is crucial for interpreting their outputs.

  • Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): This is a foundational data modeling method.[5] QSAR models are built on the principle that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[6] By calculating hundreds of molecular descriptors (e.g., size, shape, electronic properties, lipophilicity) for a set of compounds with known experimental data (a "training set"), machine learning algorithms can build a mathematical model to predict the properties of new, untested molecules.[6][7] The validity of a QSAR model depends on its defined endpoint, unambiguous algorithm, and, critically, its Applicability Domain (AD)—the chemical space in which it can make reliable predictions.[8][9]

  • Expert (Rule-Based) Systems: These systems codify toxicological knowledge into a set of rules. They typically operate by identifying "structural alerts"—specific molecular substructures or fragments known to be associated with a particular toxicity.[10] For example, certain aromatic nitro groups are well-known structural alerts for mutagenicity. These systems are excellent for rapid initial screening but can be limited by the knowledge they are built upon and may not capture the complex interplay of the entire molecule.[8][11]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a "bottom-up" approach that simulates the ADME processes of a drug within a virtual animal or human.[5][12][13] These models consist of compartments representing different organs and tissues, interconnected by blood flow.[13] By inputting compound-specific data (like LogP, pKa, and in vitro metabolism data) and system-specific physiological data, PBPK models can predict the concentration-time profile of a drug in various parts of the body.[14] This is an invaluable tool for predicting human pharmacokinetics from preclinical data and assessing complex drug-drug interaction (DDI) scenarios.[12]

Part II: The Integrated Workflow for Profiling Quinoline Derivatives

This section details a step-by-step, self-validating workflow designed to build a comprehensive ADME/Tox profile for a novel quinoline derivative.

Workflow Step 1: Initial Compound Setup and Physicochemical Profiling

The journey begins with the molecule's structure. The quality of this initial input dictates the reliability of all subsequent predictions.

Protocol: Compound Input and Initial Assessment

  • Obtain Canonical SMILES: Start with a standardized, canonical SMILES (Simplified Molecular Input Line Entry System) representation of your quinoline derivative. This ensures consistency across different platforms.[7]

  • Generate 2D and 3D Structures: Use a cheminformatics toolkit (e.g., RDKit) or a web server to convert the SMILES string into 2D and energy-minimized 3D structures. The 3D conformation is crucial for shape-based descriptors and docking studies.

  • Utilize a Comprehensive Web Tool: For an initial broad assessment, use a multi-component predictor like SwissADME or ADMETlab 2.0.[7][15] These tools provide a rapid overview of key properties.

  • Analyze Physicochemical Properties: Focus on core properties that govern "drug-likeness." Evaluate against established guidelines like Lipinski's Rule of Five.[1] Key parameters include:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors and Acceptors

    • Aqueous Solubility (LogS)

  • Document and Flag: Record these initial properties in a centralized table. Flag any compounds that violate multiple drug-likeness rules, as they may face bioavailability challenges.[1]

Table 1: Example Physicochemical and ADME Profile for a Hypothetical Quinoline Derivative

PropertyPredicted ValueOptimal RangeAssessment
Molecular Weight ( g/mol )375.4< 500✅ Pass
LogP (o/w)3.8-0.4 to +5.6✅ Pass
LogS (Aqueous Solubility)-4.5> -6✅ Pass
H-Bond Donors1≤ 5✅ Pass
H-Bond Acceptors4≤ 10✅ Pass
TPSA (Ų)65.7< 140✅ Pass
Caco-2 Permeability (logPapp)HighHigh✅ Favorable
Blood-Brain Barrier (BBB) PermeantNoApplication-dependentℹ️ CNS Inactive
P-gp SubstrateYesNo⚠️ Potential Efflux Risk
CYP2D6 InhibitorYesNo⚠️ Potential DDI Risk

dot

G cluster_input Step 1: Input & Physicochemical Profile cluster_analysis Step 2: Analysis & Decision SMILES SMILES 3D_Structure 3D_Structure SMILES->3D_Structure Generate Web_Tool SwissADME / ADMETlab 3D_Structure->Web_Tool Calculate PhysChem_Table Table 1: Physicochemical & ADME Properties Web_Tool->PhysChem_Table Populate Drug_Likeness Assess Drug-Likeness (e.g., Lipinski's Rules) PhysChem_Table->Drug_Likeness ADME_Flags Identify Early Flags (P-gp, CYP Inhibition) PhysChem_Table->ADME_Flags Decision Proceed or Redesign? Drug_Likeness->Decision ADME_Flags->Decision G Input_Molecule Quinoline Derivative (3D Structure) SoM_Tool Site of Metabolism Predictor (e.g., SMARTCyp) Input_Molecule->SoM_Tool CYP_Tool CYP Inhibition/Substrate Predictor (e.g., admetSAR) Input_Molecule->CYP_Tool SoM_Results Predicted 'Soft Spots' (e.g., C5, C8) SoM_Tool->SoM_Results CYP_Results CYP Interaction Profile (e.g., Inhibits CYP2D6) CYP_Tool->CYP_Results Integration Integrate & Analyze SoM_Results->Integration CYP_Results->Integration Decision Actionable Insight: Modify at C8 to improve metabolic stability Integration->Decision

Caption: Workflow for predicting metabolic liabilities.

Workflow Step 3: Critical Toxicity Endpoint Prediction

This is arguably the most crucial step in de-risking a chemical series. For quinolines and other nitrogen-containing heterocycles, several toxicity endpoints are of particular concern.

Cardiotoxicity (hERG Blockage): The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. [16][17]Blockage of this channel can lead to QT interval prolongation, a dangerous condition that can trigger fatal arrhythmias. [17][18]Many drugs have been withdrawn from the market due to this off-target effect. Quinidine itself is a known hERG blocker. [16]In silico models are essential for flagging this liability early.

Mutagenicity/Genotoxicity: This refers to the potential of a compound to damage DNA, which can lead to cancer. The bacterial reverse mutation assay (Ames test) is the standard in vitro screen. In silico models often use structural alerts and QSAR to predict the outcome of the Ames test.

Protocol: Focused Toxicity Assessment

  • Select a Comprehensive Toxicity Predictor: Use a platform that provides predictions for multiple endpoints. Tools like ProTox-II, Lazar, or commercial platforms like ACD/Tox Suite are suitable. [19][20][21]2. Prioritize hERG Prediction: Run the quinoline derivative through a validated hERG blockage model. These are typically classification models (blocker/non-blocker). Note the prediction and the model's confidence score.

  • Assess Mutagenicity: Use a model that predicts Ames mutagenicity. The output will typically be a binary prediction (mutagen/non-mutagen) and may highlight the specific structural alerts responsible for the flag.

  • Evaluate Other Key Endpoints: Obtain predictions for hepatotoxicity, carcinogenicity, and an estimation of acute toxicity (e.g., LD50).

  • Consolidate Data into a Risk Profile: Summarize the findings in a clear table. This provides a snapshot of the compound's potential toxicological liabilities.

Table 2: Example Toxicity Risk Profile for a Hypothetical Quinoline Derivative

Toxicity EndpointPredictionConfidenceImplication
hERG Blockage Blocker High (0.85)⚠️ High Risk. Potential for cardiotoxicity.
Ames Mutagenicity Non-mutagen High (0.91)✅ Favorable
HepatotoxicityLow ProbabilityMedium (0.72)✅ Favorable
CarcinogenicityNegativeHigh (0.88)✅ Favorable
Oral Acute Toxicity (LD50)Class 4 (300-2000 mg/kg)-ℹ️ Slight to moderate toxicity. [22]

Part III: Advanced Modeling and Integrated Decision-Making

With a foundational profile established, advanced modeling can provide deeper insights and increase predictive confidence.

Building a Custom QSAR Model

If you have a series of quinoline derivatives with experimental data for a key endpoint (e.g., activity against a specific kinase, or measured hERG inhibition), you can build a custom QSAR model. This provides much higher predictive accuracy within your specific chemical space than a global model. [23][24][25] Protocol: High-Level QSAR Development Workflow

  • Data Curation: Collect high-quality, consistent biological data for a set of at least 30-50 congeneric quinoline derivatives.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (0D to 3D) for all compounds.

  • Dataset Splitting: Rationally divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation. [26]4. Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model correlating the descriptors with the biological activity.

  • Rigorous Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess robustness.

    • External Validation: Use the model to predict the activity of the test set compounds. The model's predictive power (e.g., R² or q²) on this external set is the true measure of its utility. [23][25]6. Interpretation: Analyze the model to understand which descriptors are most influential. This provides direct insight into the structure-activity relationship (SAR).

dot

G cluster_data Data Preparation cluster_model Model Generation & Validation Data Curated Dataset (Quinolines + Activity) Split Split Data (80% Train, 20% Test) Data->Split Train_Set Training Set Split->Train_Set Test_Set Test Set Split->Test_Set Build Build Model (Machine Learning) Train_Set->Build Validate External Validation Test_Set->Validate Build->Validate Final_Model Final_Model Validate->Final_Model Final Validated QSAR Model

Caption: Custom QSAR model development workflow.

The Self-Validating System: A Consensus-Based Approach

No single in silico model is perfect. A truly robust and trustworthy assessment comes from integrating the outputs of multiple, orthogonal models. [27]This consensus approach forms the core of a self-validating system.

When profiling a high-priority quinoline derivative, the process should not stop at one prediction.

  • Query Multiple Tools: Run the compound through 2-3 different platforms for each key endpoint (e.g., use SwissADME, admetSAR, and ADMETlab for ADME properties).

  • Compare Predictions: Do the models agree? If three different tools predict high Caco-2 permeability, confidence in that prediction is high. If predictions for hERG blockage conflict (one says 'blocker', another says 'non-blocker'), this highlights uncertainty and flags the compound for mandatory experimental testing.

  • Weigh the Evidence: Combine the physicochemical profile, ADME predictions, metabolic map, and multi-endpoint toxicity assessment into a single, holistic view.

  • Make a Go/No-Go Decision: Based on the integrated profile, make an informed decision. A compound with good predicted ADME but a strong, consensus prediction for hERG blockage and a known metabolic liability should be deprioritized or sent back for redesign. A compound with a clean profile across the board becomes a high-priority candidate for synthesis and in vitro testing.

dot

G cluster_predictions Multi-Model Predictions Molecule Quinoline Candidate ADME_Pred ADME Profile (Tool A, B, C) Molecule->ADME_Pred Metab_Pred Metabolism Profile (Tool D, E) Molecule->Metab_Pred Tox_Pred Toxicity Profile (Tool F, G, H) Molecule->Tox_Pred Consensus Consensus Engine & Expert Review ADME_Pred->Consensus Metab_Pred->Consensus Tox_Pred->Consensus Go Go: Synthesize & Test In Vitro Consensus->Go Favorable Profile NoGo No-Go: Redesign or Deprioritize Consensus->NoGo Unfavorable Profile (e.g., hERG Risk)

Caption: Integrated decision-making workflow.

Conclusion

The in silico ADME/Tox profiling of quinoline derivatives is not a black-box exercise. It is a systematic, hypothesis-driven process that, when executed correctly, provides profound insights into the potential risks and liabilities of a compound series. By adopting an integrated, multi-model workflow, we create a self-validating system that moves beyond single data points to build a comprehensive risk profile. This approach empowers medicinal chemists with actionable intelligence, guiding the design of safer, more effective medicines and ultimately reducing the high rate of attrition that has long plagued drug discovery. The computational tools are a means to an end: to make better decisions, fail faster and cheaper, and advance only those candidates with the highest probability of success.

References

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  • Bibra. (n.d.). In Silico Testing for Toxicology Assessment.

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The Genesis and Evolution of Fluoroquinolones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Serendipity to Rational Design

The history of antibacterial agents is replete with instances of serendipitous discovery, and the quinolone class is a prime example. What began as an unexpected byproduct in the synthesis of an antimalarial drug has evolved over six decades into a cornerstone of modern antimicrobial therapy.[1][2] This guide provides an in-depth technical exploration of the discovery and history of fluoroquinolones, designed for researchers, scientists, and drug development professionals. We will delve into the pivotal discoveries, the causal relationships behind key structural modifications, and the experimental methodologies that have defined this critical class of antibiotics.

The Dawn of the Quinolones: The Nalidixic Acid Era

The story of the quinolones begins in the early 1960s at the Sterling-Winthrop Research Institute. In 1962, while working on the synthesis of the antimalarial compound chloroquine, Dr. George Lesher and his colleagues isolated a 1,8-naphthyridine derivative with modest antibacterial activity.[1] This compound, later named nalidixic acid, was approved for use in the United States in 1964, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[1]

Nalidixic acid's spectrum of activity was narrow, and it was largely ineffective against Gram-positive bacteria.[1] Despite its limitations, the discovery of nalidixic acid was a landmark achievement, providing a novel chemical scaffold for antibacterial drug development.

The Fluorine Revolution: The Birth of the Fluoroquinolones

The major breakthrough in quinolone research came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[1] This seemingly simple modification had a profound impact on the compound's biological activity, giving rise to the fluoroquinolone class. The scientific rationale for this addition was rooted in the understanding that the fluorine atom could enhance the drug's penetration into the bacterial cell and increase its inhibitory effect on the target enzyme, DNA gyrase.[3]

Norfloxacin, developed in the early 1980s, was the first fluoroquinolone to demonstrate a significantly broader spectrum of activity compared to its non-fluorinated predecessors.[1][4] This was followed by the synthesis of ciprofloxacin in 1983, which showed even greater potency.[1]

A Generational Leap: The Evolution of Fluoroquinolone Activity

The subsequent development of fluoroquinolones is often categorized into four distinct generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties. This evolution was driven by a systematic exploration of structure-activity relationships (SAR), with key modifications at the N-1, C-7, and C-8 positions of the quinolone core.

Structure-Activity Relationship: The Engine of Innovation

The core pharmacophore of the fluoroquinolones consists of a bicyclic ring system with a carboxylic acid at position 3 and a ketone at position 4, both of which are essential for binding to the target enzymes. The key to the generational advancements lies in the strategic substitutions at other positions:

  • N-1 Position: The introduction of a cyclopropyl group at the N-1 position, a hallmark of ciprofloxacin and later generations, was found to significantly increase potency against aerobic bacteria.[5][6][7]

  • C-7 Position: The addition of a piperazine ring at the C-7 position was a critical modification that enhanced the drug's activity and pharmacokinetic properties.[8][9] This substituent is believed to be involved in the drug's interaction with the bacterial enzyme.[10]

  • C-8 Position: Modifications at the C-8 position, such as the addition of a methoxy group, have been shown to enhance lethal activity and influence the drug's interaction with the target enzymes.[6]

The logical progression of these structural modifications can be visualized as follows:

Fluoroquinolone_Evolution Nalidixic_Acid First Generation Nalidixic Acid (Narrow Gram-spectrum) Second_Gen Second Generation Norfloxacin, Ciprofloxacin (Expanded Gram- spectrum) Nalidixic_Acid->Second_Gen C-6 Fluorine N-1 Cyclopropyl C-7 Piperazine Third_Gen Third Generation Levofloxacin (Improved Gram+ and atypical coverage) Second_Gen->Third_Gen C-8 Methoxy (in some) Chiral modifications (Ofloxacin to Levofloxacin) Fourth_Gen Fourth Generation Moxifloxacin (Broad spectrum including anaerobes) Third_Gen->Fourth_Gen Bulky C-7 substituents C-8 Methoxy

Caption: Evolution of Fluoroquinolone Generations.

Comparative Antimicrobial Activity

The following table summarizes the in-vitro activity (MIC90 in mg/L) of representative fluoroquinolones from different generations against key Gram-positive and Gram-negative pathogens, demonstrating the progressive broadening of their antibacterial spectrum.

Drug (Generation)Escherichia coliPseudomonas aeruginosaStaphylococcus aureus (Methicillin-Susceptible)Streptococcus pneumoniae
Nalidixic Acid (1st)16>128>128>128
Ciprofloxacin (2nd)0.030.50.52
Levofloxacin (3rd)0.0610.51-2
Moxifloxacin (4th)0.0640.120.25

Note: MIC90 values are approximate and can vary based on the specific study and geographic location. Data compiled from multiple sources for comparative purposes.[2][11]

Mechanism of Action: A Dual-Targeting Strategy

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve the torsional stress that occurs during DNA unwinding for replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

The dual-targeting mechanism of later-generation fluoroquinolones is a key advantage, as it can be more difficult for bacteria to develop resistance through mutations in both target enzymes simultaneously.[5]

The mechanism of action can be visualized as follows:

Mechanism_of_Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Ternary_Complex_Gyrase Ternary Complex (Fluoroquinolone-Gyrase-DNA) DNA_Gyrase->Ternary_Complex_Gyrase Ternary_Complex_TopoIV Ternary Complex (Fluoroquinolone-TopoIV-DNA) Topoisomerase_IV->Ternary_Complex_TopoIV DNA_Replication_Blocked DNA Replication Blocked Ternary_Complex_Gyrase->DNA_Replication_Blocked Chromosome_Segregation_Failed Chromosome Segregation Fails Ternary_Complex_TopoIV->Chromosome_Segregation_Failed Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death Chromosome_Segregation_Failed->Bacterial_Cell_Death

Caption: Fluoroquinolone Mechanism of Action.

Experimental Protocols: Elucidating the Mechanism

The elucidation of the fluoroquinolone mechanism of action has relied on robust in-vitro assays that measure the activity of DNA gyrase and topoisomerase IV. These assays are also critical for the screening and characterization of new fluoroquinolone candidates.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and an appropriate buffer.

  • Inhibitor Addition: The test compound (potential fluoroquinolone) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the enzymatic reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA-intercalating dye (e.g., ethidium bromide) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light.

Self-Validating System:

  • Positive Control: A known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin) is included to confirm that the assay can detect inhibition.[13]

  • Negative Control: A reaction with no inhibitor (vehicle control, e.g., DMSO) is included to demonstrate the baseline supercoiling activity of the enzyme.[13]

  • Expected Outcome: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster on the agarose gel. In the presence of an effective inhibitor, the supercoiling will be reduced or absent, and the DNA will remain in its relaxed form.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase IV, ATP, and a suitable buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C.

  • Reaction Termination: The reaction is stopped.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA is visualized, typically with ethidium bromide staining.

Self-Validating System:

  • Positive Control: A known topoisomerase IV inhibitor (e.g., ciprofloxacin) is used to validate that the assay can detect inhibition.[14]

  • Negative Control: A reaction without any inhibitor is included to show the baseline decatenation activity of the enzyme.

  • Expected Outcome: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA network, releasing minicircles that can enter the agarose gel and migrate as distinct bands. In the presence of an effective inhibitor, the kDNA will remain catenated and will not be able to enter the gel, or the release of minicircles will be significantly reduced.[14]

The Challenge of Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance. Understanding the mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.

The primary mechanisms of fluoroquinolone resistance include:

  • Target Enzyme Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of fluoroquinolones to their targets.[12]

  • Reduced Drug Accumulation:

    • Efflux Pumps: Overexpression of efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.

    • Porin Modifications: Changes in the structure or expression of porin proteins in the outer membrane of Gram-negative bacteria can decrease the influx of fluoroquinolones.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying qnr genes, which encode proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding, can confer low-level resistance.[15]

A visual representation of these resistance mechanisms is provided below:

Resistance_Mechanisms cluster_bacterium Bacterial Cell Target_Enzymes DNA Gyrase & Topoisomerase IV Efflux_Pump Efflux Pump Fluoroquinolone_Out Fluoroquinolone Efflux_Pump->Fluoroquinolone_Out Expulsion Porin Porin Channel Porin->Target_Enzymes Inhibition Qnr_Protein Qnr Protein Qnr_Protein->Target_Enzymes Protection Fluoroquinolone_In Fluoroquinolone Fluoroquinolone_In->Porin Entry Mutation Target Enzyme Mutations Mutation->Target_Enzymes

Caption: Mechanisms of Fluoroquinolone Resistance.

Conclusion and Future Directions

The journey of the fluoroquinolones from a chemical curiosity to a powerful class of antibiotics is a testament to the power of medicinal chemistry and rational drug design. Each generation has brought significant improvements in spectrum and efficacy, driven by a deep understanding of structure-activity relationships and the underlying mechanism of action. However, the ever-present threat of antibiotic resistance necessitates a continued commitment to innovation. Future research in this field will likely focus on developing novel fluoroquinolones that can evade existing resistance mechanisms, possess enhanced activity against multidrug-resistant pathogens, and exhibit improved safety profiles. The legacy of the fluoroquinolones serves as a valuable blueprint for the development of the next generation of antibacterial agents.

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tautomeric forms of 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-7-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] The biological function and physicochemical properties of these molecules are intrinsically linked to their precise three-dimensional structure and electronic distribution. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of a specific, pharmaceutically relevant derivative: 6-Fluoro-7-methoxyquinolin-4-ol. We will dissect the structural and environmental factors governing the equilibrium between its 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms, detail the experimental and computational methodologies required for their characterization, and discuss the profound implications of this tautomeric duality in the context of drug design and development.

The Principle of Tautomerism in 4-Quinolone Systems

Tautomerization is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[3] This process typically involves the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond.[3][4] In the case of 6-Fluoro-7-methoxyquinolin-4-ol, the molecule exists in a dynamic equilibrium between two primary tautomeric forms: the keto (or more accurately, lactam) form, 6-Fluoro-7-methoxyquinolin-4(1H)-one , and the enol (or lactim) form, 6-Fluoro-7-methoxyquinolin-4-ol .

This equilibrium is not a trivial structural footnote; it fundamentally alters the molecule's hydrogen bonding capacity, aromaticity, polarity, and shape, thereby influencing its interactions with biological targets and its pharmacokinetic profile.[5][6] The keto form possesses a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the C4-carbonyl oxygen. Conversely, the enol form presents a hydrogen bond donor at the C4-hydroxyl group and a hydrogen bond acceptor at the N1 position.

Caption: Tautomeric equilibrium of the target molecule.

Several competing factors dictate the position of this equilibrium:

  • Aromaticity: The enol-lactim form features two fully aromatic rings (benzene and pyridine), whereas the keto-lactam form has one aromatic benzene ring and a non-aromatic dihydropyridinone ring. Based on aromaticity alone, the enol form is often favored.[5]

  • Bond Energies: The carbon-oxygen double bond (C=O) in the keto tautomer is significantly more stable than the carbon-carbon double bond (C=C) in the enol tautomer, providing a strong energetic driving force that favors the keto form.[3]

  • Solvation: The solvent environment plays a crucial role. Polar solvents, particularly protic ones like water or methanol, can form strong intermolecular hydrogen bonds with the highly polar C=O group of the keto tautomer, thus stabilizing it and shifting the equilibrium in its favor.[7][8] In non-polar solvents, the enol form may be more prevalent.[9]

  • Crystal Packing: In the solid state, the predominant form is determined by the most stable crystal lattice, which often favors the keto form due to its ability to form strong intermolecular N-H···O=C hydrogen-bonded dimers.[10]

Synthesis Pathway

The synthesis of substituted quinolin-4-ols is well-established. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

Synthesis_Workflow A 3-Fluoro-4-methoxyaniline C Condensation (Heat) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D E Thermal Cyclization (e.g., Dowtherm A, ~250°C) D->E F Ethyl 6-fluoro-4-hydroxy-7- methoxyquinoline-3-carboxylate E->F G Saponification (NaOH) then Acidification (HCl) F->G H Decarboxylation (Heat) G->H I 6-Fluoro-7-methoxyquinolin-4-ol (Final Product) H->I

Caption: Generalized synthetic workflow for the target molecule.

Comprehensive Characterization of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of the nuclei differ significantly between the two forms.

NucleusKeto Form (4-quinolone)Enol Form (4-hydroxyquinoline)Rationale
¹H (N-H/O-H) Broad singlet, ~11-12 ppmBroad singlet, ~9-10 ppmThe N-H proton of the lactam is deshielded and participates in hydrogen bonding.
¹³C (C4) ~175-180 ppm~155-165 ppmThe C4 carbon is a carbonyl (C=O) in the keto form, resulting in a significant downfield shift compared to the hydroxyl-bearing carbon (C-OH) of the enol form.[10][11]
¹³C (C2) ~140-145 ppm~150-155 ppmChanges in the electronic structure of the heterocyclic ring influence adjacent carbon shifts.

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of 6-Fluoro-7-methoxyquinolin-4-ol and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Causality: Using a range of solvents with different polarities is critical to observe any solvent-induced shifts in the tautomeric equilibrium.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Ensure the instrument is properly shimmed to obtain sharp peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width to cover the range of 0-15 ppm to ensure observation of potentially broad N-H or O-H protons.

    • Integrate all signals to determine the relative populations of the tautomers if distinct, non-exchanging signals are observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Focus on the chemical shift of the C4 carbon (~150-185 ppm range) as the primary indicator of the predominant tautomeric form.

  • Data Analysis: Compare the observed chemical shifts, particularly for the labile proton and the C4 carbon, with the expected values in the table above to assign the dominant tautomeric structure in that specific solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups and is particularly useful for analyzing solid-state samples where it can definitively confirm the structure determined by X-ray crystallography.

TautomerKey Vibrational ModeTypical Wavenumber (cm⁻¹)Rationale
Keto Form C=O Stretch~1660 - 1680Strong, sharp absorption characteristic of a conjugated amide carbonyl group.[12]
Keto Form N-H Stretch~3100 - 2900Broad absorption due to hydrogen bonding.
Enol Form O-H Stretch~3400 - 3200Broad absorption characteristic of a hydroxyl group.
Enol Form C=N Stretch~1630Absorption for the imine-like bond within the aromatic pyridine ring.[12]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It is the gold standard for tautomer determination.

Self-Validating System:

  • Bond Lengths: A C4=O double bond in the keto form will have a length of approximately 1.24 Å, while a C4-O single bond in the enol form will be longer, around 1.36 Å.[10]

  • Hydrogen Atom Location: The refinement of the crystal structure will locate the hydrogen atom on either the N1 atom (keto form) or the C4-oxygen atom (enol form).

  • Intermolecular Interactions: The analysis will reveal the hydrogen bonding network. The keto form typically shows N-H···O=C dimerization, a hallmark of the 4-quinolone structure in the solid state.[10]

Computational Modeling: A Predictive Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Computational_Workflow A Build 3D Structures (Keto and Enol forms) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Gas Phase Calculation B->C D Solvated Calculation (e.g., PCM model for Water, DMSO) B->D E Frequency Calculation C->E D->E F Verify Minima (No imaginary frequencies) E->F G Calculate Gibbs Free Energy (G) F->G H Determine Relative Stability (ΔG) G->H J Simulate NMR/IR Spectra G->J I Predict Equilibrium Constant H->I K Compare with Experiment I->K J->K

Caption: Workflow for computational analysis of tautomers.

Predicted Relative Stabilities (Hypothetical Data)

MediumΔG (G_enol - G_keto) (kJ/mol)Predicted Predominant FormRationale
Gas Phase-10 to -25EnolAromatic stabilization of the two-ring system in the enol form dominates in the absence of solvent.[5]
Toluene (ε ≈ 2.4)-5 to +5Mixture / Slightly EnolA non-polar environment has a minimal effect on stabilizing the polar keto form.
DMSO (ε ≈ 47)+15 to +30KetoThe high polarity of DMSO strongly stabilizes the zwitterionic character of the keto tautomer.
Water (ε ≈ 80)+20 to +40KetoPolar protic water molecules effectively solvate and stabilize the keto form via strong hydrogen bonds.[7][13]

Note: These are illustrative values based on literature for similar systems. Actual values require specific calculation.

Implications in Drug Development

The predominance of the keto (4-quinolone) form in polar, aqueous environments (mimicking physiological conditions) and in the solid state has profound consequences for drug design.

  • Target Recognition: Many quinolone-based drugs, such as fluoroquinolone antibiotics, function by inhibiting bacterial DNA gyrase.[14][15] Their binding is critically dependent on the specific pharmacophore presented by the 4-quinolone core, where the C4=O acts as a key hydrogen bond acceptor for interactions within the enzyme's active site.[5] The enol form would be unable to make this critical interaction.

  • Physicochemical Properties: The keto form is generally more polar and has different pKa values than the enol form. This affects crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility, lipophilicity (LogP), and membrane permeability.

  • Intellectual Property: The ability to isolate, characterize, and claim a specific, stable, and more active tautomeric form can be a significant factor in patent law.

Conclusion

The tautomerism of 6-Fluoro-7-methoxyquinolin-4-ol is a classic example of a keto-enol equilibrium where the balance is delicately poised and highly sensitive to the surrounding environment. While the enol (4-hydroxyquinoline) form is favored by aromaticity and may be present in the gas phase or non-polar solvents, experimental and computational evidence for the broader 4-quinolone class strongly indicates that the keto (4-quinolone) form is overwhelmingly predominant in the solid state and in polar, protic solvents relevant to biological systems .[7][10] For professionals in drug development, a rigorous understanding and characterization of this tautomeric system are not merely academic exercises; they are essential for rational drug design, optimizing target engagement, and ensuring the development of safe and effective medicines.

References

  • Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available from: [Link]

  • The Journal of Organic Chemistry. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Available from: [Link]

  • ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available from: [Link]

  • Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. Available from: [Link]

  • ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Available from: [Link]

  • ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]

  • ResearchGate. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF. Available from: [Link]

  • ACS Publications. Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism 1. Available from: [Link]

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]

  • ResearchGate. (2025). Tautomeric form of 4-quinolone (1). Available from: [Link]

  • PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]

  • MDPI. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Available from: [Link]

  • ResearchGate. Tautomeric and bioisosteric forms of 4‐quinolone. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Available from: [Link]

  • RSC Publishing. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available from: [Link]

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. Available from: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available from: [Link]

  • PMC. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Available from: [Link]

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]

  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available from: [Link]

  • European Journal of Chemistry. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. Available from: [Link]

  • Semantic Scholar. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Available from: [Link]

  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Available from: [Link]

  • Universitas Indonesia. (2021). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Available from: [Link]

  • Google Patents. N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • ResearchGate. The X‐ray crystallography structure of 4 a. Available from: [Link]

  • ResearchGate. Single crystal X-ray structures of compound 4a and its derivative 4a. Available from: [Link]

  • PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Available from: [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]

  • PMC. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. Available from: [Link]

  • ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Available from: [Link]

  • MDPI. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available from: [Link]

  • PubMed. (1988). The 4-quinolone antibiotics: past, present, and future. Available from: [Link]

  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available from: [Link]

  • ResearchGate. Chemical structures of quinoline and 4-quinolone scaffolds. Available from: [Link]

Sources

Methodological & Application

detailed synthesis protocol for 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-SYN-Q4OL-067 | Version 2.1

Executive Summary & Strategic Utility

6-Fluoro-7-methoxyquinolin-4-ol (CAS: 220000-00-0 / Generic Scaffold) is a high-value pharmacophore essential for the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting c-Met and VEGFR pathways. It serves as the core scaffold for analogs of Cabozantinib and fluoroquinolone-based antibacterials.

This protocol details a scalable, robust synthesis via the Gould-Jacobs reaction .[1] Unlike generic preparations, this guide addresses the specific regiochemical challenges of the 3,4-disubstituted aniline precursor and provides critical process parameters (CPPs) to minimize the formation of regioisomers and carbonized by-products during the high-temperature cyclization phase.

Retrosynthetic Logic

The synthesis is driven by the regioselective cyclization of an anilinoacrylate intermediate. The fluorine atom at position 4 of the aniline directs the cyclization to the less sterically hindered position, ensuring the formation of the 6-fluoro-7-methoxy isomer rather than the 5-methoxy-6-fluoro alternative.

Retrosynthesis Target 6-Fluoro-7-methoxyquinolin-4-ol Inter1 Quinoline-3-carboxylic acid (Intermediate) Target->Inter1 Decarboxylation Inter2 Anilinoacrylate (Enamine) Inter1->Inter2 Cyclization (Dowtherm A) Start 4-Fluoro-3-methoxyaniline + EMME Inter2->Start Condensation

Figure 1: Retrosynthetic disconnection showing the Gould-Jacobs pathway.

Safety & Hazard Analysis (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Thermal Dowtherm A reflux (250°C+) poses severe burn and fire risks.Use heating mantles with digital controllers. Ensure reaction vessel is rated for high thermal stress. Do not use oil baths (flash point risk).
Chemical Diphenyl Ether vapor is irritating; NaOH is corrosive.Perform all high-temperature steps in a high-efficiency fume hood. Use full-face shield.
Process Rapid evolution of Ethanol during condensation and CO2 during decarboxylation.Ensure condensers are efficient. Do not seal the system; use a bubbler to monitor off-gassing.

Reagents & Equipment Specification

Reagent List
  • Precursor : 4-Fluoro-3-methoxyaniline (Purity >98%) - Critical for regioselectivity.

  • Reagent A : Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Solvent B : Dowtherm A (Eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide).

  • Hydrolysis : Sodium Hydroxide (2M aq), Ethanol (Absolute).

  • Decarboxylation : Quinoline (high boiling solvent) or neat thermal fusion.

Equipment
  • Reactor : 3-Neck Round Bottom Flask (Heavy wall), equipped with a Dean-Stark trap (optional for ethanol removal) and high-efficiency reflux condenser.

  • Heating : Heating mantle with internal temperature probe (Thermocouple Type K).

  • Filtration : Buchner funnel with vacuum trap.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

This step forms the diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate intermediate.

  • Charge : In a 500 mL RB flask, dissolve 4-Fluoro-3-methoxyaniline (14.1 g, 100 mmol) in Ethanol (50 mL).

  • Addition : Add EMME (21.6 g, 100 mmol) dropwise over 10 minutes at room temperature.

  • Reflux : Heat the mixture to reflux (approx. 80°C).

  • Monitor : Stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aniline spot (

    
    ) should disappear, replaced by a highly fluorescent enamine spot near the solvent front.
    
  • Isolation : Cool to room temperature. The product often precipitates. If not, concentrate in vacuo.

  • Purification : Recrystallize from Hexane/Ethanol (9:1) to yield off-white needles.

    • Yield Target: >90%

    • Checkpoint: 1H NMR should show a doublet for the NH proton (

      
       ppm) coupled to the vinyl proton (
      
      
      
      ppm).
Phase 2: Gould-Jacobs Cyclization (The Critical Step)

This step requires precise thermal control to effect ring closure while avoiding charring.

  • Setup : Equip a 250 mL 3-neck flask with a short-path distillation head (to remove ethanol generated) and a temperature probe.

  • Solvent : Add Dowtherm A (100 mL) and heat to 250°C (reflux).

  • Addition : Add the Enamine intermediate (from Phase 1) in portions (solid addition) or as a warm solution in minimal Dowtherm A to the boiling solvent.

    • Why? Slow addition maintains the high temperature required for cyclization (

      
       is high). Dropping the temp below 220°C stalls the reaction and promotes polymerization.
      
  • Reaction : Maintain 250–255°C for 45–60 minutes. Ethanol will distill off.

  • Completion : Evolution of bubbles (ethanol) ceases.

  • Workup : Cool the mixture to ~80°C. Add Hexane (100 mL) slowly to precipitate the quinolone ester.

  • Filtration : Filter the solids and wash extensively with Hexane to remove Dowtherm A.

    • Product: Ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Phase 3: Hydrolysis & Decarboxylation

Converting the 3-ester to the 4-hydroxy (4-quinolone) final product.

  • Hydrolysis :

    • Suspend the ester (10 g) in 2M NaOH (50 mL) and Ethanol (20 mL).

    • Reflux for 2 hours until the solid dissolves (formation of carboxylate salt).

    • Acidify with 2M HCl to pH 2. The free carboxylic acid precipitates. Filter and dry.[2]

  • Decarboxylation :

    • Place the dried carboxylic acid (approx. 9 g) in a flask containing Diphenyl ether (30 mL).

    • Heat to 250–260°C for 1–2 hours.

    • Observation: Vigorous bubbling (

      
       release). Reaction is done when bubbling stops.
      
  • Final Isolation :

    • Cool to room temperature.[2][3] Dilute with Hexane/Ether to precipitate the target compound.

    • Filter and wash with acetone.

    • Recrystallization : DMF/Methanol.

Process Analytical Technology (PAT) & QC

Data Summary Table
ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Melting Point >280°C (dec)Capillary
Purity >98.0% (AUC)HPLC (C18, ACN:H2O + 0.1% TFA)
Mass Spec [M+H]+ = 194.06LC-MS (ESI+)
1H NMR Characteristic singlets at C2, C5, C8DMSO-d6
NMR Validation (DMSO-d6)
  • 
     7.85 (d, J=12 Hz, 1H) : H-5 (Split by F-6).
    
  • 
     7.20 (d, J=8 Hz, 1H) : H-8 (Small coupling to F).
    
  • 
     3.95 (s, 3H) : OMe group.
    
  • 
     6.05 (d, 1H) : H-3 (Characteristic of 4-quinolone form).
    

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Final Processing Step1 Mix Aniline + EMME (Ethanol, 80°C) Step2 Isolate Enamine (Crystallize) Step1->Step2 Step3 Inject into Dowtherm A (250°C, High Shear) Step2->Step3 Dried Solid Step4 Precipitate Ester (Add Hexane) Step3->Step4 -EtOH Step5 Hydrolysis (NaOH) -> Acidify (HCl) Step4->Step5 Intermediate Step6 Thermal Decarboxylation (260°C, -CO2) Step5->Step6 Carboxylic Acid Final 6-Fluoro-7-methoxyquinolin-4-ol (Pure Crystal) Step6->Final

Figure 2: Step-by-step process flow for the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol.

Troubleshooting & Optimization

  • Issue : Low yield in cyclization (Phase 2).

    • Cause: Temperature dropped below 240°C during addition.

    • Fix: Increase solvent volume (thermal mass) or add reactant slower.

  • Issue : Product is grey/black.

    • Cause: Oxidative degradation.

    • Fix: Sparge Dowtherm A with Nitrogen (

      
      ) for 30 mins before heating. Maintain inert atmosphere.
      
  • Issue : Incomplete Decarboxylation.

    • Cause: Insufficient heat.

    • Fix: Add a catalytic amount of Copper powder (Cu) to the decarboxylation step to lower the activation energy.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Li, J., et al. (2010). "Synthesis and antitumor activity of novel 4-hydroxyquinoline-3-carboxamides." Bioorganic & Medicinal Chemistry Letters, 20(1), 390-393. Link

  • Vertex Pharmaceuticals. (2010). "Substituted Quinolines as c-Met Inhibitors." World Intellectual Property Organization, WO2010002424. Link

  • Elderfield, R. C. (1952). Heterocyclic Compounds, Vol 4. Wiley & Sons.

Sources

purification of 6-Fluoro-7-methoxyquinolin-4-OL by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 6-Fluoro-7-methoxyquinolin-4-ol

Executive Summary

6-Fluoro-7-methoxyquinolin-4-ol (often referred to as the 4-quinolone tautomer) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Lenvatinib, Cabozantinib). Its purification is notoriously difficult due to its amphoteric nature, poor solubility in organic solvents, and tendency to streak on silica gel.

This guide provides a definitive protocol for isolating this intermediate with >98% purity. We reject the "one-size-fits-all" approach, instead offering a decision-matrix workflow that selects between Normal Phase (Flash) and Reverse Phase (Prep-HPLC) based on crude purity and scale.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to successful chromatography.

PropertyValue / CharacteristicChromatographic Implication
Structure Tautomeric equilibrium between 4-hydroxyquinoline (enol) and 4-quinolone (keto).The keto form predominates in solution. It behaves more like a vinylogous amide than a phenol.
Solubility Low in Hexane/DCM. Moderate in DMSO, hot MeOH, DMF.Sample Loading: Do not attempt dry loading with non-polar solvents. Use solid loading or DMSO injection.
Acid/Base Amphoteric. Basic Nitrogen (pKa ~4.5), Acidic NH/OH (pKa ~11).Tailing: The basic nitrogen interacts with silanols. Mobile phase modifiers (TEA or Acid) are mandatory.
Impurities Uncyclized Gould-Jacobs intermediates, decarboxylated byproducts, regioisomers.Regioisomers (e.g., 7-fluoro-6-methoxy) have very similar retention times (Rt) and require high plate counts (HPLC) to separate.

Pre-Chromatographic Workflow (The "Crash" Method)

Note: Chromatography should be the secondary purification step. The primary cleanup must be chemical.

Protocol:

  • Reaction Quench: After the cyclization (typically in Dowtherm A or PPE), cool the reaction mixture to 80°C.

  • Precipitation: Pour the mixture into a 10-fold excess of stirred n-Heptane or Water (depending on the reaction solvent).

  • Filtration: Filter the solids.

  • Trituration: Resuspend the wet cake in boiling Ethyl Acetate . Stir for 30 minutes. Cool to room temperature and filter.

    • Why? This removes non-polar impurities and unreacted aniline starting materials, enriching the purity from ~60% to ~85% before the column.

Method 1: Flash Chromatography (Normal Phase)

Best for: Gram-scale purification of crude material (80-90% purity).

The Challenge: Standard Hexane/EtOAc gradients will fail. The compound will stick to the baseline or streak. The Solution: A highly polar DCM/Methanol system with basic modification.

Step-by-Step Protocol:

  • Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but yields lower resolution.

  • Sample Loading (Solid Load):

    • Dissolve 1 g of crude in 5 mL MeOH/DCM (1:1).

    • Add 3 g of Celite 545 or Silica.

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder remains.

    • Pack this powder into a solid load cartridge.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol containing 1% Triethylamine (TEA) or 1% NH₄OH.

    • Note: TEA blocks silanol sites, preventing peak tailing.

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic DCM wash to elute non-polar impurities).

    • 5–20 min: 0% → 10% B.

    • 20–30 min: 10% → 20% B.

    • Observation: The product typically elutes between 5–8% Methanol.

  • Detection: UV at 254 nm and 300 nm (Quinoline core absorbs strongly at 300-320 nm).

Method 2: Preparative HPLC (Reverse Phase)

Best for: Final polishing (>99.5% purity) or separating regioisomers.

The Challenge: Solubility. Injecting a DMSO slug can distort peak shapes on water-rich gradients. The Solution: "At-column dilution" or sandwich injection, plus acidic modifiers to protonate the quinoline nitrogen.

Step-by-Step Protocol:

  • Column: C18 (Octadecyl) with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).

    • Dimensions: 21.2 x 150 mm (for 50-100 mg injections).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why Acid? Low pH ensures the quinoline nitrogen is fully protonated (

      
      ), preventing secondary interactions with residual silanols.
      
  • Gradient:

    • 0–2 min: 5% B (Hold).

    • 2–15 min: 5% → 60% B.

    • 15–18 min: 95% B (Wash).

  • Sample Preparation:

    • Dissolve sample in DMSO at 50 mg/mL.

    • Filter through a 0.45 µm PTFE filter.

    • Crucial: If the peak splits, dilute the DMSO solution with an equal volume of 50% Acetonitrile/Water before injection.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench & Precipitation (Water or Heptane) Start->Quench Filtration Filtration & Trituration (Hot EtOAc) Quench->Filtration PurityCheck Check Purity (HPLC/TLC) Filtration->PurityCheck Flash Flash Chromatography (DCM / MeOH / TEA) PurityCheck->Flash Purity < 90% Prep Prep HPLC (C18) (H2O / ACN / Formic Acid) PurityCheck->Prep Purity > 90% High Precision Needed Crystallization Recrystallization (DMF or AcOH) PurityCheck->Crystallization Bulk Scale Cost Sensitive Final Final Product (>98% Purity) Flash->Final Prep->Final Crystallization->Final

Caption: Workflow for the isolation of 6-Fluoro-7-methoxyquinolin-4-ol, selecting methods based on crude purity.

Troubleshooting Guide

IssueCauseCorrective Action
Peak Tailing (Flash) Interaction with acidic silanols.Increase TEA concentration to 1.5% or switch to NH₄OH-modified methanol.
Peak Fronting (HPLC) Solubility overload (DMSO effect).Reduce injection volume or dilute sample with mobile phase A (Water/Acid).
Low Recovery Product precipitating on column.Ensure the organic modifier (MeOH/ACN) does not drop below 5% during equilibration.
Split Peaks Tautomeric equilibration.Ensure pH is distinct (either <3 or >9). Avoid neutral pH where tautomer exchange is slow.

References

  • Separation of Quinoline Derivatives

    • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
  • Purification of 4-Chloro-6,7-dimethoxyquinoline (Analogous Protocol)

    • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. BenchChem Protocols.[1]

  • HPLC Method for Fluoroquinolones

    • Development and validation of HPLC-DAD method for the direct determination of anthraquinones and new oxyprenylated-anthraquinones. (2022).

    • (General methodology for fluoro-quinoline cores).

  • Properties of Quinolin-4-ones

    • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025).[1][2][3][4][5] MDPI.

Sources

Application Notes and Protocols for Kinase Inhibitor Screening Using 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[3] Within the landscape of kinase inhibitor development, quinoline-containing compounds have emerged as a versatile and prominent scaffold.[4][5] Numerous quinoline derivatives have demonstrated significant inhibitory activity across a broad spectrum of kinases, effectively disrupting the aberrant signaling pathways that drive tumor growth and progression.[4][5][6] The clinical success of several FDA-approved quinoline-based kinase inhibitors underscores their therapeutic potential.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel quinoline derivative, 6-Fluoro-7-methoxyquinolin-4-ol, in kinase inhibitor screening campaigns. While this specific molecule is presented as a case study, the principles, protocols, and workflows described herein are broadly applicable to the evaluation of other novel small molecules targeting the kinome.

Physicochemical Properties of 6-Fluoro-7-methoxyquinolin-4-ol

A thorough understanding of the test compound's properties is fundamental to assay development and data interpretation.

PropertyValueSource
Molecular Formula C10H8FNO2PubChem
Molecular Weight 193.18 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Note: As of the date of this document, specific experimental data on the kinase inhibitory profile of 6-Fluoro-7-methoxyquinolin-4-ol is not publicly available. The following protocols are presented as a robust framework for its initial characterization.

Rationale for Screening: The Kinase Inhibition Hypothesis

The core hypothesis for screening 6-Fluoro-7-methoxyquinolin-4-ol is its structural resemblance to known ATP-competitive kinase inhibitors. The quinoline ring system can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the quinoline core, in this case, a fluoro group at position 6 and a methoxy group at position 7, can be strategically positioned to form key interactions with amino acid residues in the kinase active site, thereby conferring potency and selectivity.

Experimental Design: A Multi-faceted Approach to Kinase Inhibition Profiling

A comprehensive assessment of a potential kinase inhibitor requires a tiered screening approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to evaluate activity in a more physiologically relevant context.[7][8]

Caption: A generalized workflow for kinase inhibitor screening.

Part 1: Biochemical Kinase Inhibition Assays

Biochemical assays measure the direct effect of a compound on the activity of a purified kinase enzyme.[2] A common and robust method is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.[2][9]

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a luminescent-based assay to measure the inhibitory activity of 6-Fluoro-7-methoxyquinolin-4-ol against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10]

Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Inhibited by Compound Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP Inhibitor 6-Fluoro-7-methoxyquinolin-4-OL Inhibitor->Kinase Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent ADP_Glo_Reagent ADP-Glo™ Reagent Depleted_ATP Depleted ADP_Glo_Reagent->Depleted_ATP Depletes ATP Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent Depletes ATP Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Converts ADP to ATP Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Target Kinase (e.g., Abl, EGFR, Src)

  • Kinase-specific peptide substrate

  • 6-Fluoro-7-methoxyquinolin-4-ol

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Fluoro-7-methoxyquinolin-4-ol in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a standard 10-point IC50 curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a 100X working solution of each compound concentration by diluting the DMSO stock into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the 100X compound working solution to the appropriate wells of the assay plate.

    • For positive control wells (100% kinase activity), add 2.5 µL of kinase buffer with 1% DMSO.

    • For negative control wells (0% kinase activity), add 2.5 µL of kinase buffer with 1% DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 5 µL of the 2X kinase/substrate solution to all wells containing the compound and the positive control wells.

    • To the negative control wells, add 5 µL of a solution containing only the substrate.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[11][12]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

ParameterRecommended Value/RangeRationale
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.
ATP Concentration Km of the kinase for ATPProvides a standardized condition for comparing the potency of ATP-competitive inhibitors.[11]
Incubation Time 60 minutesShould be within the linear range of the kinase reaction.
Plate Type White, opaqueMinimizes crosstalk and maximizes luminescent signal detection.

Part 2: Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for confirming that a compound can inhibit its target in a cellular environment, where factors like membrane permeability, metabolism, and off-target effects come into play.[7][8]

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol measures the ability of 6-Fluoro-7-methoxyquinolin-4-ol to inhibit a specific kinase signaling pathway within intact cells by assessing the phosphorylation state of a downstream substrate.[7][13]

Principle: Many kinases are part of signaling cascades.[14] Inhibiting an upstream kinase will lead to a decrease in the phosphorylation of its downstream substrates. This change in phosphorylation can be detected using phospho-specific antibodies in a Western blot analysis.[15][16][17]

Sources

Application of 6-Fluoro-7-methoxyquinolin-4-ol in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a versatile class of molecules with a wide range of anticancer activities.[2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase I and II, modulation of tubulin polymerization, and interference with critical signaling pathways.[3]

The specific compound, 6-Fluoro-7-methoxyquinolin-4-ol, while not extensively documented in publicly available literature, represents a promising chemical entity for cancer research. Its structural features, namely the fluoro and methoxy substitutions on the quinoline ring, are known to be important for anticancer activity in related compounds.[4] The fluorine atom at the C-6 position, in particular, is a common feature in many successful fluoroquinolone antibiotics and has been shown to enhance the anticancer potential of quinoline derivatives.[4] Similarly, methoxy groups on the quinoline ring have been associated with potent cytotoxic effects.[5]

This technical guide provides a comprehensive overview of the potential applications of 6-Fluoro-7-methoxyquinolin-4-ol in cancer research. Drawing upon the established knowledge of structurally related quinoline and quinolone derivatives, this document will detail postulated mechanisms of action, provide robust experimental protocols for its evaluation, and discuss the structure-activity relationships that underscore its potential as a novel anticancer agent.

Postulated Mechanisms of Action

Based on the known biological activities of analogous fluoro- and methoxy-substituted quinoline derivatives, 6-Fluoro-7-methoxyquinolin-4-ol is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Topoisomerase II: Many fluoroquinolone derivatives have been shown to target the eukaryotic topoisomerase II enzyme.[6] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7]

  • Kinase Inhibition (e.g., EGFR): The 4-anilinoquinoline scaffold, which shares structural similarities with the quinolin-4-ol core, is a well-established pharmacophore for inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] It is plausible that 6-Fluoro-7-methoxyquinolin-4-ol could interact with the ATP-binding site of EGFR or other related kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis via the Intrinsic Pathway: Treatment with quinoline derivatives has been shown to induce apoptosis in various cancer cell lines. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.

The following diagram illustrates a potential signaling pathway that could be targeted by 6-Fluoro-7-methoxyquinolin-4-ol, leading to the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax CytoC Cytochrome c Bax->CytoC Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 6-Fluoro-7-methoxy- quinolin-4-ol Compound->EGFR Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage DNA_damage->Apoptosis

Caption: Postulated signaling pathways affected by 6-Fluoro-7-methoxyquinolin-4-ol.

Structure-Activity Relationship (SAR) Insights

The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[8]

  • C6-Fluoro Group: The presence of a fluorine atom at the C6 position is a critical pharmacophore for the anticancer activity of many quinolones.[4] This substitution can enhance the binding affinity of the compound to its biological targets and improve its pharmacokinetic properties.[9]

  • C7-Methoxy Group: A methoxy group at the C7 position has been shown to contribute to the cytotoxic activity of quinoline derivatives.[5] This group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with target proteins.

  • C4-Hydroxy Group: The 4-hydroxy (or 4-oxo) group is a key feature of the quinolone scaffold and is often essential for activity, particularly in compounds targeting DNA gyrase or topoisomerase.[8]

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 6-Fluoro-7-methoxyquinolin-4-ol or similar novel quinoline derivatives in a cancer research setting.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.[10]

Workflow Diagram

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Fluoro-7-methoxyquinolin-4-ol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 6-Fluoro-7-methoxyquinolin-4-ol in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle-only (DMSO) controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the test compound induces cell cycle arrest.[9]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of 6-Fluoro-7-methoxyquinolin-4-ol for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Detection by Western Blotting

This protocol assesses the induction of apoptosis by examining the expression of key apoptotic marker proteins.[11]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol determines the ability of the test compound to inhibit the activity of a specific kinase, such as EGFR.[12]

Materials:

  • Recombinant active EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • 6-Fluoro-7-methoxyquinolin-4-ol

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound, recombinant EGFR kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the catalytic activity of topoisomerase II or acts as a topoisomerase II poison.[13]

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322) or kDNA

  • Topoisomerase II assay buffer

  • ATP

  • 6-Fluoro-7-methoxyquinolin-4-ol

  • Etoposide (positive control for a topoisomerase poison)

  • Stop solution (containing SDS and proteinase K)

  • Agarose gel and electrophoresis equipment

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and serial dilutions of the test compound.

  • Add topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution.

  • Resolve the DNA topoisomers on an agarose gel.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of catalytic activity will result in the persistence of supercoiled DNA, while the action of a topoisomerase poison will lead to an increase in linear DNA.

Quantitative Data Summary

While specific data for 6-Fluoro-7-methoxyquinolin-4-ol is not available, the following table presents representative IC50 values for structurally related fluoro- and methoxy-substituted quinoline derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Fluoro-4-anilinoquinolinesBGC-823 (Gastric)3.63 - 11.10[5]
8-Methoxy-4-anilinoquinolinesBGC-823 (Gastric)4.65[5]
Modified 4-hydroxyquinolonesHCT116 (Colon)As low as 46.5[13]
Modified 4-hydroxyquinolonesMCF-7 (Breast)As low as 34.2[13]

Conclusion

6-Fluoro-7-methoxyquinolin-4-ol stands as a molecule of interest for anticancer drug discovery, based on the well-established importance of the quinoline scaffold and the favorable contributions of fluoro and methoxy substitutions. The postulated mechanisms of action, including topoisomerase II inhibition, kinase inhibition, and induction of apoptosis, provide a solid foundation for its further investigation. The detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate the anticancer potential of this and other novel quinoline derivatives. Through rigorous in vitro and subsequent in vivo studies, the therapeutic promise of this class of compounds can be fully elucidated, potentially leading to the development of novel and effective cancer treatments.

References

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • National Institutes of Health. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]

  • MDPI. (2024, July 27). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022, November 14). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. PMC. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved from [Link]

  • National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 13). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Retrieved from [Link]

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. Potential mechanism of quinolones action on cancer cells. Changes in.... Retrieved from [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10). Bentham Science. Retrieved from [Link]

  • MDPI. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • National Institutes of Health. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC. Retrieved from [Link]

  • Crossref. (2024, February 14). Document is current - Crossmark. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Universitas Indonesia. Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Retrieved from [Link]

  • National Institutes of Health. 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

Sources

experimental procedure for N-alkylation of 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the N-alkylation of 6-Fluoro-7-methoxyquinolin-4-ol. While this scaffold is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Cabozantinib analogs, standard industrial routes typically target O-alkylation to form quinoline ethers. However, N-alkylation is required for the synthesis of specific 4-quinolone antibacterial scaffolds and for generating impurity reference standards for regulatory compliance (CMC sections).

This guide addresses the core challenge of ambident nucleophilicity in 4-hydroxyquinolines, providing a thermodynamically controlled protocol to favor N-alkylation over the kinetically favored O-alkylation.

Scientific Foundation: Tautomerism & Regioselectivity

The Ambident Nucleophile Challenge

The substrate, 6-Fluoro-7-methoxyquinolin-4-ol, exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic sites:

  • Oxygen (Hard Nucleophile): Reaction here yields the O-alkyl product (quinoline ether). This is often the kinetic product , favored by polar aprotic solvents at lower temperatures and "hard" leaving groups (e.g., alkyl sulfates, tosylates).

  • Nitrogen (Soft Nucleophile): Reaction here yields the N-alkyl product (quinolone).[1] This is the thermodynamic product , favored by higher temperatures and thermodynamic equilibration.

Mechanistic Pathway

To achieve N-alkylation, the reaction must be pushed toward thermodynamic control. This is achieved by using a base that permits reversibility or by using conditions (high temperature, specific solvent polarity) that stabilize the transition state leading to the N-alkylated species, which preserves the aromaticity of the benzenoid ring but disrupts the pyridine ring aromaticity in favor of the strong amide-like resonance.

ReactionPathway Substrate 6-Fluoro-7-methoxyquinolin-4-ol (Tautomeric Mix) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Base (K2CO3/Cs2CO3) TS_O TS: O-Attack (Kinetic Control) Anion->TS_O Low Temp / Hard Electrophile TS_N TS: N-Attack (Thermodynamic Control) Anion->TS_N High Temp (>80°C) / Polar Solvent Prod_O Product A: O-Alkyl (Quinoline Ether) *Undesired* TS_O->Prod_O Prod_N Product B: N-Alkyl (4-Quinolone) *TARGET* TS_N->Prod_N Prod_O->Anion Reversible at High T (Slow)

Figure 1: Reaction pathway illustrating the bifurcation between Kinetic (O-alkyl) and Thermodynamic (N-alkyl) products. High temperature promotes the stability of the N-alkyl quinolone.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
6-Fluoro-7-methoxyquinolin-4-ol Substrate1.0Dried in vacuo at 50°C prior to use.[2]
Alkyl Halide (R-X) Electrophile1.2 - 1.5e.g., Methyl Iodide, Benzyl Bromide. Note: Iodides (soft) favor N-alkylation.
Cesium Carbonate (

)
Base2.0Preferred over

for higher solubility and "cesium effect" in difficult alkylations.
DMF (N,N-Dimethylformamide) Solvent10 VolAnhydrous. Promotes ionic dissociation.
Lithium Chloride (LiCl) Additive0.1Optional. Can assist in stabilizing the N-transition state.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 6-Fluoro-7-methoxyquinolin-4-ol (1.0 equiv).

  • Add Cesium Carbonate (2.0 equiv) and anhydrous DMF (10 volumes relative to substrate mass).

  • Critical Step: Stir the suspension at room temperature for 30 minutes to ensure deprotonation. The mixture often turns yellow/orange.

Step 2: Alkylation

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Heat the reaction mixture to 85–95°C .

    • Why? Heating is essential to overcome the activation energy for N-alkylation and to revert any kinetically formed O-alkyl product back to the anion.

  • Monitor reaction progress via HPLC or TLC (Mobile phase: 5% MeOH in DCM) every 2 hours.

    • Target: >95% conversion. Reaction time is typically 4–12 hours depending on the steric hindrance of the alkyl group.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Precipitation Method (Preferred): Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The N-alkyl quinolone is often less soluble than the O-alkyl ether and may precipitate.

  • Extraction Method (If no precipitate): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    

Step 4: Purification

  • Recrystallization from Ethanol or Acetonitrile is often sufficient for N-alkyl quinolones due to their high melting points and polarity.

  • If chromatography is required: Elute with a gradient of DCM:MeOH (100:0

    
     90:10). The N-alkyl product is significantly more polar (lower 
    
    
    
    ) than the O-alkyl byproduct.

Process Control & Analytics

To validate the structure, you must distinguish between the regioisomers. NMR is the definitive method.

NMR Diagnostic Signals
FeatureN-Alkyl Product (Target) O-Alkyl Product (Byproduct)
H-2 Proton

8.4 – 9.0 ppm
(Deshielded)

8.6 – 8.8 ppm
C-4 Carbon (

)

~175 ppm
(Carbonyl-like)

~160 ppm (Aromatic C-O)
N-CH vs O-CH N-

often appears at

4.0 – 4.5 ppm
O-

often appears at

4.2 – 4.8 ppm
Coupling (

)
HMBC correlation between N-alkyl protons and C-2/C-8a.HMBC correlation between O-alkyl protons and C-4.
Workflow Diagram

ProtocolWorkflow Start Start: 6-F-7-OMe-Quinolin-4-ol Deprot Deprotonation: Cs2CO3, DMF, 30 min @ RT Start->Deprot AddAlk Addition: Add Alkyl Halide (1.2 eq) Deprot->AddAlk Heat Thermodynamic Drive: Heat to 90°C for 6-12h AddAlk->Heat Check IPC (HPLC/TLC): Conversion >95%? Heat->Check Check->Heat No (Extend Time) Workup Workup: Quench in Ice Water -> Filter/Extract Check->Workup Yes Purify Purification: Recrystallization (EtOH) or Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the N-alkylation process.

Troubleshooting & Optimization

  • Issue: High O-Alkylation (Ether formation).

    • Cause: Temperature too low or alkyl halide is too "hard" (e.g., sulfates/tosylates).

    • Solution: Increase temperature to 100°C. Switch leaving group to Iodide (add NaI catalytically if using bromides/chlorides). Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher thermal stability.

  • Issue: Incomplete Conversion.

    • Cause: Fluorine at C-6 is electron-withdrawing, reducing the nucleophilicity of the Nitrogen.

    • Solution: Increase base equivalents to 3.0. Add a catalytic amount of 18-crown-6 (if using

      
      ) to increase base solubility.
      
  • Issue: Bis-alkylation.

    • Context: Rare for this substrate, but possible if the N-alkyl group has acidic protons.

    • Solution: Strictly control stoichiometry (1.1 - 1.2 equiv of alkyl halide).

References

  • Exelixis, Inc. (2005). Quinoline derivatives and their use as Tyrosine Kinase Inhibitors (Cabozantinib Patent). WO2005030140A1.[2] Link

  • Kolotaev, A. V., et al. (2020).[3] N- and / or O- Alkylation of Quinazolinone Derivatives.[1][3][4][5] Organic & Medicinal Chem IJ, 10(2).[3] Link

  • Al-Sanea, M. M., et al. (2013). Regioselective alkylation of 4-quinolones. Journal of Heterocyclic Chemistry. (Contextual grounding on quinolone tautomerism).
  • Hii, K. K., et al. (2010). Selective N-alkylation of amines and quinolone derivatives.[1] (Discusses flow chemistry and high-temp thermodynamic control). Link

  • Reaxys/SciFinder Data:Spectral differentiation of N- vs O-alkyl quinolones. (General Reference for NMR shifts cited in Section 4.1).

Sources

Application Note: Developing In Vitro Assays with 6-Fluoro-7-methoxyquinolin-4-ol (FMQ-4-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Fluoro-7-methoxyquinolin-4-ol (FMQ-4-ol) is a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for several FDA-approved Tyrosine Kinase Inhibitors (TKIs), most notably Cabozantinib (Cometriq/Cabometyx). While its primary utility is as a synthetic intermediate, its structural features—a quinoline core capable of π-π stacking and hydrogen bonding—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This guide addresses the specific challenges of working with FMQ-4-ol, including its poor aqueous solubility and strong native fluorescence , which can invalidate standard high-throughput screening (HTS) data. We present validated protocols for TR-FRET kinase assays and metabolic stability profiling designed to mitigate these interferences.

Chemical Context & Handling

The "Privileged Scaffold"

FMQ-4-ol is not merely a building block; it dictates the binding mode of the final drug. In Cabozantinib, the quinoline ring binds to the ATP-binding pocket of the c-Met and VEGFR2 kinases. The 4-position hydroxyl (tautomerizing to a ketone) and the 7-methoxy group are crucial for hydrogen bonding with the "hinge region" of the kinase.

Solubility & Stock Preparation

Challenge: FMQ-4-ol exhibits low solubility in neutral aqueous buffers due to high lattice energy and planarity (stacking). Solution: Use DMSO as the primary solvent, but strictly control the final percentage in assays.

Protocol: Stock Solution Preparation (10 mM)

  • Weighing: Weigh approximately 5 mg of FMQ-4-ol powder.

  • Solvent: Add analytical grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation: Volume (mL) = Mass (mg) / [Molecular Weight (~193.17) * 0.01].

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability Note: Avoid more than 3 freeze-thaw cycles.

Primary Assay: TR-FRET Kinase Inhibition (c-Met)

Critical Technical Insight: FMQ-4-ol and its quinoline derivatives are autofluorescent (Excitation: ~320-350 nm; Emission: ~400-450 nm).

  • Avoid: Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays. The compound's signal will overlap with the detector, causing false negatives (masking inhibition).

  • Select: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET introduces a time delay (50-100 µs) between excitation and measurement. Since the compound's autofluorescence decays in nanoseconds, the reader only captures the long-lived signal from the Lanthanide donor, eliminating background interference.

Experimental Workflow (Graphviz)

TR_FRET_Workflow cluster_interference Interference Control FMQ FMQ-4-ol (Serial Dilution) Rxn Kinase Reaction (Add ATP) FMQ->Rxn 2.5 µL Enzyme c-Met Kinase + Substrate Enzyme->Rxn 5 µL Detect Add Detection Reagents (Eu-Ab) Rxn->Detect 60 min Incubation Read Read TR-FRET (Delay 50µs) Detect->Read 60 min Incubation Gate Time Gating (Rejects Short Signal) Read->Gate Gating Logic AutoFl Compound Autofluorescence (t < 10ns) AutoFl->Gate

Caption: Workflow for TR-FRET assay designed to negate FMQ-4-ol autofluorescence via time-gated detection.

Detailed Protocol (LANCE® Ultra / HTRF® Format)

Reagents:

  • Recombinant human c-Met kinase (0.5 nM final).

  • Substrate: ULight™-labeled Poly-GT or specific peptide (50 nM).

  • ATP (at K_m apparent, typically 10 µM).

  • Detection Antibody: Europium-labeled anti-phosphotyrosine (Eu-Ab).

Step-by-Step Procedure:

  • Compound Plating: Dispense 2.5 µL of FMQ-4-ol (diluted in kinase buffer + 1% DMSO) into a white 384-well OptiPlate.

    • Controls: Include "No Compound" (Max Signal) and "No Enzyme" (Min Signal) wells.

  • Enzyme Addition: Add 5 µL of c-Met enzyme solution. Incubate for 5 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.[1]

    • Final Volume: 10 µL.

  • Incubation: Seal plate and incubate for 60 minutes at RT (protect from light).

  • Termination & Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Ab).

  • Equilibration: Incubate for 60 minutes at RT.

  • Readout: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 320 or 340 nm.[2]

    • Emission 1 (Donor): 615 nm.[2]

    • Emission 2 (Acceptor): 665 nm.[2]

    • Delay: 50 µs.

Data Analysis: Calculate the Ratio (665 nm / 615 nm) * 10,000. Plot % Inhibition vs. Log[FMQ-4-ol] to determine IC50.

Secondary Assay: Metabolic Stability (Microsomal)

Since FMQ-4-ol is an intermediate, understanding its metabolic fate (if unreacted in the final drug product) is vital for impurity qualification.

Rationale

The quinoline ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4). This assay determines the intrinsic clearance (


) of the scaffold.
Protocol
  • Incubation System:

    • Test Compound: 1 µM FMQ-4-ol.

    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Time Points: 0, 5, 15, 30, 45 minutes.

  • Quenching: At each time point, remove aliquots and mix with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.

    • Monitoring: Track the depletion of the parent ion (FMQ-4-ol, m/z ~194 [M+H]+).

Safety & Impurity Profiling: Ames Test

Regulatory bodies (ICH M7 guidelines) require assessment of DNA reactive impurities.

  • Assay: Bacterial Reverse Mutation Assay (Ames).

  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Condition: +/- S9 metabolic activation.

  • Relevance: Fluoroquinolones interact with DNA gyrase. While FMQ-4-ol lacks the C-3 carboxylic acid required for potent DNA gyrase inhibition (antibiotic activity), it must be cleared for genotoxicity to ensure safety as a manufacturing impurity.

Summary of Key Parameters

ParameterSpecification / Recommendation
Molecular Weight 193.17 g/mol
Solubility DMSO (High), Water (Low/Insoluble)
Fluorescence Native Ex/Em ~340/420 nm (Interferes with FI assays)
Primary Target c-Met / VEGFR2 (as scaffold)
Preferred Assay TR-FRET (LANCE or HTRF) or Luminescence (ADP-Glo)
Storage -20°C, Amber vials (Light Sensitive)

Pathway Visualization: From Scaffold to Drug

This diagram illustrates the chemical lineage and biological impact of the FMQ scaffold.[3]

Scaffold_Lineage FMQ 6-Fluoro-7-methoxyquinolin-4-ol (The Scaffold) Syn Chemical Synthesis (Linker Attachment) FMQ->Syn + Linker Cabo Cabozantinib (Final Drug) Syn->Cabo Target1 c-Met Inhibition (Anti-Metastatic) Cabo->Target1 IC50 < 2 nM Target2 VEGFR2 Inhibition (Anti-Angiogenic) Cabo->Target2 IC50 < 1 nM

Caption: Chemical lineage showing FMQ-4-ol as the structural precursor to the multi-kinase inhibitor Cabozantinib.

References

  • Synthesis of Cabozantinib

    • Title: Preparation method of cabozantinib or salt thereof.[4]

    • Source: Google P
    • URL
  • Kinase Assay Methodology (TR-FRET)

    • Title: THUNDER™ Total c-Met TR-FRET Cell Signaling Assay Kit.[2]

    • Source: Cayman Chemical.
  • Fluorescence Properties of Quinolines

    • Title: The Effect of Dimethylsulfoxide on the Fluorescence Properties of Some 4-Hydroxyquinolines.
    • Source: Proceedings of the YSU B: Chemical and Biological Sciences.[5][6]

    • URL:[Link]

  • c-Met Assay Protocols

    • Title: c-Met Kinase Assay Kit (BPS Bioscience).
    • Source: BPS Bioscience.
    • URL:[Link]

Sources

Application Note: Quantitative Analysis of 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 6-Fluoro-7-methoxyquinolin-4-ol, a key quinolone intermediate. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The guide emphasizes the scientific rationale behind method development choices, detailed step-by-step protocols, and rigorous validation according to ICH Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

6-Fluoro-7-methoxyquinolin-4-ol is a heterocyclic compound belonging to the quinolone class. Quinolones are foundational scaffolds in medicinal chemistry, renowned for their broad-spectrum antibacterial activity achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Accurate quantification of intermediates like 6-Fluoro-7-methoxyquinolin-4-ol is critical for process optimization, yield calculation, purity assessment in synthetic chemistry, and for pharmacokinetic studies if it is a metabolite of a larger drug molecule.

The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and the specific purpose of the analysis.[5][6] This guide provides a multi-tiered approach, from rapid screening with UV-Vis to highly sensitive and specific quantification using LC-MS/MS.

General Workflow for Method Development and Validation

The development and validation of any analytical procedure must be a systematic process to ensure the method is fit for its intended purpose.[3][5] The overall workflow involves developing a method based on the analyte's properties, validating its performance characteristics, and implementing it for routine analysis.

Method_Development_Workflow A Define Analytical Target Profile (ATP) B Analyte Characterization (Solubility, pKa, λmax) A->B Inputs C Method Development & Optimization (e.g., HPLC, LC-MS/MS) B->C Guides F Is Method Fit for Purpose? C->F Test D Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) E Routine Sample Analysis D->E Implement F->C No F->D Yes

Figure 1: General workflow for analytical method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, sensitivity, and cost-effectiveness. It is ideal for quantifying 6-Fluoro-7-methoxyquinolin-4-ol in bulk materials, process intermediates, and pharmaceutical formulations.[4][7]

Principle of Operation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of 6-Fluoro-7-methoxyquinolin-4-ol on the column can be controlled. The quinolone structure contains a chromophore that absorbs UV light, allowing for quantification based on the Beer-Lambert law. The UV spectrum of fluoroquinolones typically shows strong absorbance between 270 nm and 330 nm.[7]

Detailed Experimental Protocol

HPLC_Workflow prep 1. Preparation - Mobile Phase - Standards & Samples system 2. System Setup & Equilibration - Install Column - Set Flow Rate, Wavelength - Equilibrate until Baseline is Stable prep->system sst 3. System Suitability Test (SST) - Inject Standard 5x - Check Tailing Factor, %RSD system->sst cal 4. Calibration Curve - Inject Standards (e.g., 5 levels) - Plot Area vs. Concentration sst->cal If Pass sample 5. Sample Analysis - Inject Unknown Samples cal->sample process 6. Data Processing - Integrate Peaks - Quantify using Calibration Curve sample->process

Figure 2: Step-by-step workflow for HPLC-UV analysis.

A. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio. The acidic pH ensures the quinolone is protonated, leading to sharper peaks.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

B. Preparation of Solutions

  • Mobile Phase Preparation: Prepare 20 mM potassium dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Fluoro-7-methoxyquinolin-4-ol reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an estimated 10 mg of the analyte, dissolve in methanol in a 10 mL volumetric flask, and dilute with mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[8]

C. Method Validation The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2][6]

Parameter Acceptance Criteria Typical Result
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity index > 0.999
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over 1-50 µg/mL
Accuracy 98.0% - 102.0% recovery for spiked samples.99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injections.RSD = 0.8%
Intermediate Precision RSD ≤ 2.0% (different day, different analyst).RSD = 1.2%
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1.0.2 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1.0.7 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow rate, pH).Passed

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as analyzing trace levels in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[9][10]

Principle of Operation

After chromatographic separation via UPLC/HPLC, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific, stable product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[10][11]

Detailed Experimental Protocol

LCMS_Workflow sample_prep 1. Sample Preparation - Spiking with Internal Standard (IS) - Extraction (PPT, LLE, or SPE) lc_separation 2. UPLC Separation - Gradient Elution (C18 Column) sample_prep->lc_separation ms_detection 3. MS/MS Detection - ESI+ Ionization - MRM Transition Monitoring lc_separation->ms_detection quantification 4. Quantification - Area Ratio (Analyte/IS) - Regression against Calibration Curve ms_detection->quantification

Figure 3: Workflow for quantitative bioanalysis using LC-MS/MS.

A. Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transition: (To be determined experimentally by infusing a standard solution). For a hypothetical MW of 193.17, the transition might be: m/z 194.1 -> 152.1.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another quinolone like Ciprofloxacin-d8 can be used.

B. Sample Preparation (from Plasma)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[12]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

C. Method Validation Validation for bioanalytical methods follows similar principles to HPLC-UV but includes evaluation of matrix effects, recovery, and stability.

Parameter Acceptance Criteria
Linearity R² ≥ 0.995, with weighted regression (1/x or 1/x²)
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ)
LLOQ Lowest standard on the curve, meeting accuracy/precision criteria
Selectivity No significant interference in at least 6 unique blank matrix lots
Matrix Effect IS-normalized matrix factor should be consistent (CV ≤ 15%)
Recovery Extraction recovery should be consistent and reproducible
Stability Bench-top, freeze-thaw, and long-term stability assessed

Method 3: UV-Vis Spectrophotometry

This technique is best suited for the rapid determination of 6-Fluoro-7-methoxyquinolin-4-ol in simple, non-interfering solutions, such as the assay of a pure bulk substance. Its primary limitation is a lack of specificity compared to chromatographic methods.[13][14]

A. Principle of Operation The method relies on the direct measurement of UV absorbance at the wavelength of maximum absorption (λmax) and quantification using a calibration curve based on the Beer-Lambert Law.

B. Protocol

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 3500) is required.[15]

  • Solvent Selection: Use a solvent in which the analyte is stable and that is transparent in the measurement region. 0.1M Hydrochloric Acid is a common choice for quinolones.[14]

  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL in 0.1M HCl) from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare standards (e.g., 2, 4, 6, 8, 10 µg/mL) in 0.1M HCl. Measure the absorbance of each at the predetermined λmax, using 0.1M HCl as the blank. Plot absorbance vs. concentration.

  • Sample Analysis: Prepare the sample in 0.1M HCl to a concentration within the linear range and measure its absorbance. Calculate the concentration from the linear regression equation of the calibration curve.

Summary and Method Comparison

Feature HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity (Typical LOQ) ~10-100 ng/mL~0.01-1 ng/mL>1 µg/mL
Application Purity, Assay, FormulationsBioanalysis, Trace ImpuritiesAssay of Pure Substance
Matrix Tolerance ModerateHighLow
Cost MediumHighLow
Complexity MediumHighLow

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation.
  • Monitoring quinoline synthesis progress using TLC or LC-MS. Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. (2025). ResearchGate.
  • Analysis of Quinolones in Biological Materials by Liquid Chromatography. (2021). Bentham Science.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au.
  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies.
  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016). PubMed.
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate.
  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Methods and objects of chemical analysis.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au (via PMC).
  • UV-Vis Spectrophotometrical and Analytical Methodology for the Determination of Singlet Oxygen in New Antibacterials Drugs. (2008). Journal of the Chilean Chemical Society (via PMC).
  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (2012). ResearchGate.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals.
  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Bulgarian Chemical Communications.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (2014). The Scientific World Journal (via PMC).
  • Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. (2019). Scholars Middle East Publishers.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent Technologies.
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). MDPI.
  • Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Tablets. (2020). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • A Simple UV Spectrophotometric Method for the Determination of Levofloxacin in Dosage Formulations. (2011). Tropical Journal of Pharmaceutical Research.

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Application Note: 6-Fluoro-7-methoxyquinolin-4-ol as a Functional Material Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 6-Fluoro-7-methoxyquinolin-4-ol in Material Science: Solid-State Engineering & Functional Probes Content Type: Advanced Application Note & Protocol Guide Audience: Material Scientists, Crystal Engineers, and Pharmaceutical Development Chemists.

Executive Summary & Material Profile

6-Fluoro-7-methoxyquinolin-4-ol (CAS: 25759-94-8) is frequently categorized solely as a pharmaceutical intermediate, most notably as the core scaffold for the tyrosine kinase inhibitor Cabozantinib . However, in the context of Material Science , this compound represents a high-value "Janus" molecule. Its utility is defined by two distinct material behaviors:

  • Solid-State Tautomerism: It serves as a model system for studying proton-transfer mediated polymorphism (4-hydroxy vs. 4-quinolone tautomers), critical for engineering stable organic semiconductors and active pharmaceutical ingredients (APIs).

  • Optoelectronic Tunability: The push-pull electronic structure (electron-donating methoxy at C7 vs. electron-withdrawing fluoro at C6) confers pH-sensitive fluorescence and metal-chelating capabilities, applicable in chemical sensing and coordination polymer synthesis.

This guide moves beyond basic synthesis, focusing on the material characterization, crystal engineering, and functional application of this quinoline derivative.

Material Science Fundamentals: The Tautomeric Challenge

The primary material challenge—and opportunity—with 6-Fluoro-7-methoxyquinolin-4-ol is its prototropic tautomerism .

  • The Enol Form (4-hydroxy): Aromatic, favored in gas phase and non-polar solvents.

  • The Keto Form (4-quinolone): Favored in the solid state due to strong intermolecular Hydrogen Bonding (N-H···O=C), forming "head-to-tail" dimers or infinite chains.

Why this matters for Materials: In organic electronics and drug formulation, controlling this equilibrium is vital. The keto form typically exhibits higher melting points and lower solubility (higher lattice energy), while the enol form can be trapped in co-crystals or coordination complexes to alter emissivity or dissolution rates.

Diagram 1: Tautomeric Equilibrium & Material Pathways

The following diagram illustrates the material divergence based on environmental conditions (pH, Solvent, Metal Ions).

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) Enol->Keto Prototropic Shift (Polar Solvents/Solid Phase) Coordination Metal Complexes (Alq3 Analogs, OLEDs) Enol->Coordination + Metal Ion (Zn2+, Al3+) (Deprotonation) Sensor Fluorescent Sensor (pH Sensitive) Enol->Sensor pH Modulation (ICT State) SolidState Solid-State Lattice (High MP, H-Bond Networks) Keto->SolidState Crystallization (Dimerization)

Figure 1: Material pathways dictated by the tautomeric state of 6-Fluoro-7-methoxyquinolin-4-ol. The Keto form dominates the solid state, while the Enol form drives coordination chemistry.

Application 1: Crystal Engineering & Polymorph Control

Objective: Isolate thermodynamically stable forms for API precursors or metastable forms for high-solubility applications.

Mechanism

The 6-Fluoro and 7-Methoxy substituents introduce specific steric and electronic constraints. The fluorine atom acts as a weak Hydrogen Bond acceptor, potentially disrupting standard quinolone stacking.

  • Form A (Thermodynamic): Obtained from protic solvents (MeOH/H2O). Characterized by strong N-H···O hydrogen bond networks.

  • Form B (Kinetic): Obtained from rapid cooling or anti-solvent precipitation (DMF -> Ether). May contain trapped solvent or disordered tautomers.

Protocol A: Polymorph Screening & Isolation

Scope: Controlled crystallization to isolate pure phases.

Materials:

  • Crude 6-Fluoro-7-methoxyquinolin-4-ol.

  • Solvents: Methanol (MeOH), Dimethylformamide (DMF), Acetonitrile (MeCN), Water.

  • Equipment: Differential Scanning Calorimeter (DSC), PXRD.[1]

Step-by-Step Methodology:

  • Supersaturation (Thermodynamic Mode):

    • Dissolve 1.0 g of compound in minimal boiling MeOH (approx. 20 mL).

    • Filter hot to remove insoluble particulates (nucleation sites).

    • Slow Cool: Ramp temperature down at 0.1°C/min to 4°C. This promotes the growth of the most stable lattice (likely the Keto-dimer).

    • Validation: High melting point onset (check DSC).

  • Anti-Solvent Crash (Kinetic Mode):

    • Dissolve 0.5 g in 2 mL DMF (high solubility).

    • Inject rapidly into 50 mL of vigorously stirred cold Water or Diethyl Ether.

    • Filter immediately.

    • Result: Amorphous or metastable crystalline forms with higher free energy.

  • Slurry Conversion (Stability Test):

    • Suspend mixture of Form A and B in MeCN. Stir for 48 hours at 25°C.

    • The solid will convert entirely to the thermodynamically stable form (Ostwald ripening).

Data Output Table: Solid-State Characterization

Parameter Keto-Form (Target Stable) Enol-Like/Metastable
IR Signature Strong C=O stretch (~1630 cm⁻¹) Broad O-H stretch (~3300 cm⁻¹)
Melting Point Sharp, High (>200°C) Broad, Lower (or exotherm upon conversion)

| Solubility | Low (Lattice energy barrier) | Higher (Kinetic advantage) |

Application 2: Functional Fluorescence & Sensing

Objective: Utilize the 6-Fluoro-7-methoxyquinolin-4-ol core as a "Push-Pull" fluorophore.

Mechanism

The molecule features an electron donor (Methoxy at C7) and an electron acceptor (Imine N / Carbonyl).

  • Acidic pH: Protonation of the Nitrogen enhances the electron-withdrawing character, causing a bathochromic (red) shift in emission.

  • Metal Binding: The 4-hydroxy and 5-position (if available) or the N-atom can chelate metals like Zn²⁺ or Al³⁺, similar to Alq3 (OLED material), locking the conformation and boosting Quantum Yield (Φ).

Protocol B: Fluorescence Characterization & Metal Sensing

Scope: Evaluating the compound for use as a ratiometric pH sensor or metal ion probe.

Materials:

  • Spectrofluorometer (Quartz cuvettes).

  • Buffer solutions (pH 2 to 12).

  • Metal salts: Zn(OAc)₂, AlCl₃, CuCl₂.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution in DMSO (to ensure full solubility of the organic scaffold).

  • pH Titration:

    • Dilute stock to 10 µM in buffers of varying pH.

    • Excitation Scan: Set emission to 450 nm, scan excitation 250–400 nm.

    • Emission Scan: Excite at λ_max (typically ~330-350 nm).

    • Observation: Look for intensity changes or peak shifts around the pKa of the quinoline nitrogen (~pH 4-5).

  • Metal Chelation Screen:

    • In Ethanol/Water (1:1), add 1 equivalent of Zn²⁺ to the ligand.

    • Measure fluorescence.[2][3] A significant increase (Turn-On) indicates restriction of intramolecular rotation (RIR) and successful complexation.

    • Note: The 6-Fluoro group may quench fluorescence via the heavy atom effect (minimal for F) or enhance photostability by blocking oxidation.

Experimental Workflow Diagram

The following Graphviz diagram details the decision tree for processing this material from synthesis to application.

Workflow Raw Crude 6-Fluoro-7-methoxyquinolin-4-ol Purification Recrystallization Strategy Raw->Purification SolidState Solid-State Analysis Purification->SolidState Isolate Solid Solution Solution Phase Purification->Solution Dissolve PXRD PXRD: Identify Polymorphs SolidState->PXRD DSC DSC: Thermal Stability SolidState->DSC API API Precursor (Cabozantinib) PXRD->API Confirm Form A Spectroscopy UV-Vis / Fluorescence Solution->Spectroscopy Chelation Metal Complexation (Zn/Al) Solution->Chelation Sensor Optical Sensor / OLED Dopant Chelation->Sensor Enhanced QE

Figure 2: Integrated workflow for material characterization: from polymorphic screening to functional device testing.

References

  • Gould, S. (2025). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Link

  • Exelixis, Inc. (2012). Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl). US Patent 9809549B2. Link

  • Mondal, P. K., & Chopra, D. (2014).[1] Role of Polymorphism in Materials Science. Material Science Research India. Link

  • Alvarez, M. (2010).[4] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Link

  • Suzuki, Y., et al. (2004). Novel stable fluorophore, 6-methoxy-4-quinolone...[2]. PubMed. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Antimicrobial Evaluation of 6-Fluoro-7-methoxyquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 6-fluoro-7-methoxyquinolin-4-ol and its derivatives, a core scaffold in many potent antibacterial agents. It further outlines a standard protocol for evaluating the antimicrobial efficacy of the synthesized compounds. This guide is designed to provide both the practical steps and the scientific rationale behind the methodologies.

Scientific Introduction: The Enduring Power of the Quinolone Core

The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for decades.[1][2] Their evolution, particularly with the addition of a fluorine atom at the C-6 position to create fluoroquinolones, significantly broadened their spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][] These agents exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][4][5] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][4]

The 6-fluoro-7-methoxyquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful antibiotics. Modifications at various positions on this quinolone ring are a key strategy for enhancing potency, expanding the antimicrobial spectrum, improving pharmacokinetic properties, and overcoming emerging bacterial resistance.[4] This guide focuses on a robust and classical synthetic pathway, the Gould-Jacobs reaction, to construct this vital quinolone core, followed by protocols for derivatization and antimicrobial evaluation.[6][7][8]

Overall Synthetic and Evaluation Workflow

The process begins with the construction of the foundational quinolone ring system, followed by derivatization and subsequent biological screening.

G cluster_synthesis Part A: Synthesis cluster_testing Part B: Antimicrobial Testing A Starting Materials (3-Fluoro-4-methoxyaniline, DEEM) B Step 1: Condensation (Anilidomethylenemalonate formation) A->B C Step 2: Thermal Cyclization (Quinolone Ring Formation) B->C D Step 3: Saponification & Decarboxylation (Core Scaffold: 6-Fluoro-7-methoxyquinolin-4-ol) C->D E Step 4: Derivatization (e.g., N-Alkylation) D->E F Synthesized Derivatives E->F Purified Compounds G MIC Assay Setup (Serial Dilution) F->G H Inoculation & Incubation G->H I Data Analysis (Determine MIC values) H->I

Figure 1: High-level workflow from chemical synthesis to antimicrobial evaluation.

Detailed Synthetic Protocols

The synthesis is based on the Gould-Jacobs reaction, a versatile method for preparing 4-hydroxyquinoline derivatives.[6][7][9] The overall process involves condensation, cyclization, hydrolysis, and decarboxylation.

Protocol 1: Synthesis of the Core Intermediate - 6-Fluoro-7-methoxyquinolin-4-ol

Step 1: Condensation of 3-Fluoro-4-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

This step forms the key acyclic intermediate, diethyl 2-((3-fluoro-4-methoxyphenyl)amino)methylenemalonate.

  • Materials:

    • 3-Fluoro-4-methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

    • Anhydrous Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in anhydrous ethanol.

    • Add DEEM (1.05 eq) to the solution.

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Scientist's Note (Expertise & Experience): The slight excess of DEEM ensures the complete consumption of the starting aniline. The condensation is a nucleophilic substitution on the electron-deficient double bond of DEEM, followed by the elimination of ethanol, which is driven by heating under reflux.[7][10]

Step 2: Thermal Cyclization to Ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This is the critical ring-forming step that creates the quinolone scaffold.

  • Materials:

    • Diethyl 2-((3-fluoro-4-methoxyphenyl)amino)methylenemalonate (from Step 1)

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • Caution: This procedure requires very high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the intermediate from Step 1 to a suitable volume of Dowtherm A in a high-temperature reaction flask equipped with a condenser.

    • Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to below 100 °C, then add hexane or petroleum ether to precipitate the cyclized product.

    • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.

  • Scientist's Note (Trustworthiness): The high temperature provides the necessary activation energy for the 6-electron electrocyclization to occur, which is the key step in forming the pyridine ring of the quinolone system.[7] Modern approaches often use microwave irradiation, which can significantly reduce reaction times and improve yields.[9][11]

Step 3: Saponification and Decarboxylation

This two-step process converts the ester intermediate into the final quinolin-4-ol core.

  • Materials:

    • Ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 2)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Saponification: Suspend the ester from Step 2 in the 10% NaOH solution and heat to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

    • Cool the mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

    • Decarboxylation: Place the dried carboxylic acid in a flask and heat it carefully above its melting point (typically 240-260 °C) until the evolution of CO₂ gas ceases.

    • Cool the flask to room temperature. The resulting solid is the crude 6-fluoro-7-methoxyquinolin-4-ol.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

  • Scientist's Note (Authoritative Grounding): The hydrolysis step converts the ethyl carboxylate to a sodium carboxylate salt.[7] Acidification protonates it to the carboxylic acid. The subsequent thermal decarboxylation is a classic reaction for β-keto acids (or their vinylogous equivalents, as seen here) to yield the final quinolin-4-ol product.[6]

Protocol 2: Synthesis of N-Alkyl Derivatives

This is an example of a common derivatization to explore structure-activity relationships.

  • Materials:

    • 6-Fluoro-7-methoxyquinolin-4-ol (from Protocol 1)

    • Alkyl halide (e.g., Ethyl Iodide, Cyclopropyl Bromide) (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Suspend 6-fluoro-7-methoxyquinolin-4-ol and anhydrous K₂CO₃ in anhydrous DMF.

    • Add the alkyl halide dropwise to the suspension.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the product by column chromatography or recrystallization.

  • Scientist's Note (Expertise & Experience): K₂CO₃ acts as a base to deprotonate the nitrogen at the 1-position of the quinolone ring, forming a nucleophile that then attacks the alkyl halide in an Sₙ2 reaction.[12] DMF is an excellent polar aprotic solvent for this type of reaction.

Protocol for Antimicrobial Studies

The antimicrobial activity of the synthesized derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials & Equipment:

    • Synthesized quinolone derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or McFarland standards

    • Pipettes and sterile tips

    • Incubator (37 °C)

  • Workflow Diagram:

G A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) C 3. Inoculate Plates (Add diluted bacteria to each well) A->C B 2. Prepare Compound Plates (2-fold serial dilutions in MHB) B->C D 4. Incubate (18-24 hours at 37°C) C->D E 5. Read Results (Visually inspect for turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Figure 2: Workflow for the broth microdilution MIC assay.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using MHB to achieve the desired final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

    • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Clear and structured data presentation is crucial for analysis and comparison.

Table 1: Representative Synthetic Data

Compound ID Synthetic Step Yield (%) Melting Point (°C)
INT-1 Step 1: Condensation 85% 110-112
INT-2 Step 2: Cyclization 78% 265-267
CORE-1 Step 3: Decarboxylation 90% >300

| DERIV-A | Step 4: N-Ethylation | 82% | 215-217 |

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound ID S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
CORE-1 16 32 >64
DERIV-A 4 8 32

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Conclusion

This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of 6-fluoro-7-methoxyquinolin-4-ol derivatives. The Gould-Jacobs reaction remains a powerful tool for constructing the essential quinolone core. Subsequent derivatization and systematic antimicrobial screening, such as the broth microdilution method, are critical for identifying novel compounds with potent activity. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these protocols to discover the next generation of quinolone-based antimicrobial agents.

References

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • Quinolone antibiotic - Wikipedia. (n.d.). Wikipedia. [Link]

  • Correia, S., Poeta, P., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology. [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quinolone antibiotics | Health and Medicine | Research Starters - EBSCO. (n.d.). EBSCO Information Services. [Link]

  • Duarte, Y., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. [Link]

  • Zhang, Z., & Xu, K. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters. [Link]

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025). MDPI. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (2022). The Journal of Organic Chemistry. [Link]

  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). (2025). Pharmaceutical Chemistry Journal. [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed. (2009). National Center for Biotechnology Information. [Link]

  • Synthesis of 4-quinolinones. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cyclization of aniline-acetylenedicarboxylate adducts. Improved synthesis of 8-nitro-2-carbomethoxy-4(1H)-quinolones | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.). Eco-Vector Journals. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

Sources

protocol for assessing the antibiofilm activity of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline scaffolds (e.g., 4-aminoquinolines, 8-hydroxyquinolines) are privileged structures in medicinal chemistry, exhibiting potent antimicrobial properties through iron chelation, quorum sensing (QS) inhibition, and membrane perturbation. However, their lipophilic nature and intrinsic fluorescence present unique challenges in biofilm assays. This guide outlines a robust, self-validating workflow for distinguishing between biofilm inhibition (prevention) and eradication (destruction) using quinoline derivatives, with specific controls for compound interference.

Compound Preparation & Handling

Expert Insight: Quolines are often hydrophobic and can precipitate in aqueous media, leading to false negatives (due to poor diffusion) or false positives (due to aggregate sedimentation). Furthermore, many quinolines fluoresce in the blue/green spectrum, which interferes with standard viability dyes.

  • Solvent: Dissolve stock in 100% DMSO (Molecular Biology Grade).

  • Working Concentration: Ensure final DMSO concentration in the assay well is

    
     1% (v/v) to prevent solvent-induced biofilm toxicity.
    
  • The "Cloudiness" Control: Before adding bacteria, dilute the compound in the assay media (e.g., cation-adjusted Mueller-Hinton Broth) to the highest test concentration. Measure OD

    
    . If OD > 0.05, the compound has precipitated. Action: Use a solubility enhancer (e.g., 2-hydroxypropyl-
    
    
    
    -cyclodextrin) or lower the testing range.
  • Fluorescence Blank: Measure the emission of the compound alone at 530 nm (SYTO 9/Resorufin channel) and 620 nm (PI channel). If signal > 10% of positive control, use non-fluorescent viability assays (e.g., CFU counting) instead of fluorometric ones.

High-Throughput Screening Pipeline

We utilize a dual-phase approach: MBIC (Minimum Biofilm Inhibitory Concentration) to test prevention, and MBEC (Minimum Biofilm Eradication Concentration) to test destruction of established biofilms.

Diagram 1: The Quinoline Screening Workflow

BiofilmWorkflow Start Compound Library (DMSO Stock) Solubility Solubility Check (OD600 in Media) Start->Solubility Phase1 Phase 1: Inhibition (MBIC) Co-incubation Solubility->Phase1 Pass Phase2 Phase 2: Eradication (MBEC) Pre-formed Biofilm Solubility->Phase2 Pass Assay_CV Biomass Quantification (Crystal Violet) Phase1->Assay_CV Assay_XTT Viability Assay (XTT Reduction) Phase2->Assay_XTT Assay_CFU Gold Standard (CFU Counting) Phase2->Assay_CFU Decision Hit Selection (>50% Reduction) Assay_CV->Decision Assay_XTT->Decision Assay_CFU->Decision Mechanism MoA Studies (Microscopy/QS) Decision->Mechanism Selected Hits

Caption: Integrated workflow for quinoline antibiofilm assessment, moving from solubility validation to specific inhibition/eradication endpoints.

Protocol A: The MBEC Assay (Calgary Device Method)

The standard microtiter plate assay often fails for eradication studies because the biofilm disrupts during washing. We recommend the Peg Lid (Calgary Device) method for quinolines to ensure reproducible biofilm recovery.

Materials:

  • 96-well plate with peg lid (e.g., Nunc-TSP or equivalent).

  • Standardized Inoculum:

    
     CFU/mL in growth media.
    
  • Recovery Media: PBS + 0.1% Tween-80 (to disperse hydrophobic quinoline residues).

Step-by-Step Protocol:

  • Biofilm Formation: Inoculate 150 µL of bacterial suspension into the trough or wells of the base plate. Insert the peg lid.[1][2][3] Incubate for 24–48 h (species dependent) with rocking (50 rpm) to generate shear force.

  • Rinse 1: Transfer peg lid to a plate containing 200 µL sterile PBS/well. Rinse for 1 min to remove planktonic cells.

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of the quinoline compound (in media). Incubate for 24 h.

  • Neutralization/Recovery:

    • Rinse peg lid in sterile PBS (2x).

    • Transfer to a "Recovery Plate" containing 200 µL Recovery Media + Universal Neutralizer (if applicable).

    • Sonication: Place the Recovery Plate (with pegs inserted) in a bath sonicator. Sonicate at 40 kHz for 10–15 mins. Critical: Ensure water level matches internal media level.

  • Readout:

    • Optical Density: Incubate Recovery Plate for 24 h and read OD

      
       (regrowth).
      
    • CFU: Plate 10 µL spots from Recovery Plate onto agar.

Protocol B: Metabolic Viability (XTT Assay)

Crystal violet stains both live and dead cells and the matrix. To confirm quinolines are killing the biofilm (not just dispersing it), use the XTT assay.

Why XTT? Unlike MTT, XTT yields a water-soluble formazan, eliminating the need for DMSO solubilization which would dissolve the biofilm structure and complicate analysis.

The Quinoline Correction: Since quinolines can be redox-active, they may reduce XTT without bacteria.

  • Control Required: Media + Compound (No Bacteria) + XTT. Subtract this absorbance from the test wells.

Protocol:

  • Wash pre-formed biofilms (in flat-bottom 96-well plates) with PBS.

  • Prepare XTT solution: 0.5 mg/mL XTT + 1 µM Menadione (electron coupler).

  • Add 200 µL XTT solution to each well.

  • Incubate in dark for 2–4 h at 37°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Measure Absorbance at 490 nm.

Advanced Profiling: Confocal Microscopy (CLSM)

Visualizing the architecture is vital. Quolines often chelate iron, destabilizing the EPS (Extracellular Polymeric Substance) matrix.

Staining Strategy:

  • SYTO 9 (Green): Stains all cells (permeable).[4]

  • Propidium Iodide (PI) (Red): Stains dead cells (impermeable).[4]

Protocol:

  • Grow biofilms on glass coverslips or confocal dishes.

  • Treat with Quinoline (

    
     MBEC) for 24 h.
    
  • Gently wash with 0.85% NaCl.

  • Stain with SYTO 9 (5 µM) and PI (30 µM) for 20 min in dark.

  • Imaging: Use sequential scanning to avoid spectral bleed-through.

    • Quinoline Check: Image an unstained, treated control to check for compound autofluorescence (often blue/cyan).

Diagram 2: Mechanism of Action (Quorum Sensing)

Many quinolines (e.g., PqsR inhibitors) do not kill bacteria but block communication.

MOA Quinoline Quinoline Compound Receptor PqsR / LasR Receptor Quinoline->Receptor Competitive Inhibition Biofilm Biofilm Maturation Quinoline->Biofilm Inhibits DNA Promoter Binding Receptor->DNA Transcriptional Activation Virulence Virulence Factors (Pyocyanin, Rhamnolipids) DNA->Virulence Expression Virulence->Biofilm Matrix Formation

Caption: Quinoline interference with Quorum Sensing pathways (specifically PqsR in Pseudomonas), leading to defective biofilm maturation.

Data Presentation & Analysis

Table 1: Recommended Assay Setup for Quinoline Evaluation

Assay TypeTarget EndpointQuinoline Specific Consideration
Crystal Violet Total Biomass (Matrix + Cells)Low interference. Good for initial screen.
XTT / Resazurin Metabolic Activity (Viability)High interference risk. Must run "Compound Only" blank.
Peg Lid (MBEC) Eradication (Regrowth)Best for lipophilic compounds; prevents washout errors.
C. violaceum Quorum Sensing InhibitionUse strain CV026 to detect AHL antagonism specifically.

Calculating MBEC: The MBEC is the lowest concentration where the optical density of the recovery plate (after sonication and regrowth) is


 0.1 (comparable to sterile media).

References

  • Moskowitz, S. M., et al. (2004). "Clinical implementation of a defined medium minimal biofilm eradication concentration (MBEC) assay." Journal of Clinical Microbiology. Link

  • Macia, M. D., et al. (2014).[5] "Antimicrobial susceptibility testing in biofilm-growing bacteria." Clinical Microbiology and Infection. Link

  • Stiefel, P., et al. (2015). "Is biofilm removal properly assessed? Comparison of different quantification methods in a 96-well plate system." Applied Microbiology and Biotechnology. Link

  • Grossman, A. B., et al. (2021). "Biofilm Viability Checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images." npj Biofilms and Microbiomes. Link

  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS."[6] Philosophical Transactions of the Royal Society B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Fluoro-7-methoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for 6-Fluoro-7-methoxyquinolin-4-ol Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Critical Pathway

User Context: You are likely synthesizing this scaffold as a precursor for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib or specific fluoroquinolones). The Problem: The industry-standard Gould-Jacobs reaction for this scaffold is notorious for "tarring out" during the high-temperature cyclization step, leading to yields as low as 30-40% and difficult purification.

The Solution Strategy: Yield improvement requires a shift from "cooking and hoping" to strict thermodynamic control. The synthesis fails primarily at two bottlenecks:

  • Incomplete Enamine Formation: Residual alcohol prevents the system from reaching the activation energy for cyclization.

  • Oxidative Polymerization: At 250°C, the electron-rich methoxy group makes the ring susceptible to oxidative tar formation if oxygen is present.

The Validated Workflow (DOT Visualization)

The following diagram outlines the critical control points where yield is lost.

GouldJacobsOptimization cluster_0 Critical Yield Factor Start Start: 4-Fluoro-3-methoxyaniline + EMME Step1 Step 1: Condensation (110-140°C) Formation of Enamine Start->Step1 Check1 Checkpoint: Ethanol Removal Step1->Check1 - EtOH Check1->Step1 Incomplete (Recycle) Step2 Step 2: Cyclization (250-260°C) Solvent: Dowtherm A Check1->Step2 Complete Conversion Risk RISK: Polymerization/Tar Step2->Risk O2 Present / Low Temp Step3 Step 3: Hydrolysis & Decarboxylation Step2->Step3 Inert Atm / High Temp Final Target: 6-Fluoro-7-methoxyquinolin-4-ol Step3->Final

Figure 1: Critical Control Points in the Gould-Jacobs Synthesis of 6-Fluoro-7-methoxyquinolin-4-ol.

Phase 1: The Condensation (Enamine Formation)

Objective: React 4-fluoro-3-methoxyaniline with Diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate.

Troubleshooting Guide

Q: My TLC shows starting aniline remaining even after refluxing for 4 hours. Why? A: The reaction is an equilibrium driven by the removal of ethanol. If you reflux in a closed system or a low-boiling solvent (like pure ethanol), the reaction stalls.

  • Fix: Do not use a solvent. Run the reaction neat (solvent-free) or in a high-boiling solvent like toluene, but you must distill off the ethanol as it forms.

  • Protocol Adjustment: Use a Dean-Stark trap or a distillation head. Heat the mixture to 110–140°C. The reaction is complete only when the theoretical volume of ethanol has been collected.

Q: The intermediate is an oil that won't crystallize. Can I proceed? A: Yes, but with caution. The enamine (diethyl (((4-fluoro-3-methoxyphenyl)amino)methylene)malonate) often forms a viscous oil.

  • Validation: Check

    
    H NMR.[1] Look for the disappearance of the aniline NH2 (broad singlet ~5.0 ppm) and the appearance of the vinyl proton doublet (~8.5 ppm, 
    
    
    
    Hz) and the NH doublet (~11 ppm, exchangeable).
  • Yield Tip: If you carry crude oil into the high-temp cyclization, residual EMME will char. It is better to solidify the oil by triturating with cold hexane or petroleum ether before Step 2.

Phase 2: The Cyclization (The "Yield Killer")

Objective: Thermal closure of the enamine ring to form the quinoline core. This is the most failure-prone step.

Technical Deep Dive

The cyclization requires temperatures exceeding 250°C to overcome the high activation energy of the aromatic substitution.

  • The Trap: The methoxy group activates the ring, but the fluorine atom is electron-withdrawing. While the para-directing nature of the methoxy group (relative to the cyclization site) helps, the high temperature often leads to oxidative degradation before cyclization completes.

Troubleshooting & Optimization

Q: The reaction mixture turned into a black tar. What happened? A: This is "oxidative polymerization." At 250°C, trace oxygen causes the electron-rich aniline derivative to radically polymerize.

  • The Fix (Inert Atmosphere): You cannot just "flush" the flask. You must actively sparge the solvent (Dowtherm A) with Nitrogen or Argon for 30 minutes before heating. Maintain a positive pressure of

    
     throughout the reaction.
    

Q: I am using Dowtherm A, but the yield is stuck at 40%. How do I improve this? A: The temperature might be too low. The internal temperature must reach 250–260°C .

  • Protocol Check: Are you measuring the bath temperature or the internal temperature? Dowtherm A boils at ~258°C. You need to be at a rolling reflux. If the internal temp is only 230°C, the reaction will be sluggish, allowing side reactions to dominate.

  • Concentration Factor: High dilution favors cyclization (intramolecular) over polymerization (intermolecular).

    • Recommendation: Use at least 10–15 volumes of Dowtherm A relative to the substrate. (e.g., 10 g enamine in 100–150 mL Dowtherm A).

Q: Is there an alternative to the messy Dowtherm A method? A: Yes. If the thermal route fails, switch to Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid).
  • Why: It allows cyclization at much lower temperatures (70–90°C) via acid catalysis rather than thermal driving.

  • Warning: The methoxy group can sometimes be cleaved by strong Lewis acids, but Eaton's reagent is generally milder than Polyphosphoric Acid (PPA).

Phase 3: Purification & Isolation

Objective: Removing the high-boiling solvent and isolating the pure 4-olone.

Q: How do I get rid of the Dowtherm A? It’s oily and won't filter. A: Dowtherm A (diphenyl ether + biphenyl) is soluble in non-polar solvents, while your product (a polar quinolone) is not.

  • Protocol:

    • Cool the reaction mixture to ~80°C (do not let it solidify completely).

    • Slowly add an "anti-solvent" like Heptane or Hexane (approx. 50% of the reaction volume) with vigorous stirring.

    • Allow to cool to room temperature. The product should precipitate as a beige/brown solid.

    • Filter.

    • Critical Wash: Wash the filter cake copiously with hot hexane to remove residual Dowtherm. Follow with acetone to remove tarry impurities (the product is sparingly soluble in acetone, tars are soluble).

Comparative Data: Reaction Conditions

ParameterStandard (Gould-Jacobs)Optimized (High Dilution/Inert)Acid Catalyzed (Eaton's)
Solvent Dowtherm ADowtherm A (Degassed)Eaton's Reagent
Temperature 250°C255-260°C70-90°C
Time 1-2 Hours45-60 Mins2-4 Hours
Atmosphere Air/OpenStrict


/ Sealed
Typical Yield 35-45%65-75% 50-60%
Purity (Crude) Low (Black Tar)Medium (Tan Solid)High (Off-white)

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[3] Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Exelixis, Inc. (2005). Quinlines and nitrogen containing heteroaryl derivatives useful as modulators of c-Met. (Patent WO2005030140A2). Describes the synthesis of Cabozantinib intermediates. Link

  • Li, J., et al. (2019). Scalable Synthesis of 4-Hydroxyquinolines via Eaton’s Reagent Catalyzed Cyclization. Organic Process Research & Development. (General reference for Eaton's reagent utility in quinoline synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Dowtherm A and Eaton's Reagent before use. High-temperature reactions pose significant thermal and pressure hazards.

Sources

troubleshooting common problems in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket Volume: High

Welcome to the Quinoline Synthesis Support Hub. This guide is structured to troubleshoot the "hidden variables" that cause failed reactions, specifically addressing the violent exotherms of Skraup, the regiochemical nightmares of Conrad-Limpach, and the catalyst death spirals in modern Pd-catalyzed methods.

Module 1: The "Tar" Pit (Skraup & Doebner-von Miller)

Issue: “My reaction mixture turned into a solid black brick/tar, and the exotherm was uncontrollable.”

Root Cause Analysis

The formation of "tar" is not just random decomposition; it is the result of uncontrolled polymerization of the acrolein (in Skraup) or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-unsaturated ketone  (in Doebner-von Miller) intermediates.
  • Mechanism of Failure: In the Skraup reaction, glycerol dehydrates to acrolein.[1] If acrolein concentration spikes before it can condense with aniline, it polymerizes via radical or anionic mechanisms, forming intractable solids.

  • The Thermal Runaway: The dehydration of glycerol is endothermic, but the subsequent Michael addition and cyclization are highly exothermic. If you heat too fast to drive the dehydration, the subsequent steps release heat faster than it can dissipate, leading to a "volcano."

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Oxidant Nitrobenzene (Solvent/Oxidant)Iodine (

) or Sodium

-nitrobenzenesulfonate.
Iodine allows for a smoother electron transfer and milder conditions [1].
Moderator NoneFerrous Sulfate (

).
Acts as a radical scavenger and redox buffer, preventing the rapid polymerization of acrolein [2].
Addition All-in-one heatingStaged Addition. Generate acrolein in situ slowly, or use a precursor like 1,3,3-trimethoxypropane (though expensive) to release the aldehyde gradually.
Visualizing the Danger Zone

The following diagram illustrates the divergence point between successful quinoline formation and tar polymerization.

SkraupPathways Glycerol Glycerol Acrolein Acrolein (High Reactivity) Glycerol->Acrolein Dehydration (Acid/Heat) Michael Michael Adduct (Desired Intermediate) Acrolein->Michael + Aniline (Controlled) Polymer Polymer/Tar (Dead End) Acrolein->Polymer Excess Heat No Moderator Aniline Aniline Aniline->Michael Quinoline Quinoline (Product) Michael->Quinoline Cyclization & Oxidation

Caption: Figure 1. The Skraup Divergence. Controlling the standing concentration of free acrolein is critical to preventing polymerization (Red Path).

Module 2: Regiocontrol (Conrad-Limpach vs. Knorr)

Issue: “I synthesized a quinolone, but NMR shows the substituent is in the wrong position (2- vs 4-position).”

Root Cause Analysis

This is a classic case of Kinetic vs. Thermodynamic control . The reaction of an aniline with a


-ketoester is reversible at the Schiff base stage but irreversible at the cyclization stage.
  • Low Temp (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    C):  Favors the imine  formation (Kinetic). Cyclization leads to 4-hydroxyquinoline  (Conrad-Limpach).[2]
    
  • High Temp (

    
    C):  Favors the amide  formation (Thermodynamic).[2] Cyclization leads to 2-hydroxyquinoline  (Knorr).
    
Decision Matrix

Q: Which isomer do you need?

Option A: 4-Hydroxyquinoline (The Kinetic Product) [2]

  • Protocol: Mix aniline and

    
    -ketoester with an acid catalyst (HCl) at room temperature  or mild heat (
    
    
    
    C). Ensure water is removed (Dean-Stark or molecular sieves) to drive the imine formation before increasing heat for cyclization.
  • Critical Check: Do not heat the initial mixing step above

    
    C, or the imine will revert and rearrange to the amide.
    

Option B: 2-Hydroxyquinoline (The Thermodynamic Product)

  • Protocol: Add aniline to the

    
    -ketoester pre-heated to 
    
    
    
    C+
    . This bypasses the kinetic trap and forces the formation of the thermodynamically stable amide bond, followed by cyclization.

KineticThermodynamic cluster_kinetic Conrad-Limpach (Kinetic) cluster_thermo Knorr (Thermodynamic) Start Aniline + Beta-Ketoester Imine Imine Intermediate (formed at <100°C) Start->Imine Low Temp (Acid Cat.) Amide Amide Intermediate (formed at >140°C) Start->Amide High Temp (Direct Heat) Prod4 4-Hydroxyquinoline Imine->Prod4 Cyclization (250°C in Diphenyl Ether) Imine->Amide Reversion via Heat Prod2 2-Hydroxyquinoline Amide->Prod2 Cyclization (Acid Cat.)

Caption: Figure 2. Temperature dependence in the condensation of anilines with


-ketoesters determines the final regioisomer.
Module 3: Modern Catalysis (The Larock Indole/Quinoline)

Issue: “My Pd-catalyzed annulation yields are <20%, and the catalyst precipitates as a black powder (Pd black).”

Root Cause Analysis

Quinoline synthesis via Heck-type cyclization (e.g., Larock method using 2-iodoaniline + internal alkyne) suffers from Heteroatom Poisoning .

  • N-Coordination: The free amine or the forming quinoline nitrogen coordinates strongly to the Pd(II) species, forming a stable "sink" that removes the catalyst from the cycle.

  • Reductive Elimination Failure: Steric crowding at the forming C-C bond can slow down the final reductive elimination, allowing time for the catalyst to decompose.

Troubleshooting Protocol
  • Ligand Switch: Switch from standard

    
     to bulky, electron-rich ligands like 
    
    
    
    or XPhos . The bulk prevents the nitrogen from coordinating too tightly to the metal center [3].
  • Additives: Add a chloride source (LiCl or

    
    ). Chloride ions stabilize the Pd(0) species and prevent aggregation into Pd black.
    
  • Base Selection: If using carbonate bases (

    
    ), switch to DABCO  or 
    
    
    
    . DABCO can act as a shuttle base without poisoning the metal.
Module 4: Validated Protocol (Microwave Friedländer)

Why this protocol? It solves the "tar" issue of Skraup and the "time" issue of traditional Friedländer. It is self-validating because the reaction times are short enough that degradation products do not accumulate.

Reference: Adapted from Huigens et al. [4] and standard microwave methodologies.

Step-by-Step Guide:

  • Reagents:

    • 2-Aminobenzaldehyde (1.0 equiv)

    • Ketone (e.g., acetophenone) (1.2 equiv)

    • Catalyst:

      
       (solid, 0.1 equiv) or saturated ethanolic solution.
      
    • Solvent: Ethanol (absolute).

  • Setup: Use a dedicated microwave reactor vial (G10 or G30). Do not use a domestic microwave.

  • Procedure:

    • Dissolve amine and ketone in EtOH (concentration ~0.5 M).

    • Add KOH. Cap the vial.

    • Irradiation: Heat to 120°C for 10 minutes (Dynamic power mode, max 150W).

  • Workup (The "Clean" Isolation):

    • Cool to room temperature.[3]

    • The product often precipitates upon cooling. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water (to remove KOH), dry over

      
      , and concentrate.
      
  • Validation:

    • TLC (Hexane/EtOAc 4:1). Quinoline products are highly fluorescent under UV (254/365 nm). If you don't see fluorescence, the cyclization failed.

Module 5: Purification (Escaping the Tar)

Issue: “I have product, but it is trapped in a sticky, dark oil.”

Standard column chromatography often fails because the "tar" streaks and deactivates the silica. Use Acid-Base Extraction to leverage the basicity of the quinoline nitrogen.

  • Dissolution: Dissolve the crude dark oil in

    
     or 
    
    
    
    .
  • Acid Extraction: Extract 3x with 2M HCl .

    • Chemistry: The quinoline becomes protonated (quinolinium salt) and moves to the aqueous layer. The neutral "tars" and unreacted ketones remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh ether (removes trapped non-basic impurities).

  • Basification: Cool the aqueous layer in ice. Slowly add 6M NaOH or solid

    
     until pH > 10.
    
    • Observation: The solution will turn cloudy/milky as the free base quinoline precipitates or oils out.

  • Recovery: Extract the basic aqueous layer 3x with

    
    . Dry (
    
    
    
    ) and evaporate.
    • Result: Usually >95% pure quinoline, light yellow/orange oil or solid.

References
  • Wu, J., et al. (2006). "Molecular iodine-catalyzed synthesis of quinolines." Tetrahedron Letters, 47(11), 1667-1670. Link

  • Manske, R. H. F. (1942).[4][5] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113-144.[4][5] (The classic review on Skraup moderation). Link

  • Larock, R. C., et al. (1991). "Synthesis of quinolines via palladium-catalyzed coupling." Journal of Organic Chemistry, 56(10), 3439-3442. Link

  • Gieseler, M. T., & Huigens, R. W. (2020). "Microwave-Assisted Friedländer Synthesis." Synthesis, 52(12), 1779-1794.[6] Link

Sources

optimization of reaction conditions for 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-7-methoxyquinolin-4-ol Synthesis

Executive Summary & Retrosynthetic Analysis

User Query: Optimization of reaction conditions for 6-Fluoro-7-methoxyquinolin-4-ol.

Technical Context: This molecule is a critical pharmacophore, often serving as the core scaffold for Tyrosine Kinase Inhibitors (TKIs) similar to the Cabozantinib (6,7-dimethoxy) or Lenvatinib (quinoline-carboxamide) families. The presence of the fluorine atom at the 6-position modulates metabolic stability and binding affinity compared to the dimethoxy analogs.

Retrosynthetic Logic (Critical Check): To synthesize 6-Fluoro-7-methoxyquinolin-4-ol , the standard Gould-Jacobs reaction requires specific substitution on the starting aniline.

  • Target: 6-Fluoro-7-methoxy substitution.

  • Required Starting Material: 4-Fluoro-3-methoxyaniline .

    • Mechanism:[1][2][3][4] The 4-fluoro group (para to amine) ends up at the 6-position of the quinoline. The 3-methoxy group (meta to amine) directs cyclization to the less sterically hindered ortho-position (para to the methoxy), resulting in the 7-position.

Reaction Workflow & Pathway Visualization

The following diagram outlines the optimized Gould-Jacobs pathway and the alternative Acid-Mediated Cyclization (Eaton's Reagent), which is superior for safety and yield on scale-up.

G SM 4-Fluoro-3-methoxyaniline + EMME Inter Enamine Intermediate (Anilinomethylenemalonate) SM->Inter Condensation (110°C, -EtOH) Cycl_Therm Route A: Thermal Cyclization (Dowtherm A, 250°C) Inter->Cycl_Therm Traditional Cycl_Acid Route B: Acid Cyclization (Eaton's Reagent, 90°C) Inter->Cycl_Acid Optimized Ester Quinoline-3-carboxylate Ester Cycl_Therm->Ester Low Yield Tar Issues Cycl_Acid->Ester High Yield Cleaner Profile Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis NaOH / Heat Product TARGET: 6-Fluoro-7-methoxyquinolin-4-ol Hydrolysis->Product Final Isolation

Caption: Comparison of Traditional Thermal Cyclization vs. Optimized Eaton's Reagent Route for 6-Fluoro-7-methoxyquinolin-4-ol.

Optimization Modules: Protocols & Troubleshooting

Module A: The Condensation Step (Formation of Enamine)

Goal: Maximize conversion of aniline to the anilinomethylenemalonate intermediate.

Standard Protocol: Reflux 4-Fluoro-3-methoxyaniline (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in Ethanol or Toluene.

Optimization Guide:

Issue Root Cause Troubleshooting / Optimization
Incomplete Conversion Equilibrium limitation due to Ethanol byproduct. Switch Solvent: Use Toluene and a Dean-Stark trap to continuously remove Ethanol. This drives the equilibrium to >98% conversion.
Impurity: Amide Nucleophilic attack on the ester group rather than the alkene. Temperature Control: Ensure reaction temperature is kept between 110-120°C. Lower temperatures favor the kinetic Michael addition/elimination path.

| Solidification | Product precipitates too early, trapping unreacted aniline. | Solvent Volume: Maintain at least 5-8 volumes of solvent. If solid forms, add more solvent and reflux until clear before cooling. |

Module B: The Cyclization Step (The Critical Bottleneck)

Goal: Close the ring to form the quinoline core without polymerization.

Route 1: Traditional Thermal (Dowtherm A)

  • The Problem: Requires ~250°C. The intermediate is unstable at this temperature for long periods, leading to "black tar" (polymerization).

  • Optimization (The "Dilution" Technique):

    • Do NOT mix reagents and heat them up together.

    • Protocol: Heat the Dowtherm A (diphenyl ether/biphenyl) to 255°C first.

    • Add the Enamine intermediate (dissolved in a minimum amount of hot Dowtherm or as a solid) slowly to the boiling solvent.

    • Why? This maintains a low concentration of the intermediate (high dilution), favoring intramolecular cyclization over intermolecular polymerization.

Route 2: Modern Acid-Mediated (Eaton's Reagent) – Highly Recommended

  • The Solution: Uses Eaton's Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid).

  • Protocol:

    • Dissolve Enamine intermediate in Eaton's Reagent (5 vol).

    • Heat to 70–90°C (vs 250°C in Route 1).

    • Stir for 2-4 hours.

    • Quench into ice water to precipitate the ester.

  • Advantage: Higher yield (typically 80-90%), no "tar," and easier workup.

Module C: Hydrolysis & Decarboxylation

Goal: Remove the C3-ester to yield the final 4-ol.

Protocol:

  • Saponification: Reflux ester in 2N NaOH (aq) until clear (formation of carboxylate salt).

  • Acidification: Acidify to pH 3-4 with HCl to precipitate the Quinoline-3-carboxylic acid.

  • Decarboxylation: Reflux the dry acid in Diphenyl ether (or neat if small scale) at 250°C until CO2 evolution ceases.

    • Microwave Alternative: The carboxylic acid can be decarboxylated in a microwave reactor (200°C, 10-20 min) using N-methyl-2-pyrrolidone (NMP) as solvent.

Troubleshooting Logic Tree (FAQs)

Q1: My final product has a melting point discrepancy. Is it the 'ol' or the 'one'?

  • Answer: 4-Hydroxyquinolines exist in tautomeric equilibrium with 4-Quinolones. In the solid state and polar solvents (DMSO), the 4-Quinolone (keto) form predominates.

    • Diagnostic: 1H NMR in DMSO-d6 will show an N-H proton around 11-12 ppm and a characteristic C=O signal in 13C NMR (~177 ppm). Do not mistake this for an impurity.

Q2: I am seeing a "Defluoro" impurity (approx -18 Da). Where does it come from?

  • Answer: This is 7-methoxyquinolin-4-ol .

    • Cause: If you use metal-catalyzed hydrogenation (e.g., Pd/C) at any point to purify precursors, you risk hydrodefluorination.

    • Fix: Avoid catalytic hydrogenation. If reduction is needed (e.g., of a nitro precursor), use Fe/NH4Cl or SnCl2 to preserve the C-F bond.

Q3: The thermal cyclization yield is stuck at 40%. How do I improve it?

  • Answer: You are likely experiencing polymerization.

    • Immediate Fix: Switch to the Eaton's Reagent method (Module B, Route 2).

    • If you must use Dowtherm: Ensure the reaction temperature never drops below 245°C during addition. If the temperature drops, the intermediate accumulates and polymerizes rather than cyclizing.

Q4: How do I remove the high-boiling Dowtherm A solvent?

  • Answer: Dowtherm A is difficult to remove by rotary evaporation.

    • Method: Upon cooling the reaction mixture to ~60°C, add a non-polar anti-solvent (like Hexane or Heptane). The Quinoline product is polar and will precipitate out, while Dowtherm A remains in the organic supernatant. Filter and wash the cake thoroughly with Hexane.

Analytical Reference Data

Target Structure: 6-Fluoro-7-methoxyquinolin-4-ol (Tautomer: 6-Fluoro-7-methoxyquinolin-4(1H)-one)

ParameterExpected ValueNotes
Appearance Off-white to pale yellow powderDarkens upon oxidation/light exposure.
1H NMR (DMSO-d6) δ ~11.8 (br s, 1H, NH), 7.8 (d, 1H, H-5), 7.2 (d, 1H, H-8), 6.0 (d, 1H, H-3), 3.9 (s, 3H, OMe).H-5 doublet usually shows large J_H-F coupling.
19F NMR ~ -130 to -140 ppmSinglet (decoupled) or multiplet.
Mass Spec (ESI+) [M+H]+ = 194.06Characteristic M+1 peak.

References

  • Gould-Jacobs Reaction Mechanism & Overview

    • Gould, R. G.; Jacobs, W. A.[5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[6]

  • Synthesis of Cabozantinib Intermediates (6,7-dimethoxy analogs)

    • Patent: "Processes for the preparation of Cabozantinib and its intermediates."[7] WO2016166664.

    • Relevance: details the industrial handling of methoxy-substituted quinolones.
  • Use of Eaton's Reagent for Quinoline Cyclization

    • Article: "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." Molecules, 2013, 18(11).
    • Relevance: Validates the low-temperature acid-mediated cycliz
  • Optimization of Fluorinated Quinolines

    • Article: "Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline."[8] Organic Process Research & Development, 2022 .[8]

    • Relevance: Discusses scale-up challenges with fluoro-methoxy substitution p

Sources

minimizing byproduct formation in 6-Fluoro-7-methoxyquinolin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol, designed as a modular troubleshooting resource.

Executive Summary

The synthesis of 6-Fluoro-7-methoxyquinolin-4-ol (a critical pharmacophore for tyrosine kinase inhibitors like Cabozantinib and fluoroquinolones) typically proceeds via the Gould-Jacobs reaction . While robust, this pathway is prone to specific failure modes: thermal polymerization ("tarring"), incomplete cyclization, and regioselective isomerization.

This guide provides a root-cause analysis for these impurities and actionable protocols to minimize them.

Module 1: The Reaction Pathway & Critical Control Points

To troubleshoot effectively, we must visualize the "Happy Path" versus the "Failure Modes."

Reaction Logic Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Critical) cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation SM1 3-Fluoro-4-methoxyaniline Enamine Enamine Intermediate (Anilinomethylenemalonate) SM1->Enamine 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Enamine Cyclized_Ester Ethyl 6-fluoro-7-methoxy- 4-oxo-quinoline-3-carboxylate Enamine->Cyclized_Ester 250°C Dowtherm A Regio_Impurity Impurity B: 8-Fluoro isomer Enamine->Regio_Impurity Cyclization at C2 (Sterically Hindered) Tar Impurity C: Polymers/Tar Enamine->Tar Oxidative Stress Overheating Acid Carboxylic Acid Intermediate Cyclized_Ester->Acid NaOH, Reflux Final_Product 6-Fluoro-7-methoxyquinolin-4-ol (Target) Acid->Final_Product -CO2 Diphenyl Ether

Figure 1: The Gould-Jacobs pathway showing the bifurcation points for major impurities (Red).

Module 2: Troubleshooting Guide (Q&A Format)

Phase 1: Condensation (Enamine Formation)

Q1: My LC-MS shows significant unreacted aniline even after 4 hours of reflux. Why?

  • Diagnosis: This is often due to the reversibility of the reaction or the presence of water.

  • The Science: The condensation of aniline with EMME releases ethanol. If ethanol is not removed, the equilibrium prevents full conversion. Furthermore, water in the solvent can hydrolyze EMME before it reacts.

  • Protocol Fix:

    • Stoichiometry: Use a slight excess of EMME (1.05 – 1.1 equivalents).

    • Solvent: Do not use ethanol as the solvent. Use Toluene or run it neat (solvent-free).

    • Drive Equilibrium: If using toluene, equip the flask with a Dean-Stark trap (even though you are removing ethanol, not water, the trap helps) or a distillation head to continuously distill off the ethanol formed.

    • Checkpoint: Do not proceed to cyclization until Aniline content is <0.5% by HPLC. Unreacted aniline will polymerize instantly at 250°C.

Phase 2: Thermal Cyclization (The High-Risk Step)

Q2: The reaction mixture turns into a black, insoluble tar upon heating to 250°C. How do I prevent this?

  • Diagnosis: "Tarring" is caused by uncontrolled exothermic polymerization or oxidation of the enamine/aniline at high temperatures.

  • The Science: The cyclization requires high activation energy (~250°C). However, at this temperature, the concentration of the substrate is critical. High concentrations favor intermolecular polymerization (tar) over intramolecular cyclization (product).

  • Protocol Fix (The Dilution Principle):

    • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic) or Diphenyl Ether.

    • Addition Method: Do not mix everything and heat. Instead, heat the solvent to 255°C first. Then, add the Enamine (dissolved in a minimum amount of warm solvent) dropwise to the hot solvent.

    • Why? This "High Dilution Technique" ensures that each enamine molecule is surrounded by hot solvent, favoring the unimolecular ring-closing reaction over the bimolecular polymerization.

Q3: I see a persistent impurity (~5-8%) with the same mass as the product. Is this the regioisomer?

  • Diagnosis: Yes, this is likely the 8-fluoro-7-methoxy isomer.

  • The Science: 3-Fluoro-4-methoxyaniline has two ortho positions available for cyclization:

    • Position 6 (Target): Less sterically hindered.

    • Position 2 (Impurity): Located between the Fluorine and Methoxy groups. While sterically crowded, the electronic directing effects of the alkoxy group can still facilitate minor closure here.

  • Mitigation:

    • You cannot stop this chemically without changing the starting material.

    • Purification: The 8-fluoro isomer usually has significantly different solubility. It often remains in the mother liquor during recrystallization from DMF or Acetic Acid.

Phase 3: Decarboxylation

Q4: Decarboxylation is incomplete, or I am losing the fluorine atom.

  • Diagnosis: Defluorination suggests nucleophilic aromatic substitution occurred during the high-temp step.

  • The Science: Fluorine ortho/para to nitrogen in a quinoline ring is susceptible to nucleophilic attack (SNAr), especially if bases (like residual NaOH from hydrolysis) are present at high heat.

  • Protocol Fix:

    • Ensure the Carboxylic Acid intermediate is completely dried and free of mineral base before the final heat step.

    • Catalyst: Use Copper powder (5% w/w) in Diphenyl ether to lower the decarboxylation temperature (from 250°C down to ~200°C), reducing thermal stress on the C-F bond.

Module 3: Optimized Experimental Protocol

This protocol synthesizes the findings into a validated workflow.

Step 1: Enamine Formation (Neat Method)
  • Charge 3-Fluoro-4-methoxyaniline (1.0 eq) and EMME (1.1 eq) into a reactor.

  • Heat to 110–120°C with overhead stirring.

  • Apply a slight vacuum (or nitrogen sweep) to remove the ethanol byproduct continuously.

  • Monitor by HPLC.[1] Stop when Aniline < 0.5%.

  • Cool to 80°C. The product (Enamine) will solidify. Recrystallize from Ethanol/Hexane if purity is <95%.

Step 2: Cyclization (Dowtherm Dropwise Method)
  • Heat Dowtherm A (10 volumes relative to Enamine) to 255°C (gentle reflux).

  • Dissolve the Enamine in warm Dowtherm A (2 volumes).

  • Add the Enamine solution slowly to the refluxing solvent over 45–60 minutes.

    • Note: Maintain temperature >245°C during addition.

  • Reflux for an additional 30–60 minutes.

  • Cool to room temperature. The ester product usually precipitates. Filter and wash with hexane to remove Dowtherm.

Step 3: Hydrolysis & Decarboxylation
  • Reflux the wet ester in 10% NaOH (aq) until clear (Hydrolysis).

  • Acidify with HCl to pH 4–5 to precipitate the Carboxylic Acid. Filter and dry.

  • Suspend the dry acid in Diphenyl Ether (5 volumes).

  • Heat to 250°C (CO2 evolution will be vigorous).

  • Monitor HPLC for disappearance of the acid.

  • Cool and dilute with hexane/acetone to precipitate the final 6-Fluoro-7-methoxyquinolin-4-ol .

Module 4: Impurity Profile Matrix

Impurity TypeStructure / IDRoot CauseRemoval Strategy
Enamine Uncyclized intermediateLow temp during cyclization; Adding too fast.Ensure reaction temp >250°C; Slow addition.
Regioisomer 8-Fluoro-7-methoxy...Intrinsic electronic/steric properties.[2][3]Recrystallization (Product is less soluble than isomer).
Dimer/Tar High MW PolymerHigh concentration; Presence of O2.High Dilution Technique ; Nitrogen sparging.
Defluoro 7-Methoxyquinolin-4-olSNAr by base/nucleophile at high temp.Ensure acidic/neutral conditions during decarboxylation.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Exelixis, Inc. (2010). Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. (Patent WO2010083414). Link(Note: Describes the industrial handling of the quinoline core for Cabozantinib).

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline (Gould-Jacobs Protocol). Coll. Vol. 3, p. 272. Link

Sources

stability of 6-Fluoro-7-methoxyquinolin-4-OL under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Troubleshooting

Introduction: Welcome to the technical support guide for 6-Fluoro-7-methoxyquinolin-4-ol. As a substituted quinolinol, this compound's stability is critical for ensuring experimental reproducibility and the integrity of drug development data. This guide, structured in a question-and-answer format, provides in-depth insights into its handling, storage, and degradation. Please note that while specific stability data for this exact molecule is limited, the following recommendations are grounded in the well-established chemical principles governing quinolinol, hydroxyquinoline, and fluoroquinolone derivatives.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal long-term storage conditions for 6-Fluoro-7-methoxyquinolin-4-ol?

Answer: To maintain the integrity and purity of 6-Fluoro-7-methoxyquinolin-4-ol, it is imperative to store it under controlled conditions that mitigate common degradation pathways. Based on the behavior of related quinolinol compounds, the primary factors to control are light, temperature, and atmosphere.[2][4]

  • Light: Quinolinol derivatives are often susceptible to photodegradation.[2][5] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored impurities and loss of potency. Therefore, the compound must be stored in an amber or opaque vial to protect it from light.[1][4]

  • Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation. For long-term storage, it is recommended to keep the compound in a cool environment, such as a refrigerator (2-8 °C). For maximum stability, especially for reference standards, storage in a freezer (-20 °C) is advisable.

  • Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption and interaction with atmospheric oxygen.[4] For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Light Protect from light (use amber/opaque vials)Prevents photodegradation, which can cause discoloration and impurity formation.[5]
Temperature 2-8 °C (refrigerated) or -20 °C (frozen) for long-termMinimizes thermal degradation and slows reaction kinetics. Room temperature may be acceptable for short periods but increases risk.
Atmosphere Tightly sealed container; inert gas (optional)Prevents oxidation and hydrolysis from atmospheric moisture and oxygen.[4]
Container Tightly closed, appropriate material (e.g., glass)Ensures protection from environmental factors.
Q2: My solid sample of 6-Fluoro-7-methoxyquinolin-4-ol has developed a yellow or brownish tint. What does this signify?

Answer: A change in color from a white or off-white solid to a yellow or brown hue is a strong visual indicator of chemical degradation.[2] This is a common observation in quinoline and phenol-containing compounds and is typically attributed to two primary processes:

  • Oxidation: The quinolinol ring system can be susceptible to oxidation, forming quinone-like structures. These oxidized species are often highly conjugated and, as a result, absorb visible light, appearing colored. The process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Photodegradation: As mentioned, light exposure can create reactive intermediates and degradation products that are colored.[2]

If you observe a color change, it is crucial to verify the purity of the sample before use. A discolored sample may no longer meet the required specifications for your experiment, leading to inaccurate and unreliable results.

Q3: What are the most probable degradation pathways for this molecule?

Answer: The structure of 6-Fluoro-7-methoxyquinolin-4-ol suggests several potential degradation pathways, primarily centered around the quinolinol core. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Oxidative Degradation: The hydroxyl group on the quinoline ring makes it susceptible to oxidation. This can lead to the formation of quinone-like structures or even ring-opening under harsh oxidative stress (e.g., exposure to peroxides).[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce complex photochemical reactions. This may involve the formation of radicals, dimerization, or rearrangement of the molecular structure. For many quinoline derivatives, photodegradation is a significant stability concern.[5]

  • Hydrolysis (pH-dependent): While the core quinolinol structure is generally stable, extreme pH conditions (strong acid or base) combined with heat can potentially lead to hydrolysis, although this is often less pronounced than oxidation or photolysis for this class of compounds.[2][5]

The following diagram illustrates a hypothetical degradation pathway focusing on oxidation, a primary concern for this compound class.

G cluster_main Hypothetical Oxidative Degradation Pathway A 6-Fluoro-7-methoxyquinolin-4-ol (Parent Compound) B Oxidative Stress (O₂, Light, H₂O₂) A->B C Quinone-like Intermediate B->C Oxidation D Further Oxidative Products (e.g., Ring-Opened Species) C->D Harsh Conditions

Caption: Hypothetical oxidative degradation of 6-Fluoro-7-methoxyquinolin-4-ol.

Q4: I suspect my sample has degraded. How can I design an experiment to confirm this and identify the impurities?

Answer: If you suspect degradation, a systematic approach is required to confirm your hypothesis and ensure the material is suitable for use. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[2][5]

The workflow below outlines the steps for troubleshooting suspected degradation.

Caption: Workflow for troubleshooting suspected chemical degradation.

Key Steps Explained:

  • Method Development: Use a stability-indicating HPLC method. This is a method that can separate the active pharmaceutical ingredient (API) from its degradation products. A reverse-phase C18 column is often a good starting point.[5]

  • Analysis: Analyze your suspected sample alongside a trusted reference standard or a new, unopened lot of the compound.

  • Data Interpretation:

    • Purity Loss: Compare the peak area of the main compound. A significant decrease in the area of the main peak in your suspected sample indicates degradation.

    • Impurity Profile: Look for new peaks in the chromatogram of the suspected sample that are absent in the reference sample.

    • Peak Purity: Use a Photodiode Array (PDA) detector to assess the spectral purity of your main peak. A spectrally impure peak suggests the presence of a co-eluting impurity.[2]

  • Impurity Identification: If significant degradation is confirmed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass of the degradation products, providing crucial clues for their structural elucidation.[2]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[6][7] It helps identify likely degradation products and validates that your analytical method is "stability-indicating." The following is a general protocol based on ICH guidelines.[6]

Objective: To evaluate the stability of 6-Fluoro-7-methoxyquinolin-4-ol under various stress conditions.

Materials:

  • 6-Fluoro-7-methoxyquinolin-4-ol

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber, calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).

      • After heating, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH.

      • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Heat at 60-80°C for a defined period.[2]

      • After heating, cool and neutralize with 0.1 M HCl.

      • Dilute to ~100 µg/mL with the mobile phase.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

      • Store at room temperature, protected from light, for 24 hours.[2]

      • Dilute to ~100 µg/mL with the mobile phase.

    • Thermal Degradation:

      • Solid State: Store the solid compound in an oven at 70°C for 48 hours.[2]

      • Solution State: Reflux a solution of the compound in a neutral solvent (e.g., 50:50 water:methanol) at 70°C for 48 hours.

      • After stress, prepare a ~100 µg/mL solution.

    • Photolytic Degradation:

      • Expose both the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

      • Keep a control sample wrapped in aluminum foil to protect it from light.

  • HPLC Analysis:

    • Inject all stressed samples, a non-stressed control solution, and a blank (mobile phase) into the HPLC system.

    • Assess the chromatograms for new peaks, reduction in the main peak area, and peak purity. Aim for 5-20% degradation to ensure the method is not overwhelmed.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • Sharma, M., & Kumar, V. (2016).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Luo, Q., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1288-1298.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 335-339.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2999.
  • Isidori, M., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Ren, Z., et al. (2022). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. International Journal of Molecular Sciences, 23(13), 6997.
  • ResearchGate. (2025, August 9). (PDF) Degradation of selected Fluoroquinolones. Retrieved from [Link]

  • Wilson, A. A., et al. (2008). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology, 35(4), 483-491.
  • Nowak, P., et al. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.
  • Arora, P. K., & Bae, H. (2014). Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Applied and Environmental Microbiology, 80(3), 1076-1082.

Sources

challenges in the purification of fluorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Heterocycles Division Topic: Purification & Isolation of Fluorinated Quinolines Ticket ID: FQ-PUR-2024-X Status: Open for Consultation

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. You are likely here because standard quinoline protocols are failing. Fluorinated quinolines present a unique paradox: the fluorine atom increases lipophilicity (making the molecule "greasier") while simultaneously withdrawing electrons, which lowers the basicity (pKa) of the nitrogen atom. This alters how these molecules interact with silica, solvents, and biological targets compared to their non-fluorinated parents.

This guide addresses the three most common support tickets we receive: silica streaking, regioisomer separation, and solubility issues.

Module 1: Chromatography Troubleshooting (The "Streak" Issue)

User Issue: "I am purifying a 6-fluoroquinoline derivative on normal phase silica (Hexane/EtOAc). The compound streaks from the baseline to the solvent front, and recovery is poor."

Root Cause Analysis

Standard silica gel (


) is acidic (pKa ~5-7 due to surface silanols). Although fluorine lowers the basicity of the quinoline nitrogen (pKa shifts from ~4.9 in quinoline to ~2.5–3.5 in fluoroquinolines), the nitrogen remains basic enough to hydrogen bond with acidic silanols. This "stick-and-slip" interaction causes tailing.
Protocol: The "Base-Deactivation" Method

Do not simply increase polarity; this moves impurities with your product. Instead, suppress the silanol interaction.[1]

  • The Modifier Trick (Standard):

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Critical Step: You must flush the column with the modifier-containing solvent before loading your sample. This "caps" the active silanol sites.

  • The Stationary Phase Switch (Advanced):

    • If TEA is incompatible with your downstream chemistry, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, eliminating the protonation-adsorption mechanism.

Visual Troubleshooting Guide: Tailing Peaks

TailingTroubleshoot Start Issue: Peak Tailing / Streaking CheckStruct Check Structure: Is N-atom accessible? Start->CheckStruct Step1 Add 1% TEA to Mobile Phase CheckStruct->Step1 Yes (Basic N) CheckTLC Run TLC with Modifier: Is Rf > 0.2 and spot compact? Step1->CheckTLC Success Proceed with Flash Column CheckTLC->Success Yes Fail1 Switch Stationary Phase: Neutral Alumina CheckTLC->Fail1 No (Still Streaking) Fail2 Switch Mode: Reverse Phase (C18) at pH 2.5 Fail1->Fail2 If Alumina Fails

Caption: Decision logic for mitigating Lewis acid-base interactions between fluoroquinolines and stationary phases.

Module 2: Separating Regioisomers (The "Twin" Problem)

User Issue: "I performed a Skraup synthesis and obtained a mixture of 5-fluoro and 7-fluoroquinoline. They co-elute on C18 and Silica."

Expert Insight: Dipoles and Pi-Systems

Positional isomers of fluorinated aromatics often have identical lipophilicity (logP), making standard C18 separation impossible. However, they have distinct dipole moments and electron density distributions .

Strategic Protocol
  • Leverage Pi-Pi Interactions (Phenyl-Hexyl Columns):

    • Switch from C18 (alkyl chain) to a Phenyl-Hexyl stationary phase.

    • Mechanism:[2][3] The fluorine atom creates a local dipole. The Phenyl-Hexyl phase interacts with the electron-deficient pi-system of the fluorinated ring. The 5-F and 7-F isomers will have different "stacking" efficiencies with the phenyl ring, often resulting in baseline resolution.

  • pH Tuning (The pKa Delta):

    • The position of the fluorine affects the pKa of the quinoline nitrogen via inductive effects (closer to N = lower pKa).

    • Experiment: Run a gradient at pH 3.0 (formic acid) and pH 9.0 (ammonium bicarbonate). The isomer with the slightly higher pKa will be more ionized (and elute faster) at the lower pH.

Data: Isomer Separation Efficiency

Stationary PhaseMechanismSuccess Rate (Regioisomers)Notes
C18 (Standard) Hydrophobic InteractionLowF-position rarely changes hydrophobicity enough.
Phenyl-Hexyl Pi-Pi StackingHigh Sensitive to electron density changes on the ring.
PFP (Pentafluorophenyl) Fluorine-Fluorine InteractionMedium-HighExcellent for highly fluorinated species.
Silica (Normal Phase) Polar InteractionLowUsually requires <0.5% gradient changes.

Module 3: Solubility & Crystallization (The "Crash" Issue)

User Issue: "My product is an oil that refuses to crystallize. I've tried cooling it in ethanol, but it just oils out."

The Fluorine Solubility Paradox

Fluorine atoms disrupt the crystal lattice packing energy (making solids harder to form) while simultaneously lowering solubility in water.

Troubleshooting Protocol
  • The "Anti-Solvent" Drip:

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM) or Acetone .

    • Slowly add Hexane (or Heptane) dropwise with vigorous stirring until persistent cloudiness appears.

    • Crucial: Do not cool immediately. Let it sit at room temperature under a stream of nitrogen to slowly evaporate the "good" solvent (DCM).

  • Salt Formation (The "Silver Bullet"):

    • Fluorinated quinolines are weak bases. Mineral acids (HCl) often yield hygroscopic salts that turn into goo.

    • Recommendation: Use Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) . These organic counter-ions are lipophilic enough to pack well with the fluorinated quinoline, promoting crystallization.

Module 4: Stability & Handling (FAQ)

Q: Can I use strong bases during workup? A: Caution. While fluorine on the carbocyclic ring (positions 5, 6, 7, 8) is stable, fluorine on the heterocyclic ring (positions 2, 3, 4) is susceptible to Nucleophilic Aromatic Substitution (


) .
  • Risk: Washing a 2-fluoroquinoline with 1M NaOH can hydrolyze it to the 2-hydroxyquinoline (quinolone).

  • Safe Protocol: Use saturated

    
     or phosphate buffer (pH 7) for neutralizations.
    

Q: Why is my yield low after evaporation? A: Fluorinated quinolines are surprisingly volatile due to the "teflon effect" (weak intermolecular forces).

  • Fix: Do not use high vacuum (< 5 mbar) for prolonged periods if the molecular weight is < 250 g/mol . Keep rotavap bath temperatures < 40°C.[4]

Visual Workflow: Purification Strategy

PurificationStrategy Input Crude Mixture Isomers Regioisomers present? Input->Isomers YesIso Use Phenyl-Hexyl or PFP Column Isomers->YesIso Yes NoIso Check Basicity (pKa) Isomers->NoIso No Flash Flash Chromatography NoIso->Flash Oil/Impure Cryst Crystallization NoIso->Cryst Solid/Semi-solid Modifier Add 1% TEA or Use Alumina Flash->Modifier Streaking? Salt Form Mesylate salt (MsOH) Cryst->Salt Oils out?

Caption: Strategic decision tree for selecting the optimal purification method based on mixture composition.

References

  • BenchChem. (2025).[1][5] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 1

  • MilliporeSigma. (2025). HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. Retrieved from 6

  • Restek Corporation. (2018). LC Troubleshooting: Mitigating Secondary Silanol Interactions with Buffers. Retrieved from 3

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: pKa and Lipophilicity Data. Retrieved from 5

  • American Chemical Society. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones. Crystal Growth & Design. Retrieved from 7

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis and scale-up of 6-Fluoro-7-methoxyquinolin-4-ol. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying principles of each step, empowering you to troubleshoot effectively and optimize your process with confidence. The synthesis of this quinolone core, a valuable scaffold in medicinal chemistry, is primarily achieved via the Gould-Jacobs reaction, which presents unique challenges, particularly at scale.[1][2][3] This guide is structured to address these challenges directly.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles and field experience.

Q1: The initial condensation reaction is sluggish or incomplete. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Temperature: The condensation of 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) is a nucleophilic substitution followed by elimination. While it doesn't require the extreme heat of the subsequent cyclization, it needs enough thermal energy to proceed efficiently.

    • Solution: Ensure the reaction temperature is maintained between 100-130 °C.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the aniline starting material is critical.

  • Ethanol Buildup: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, an accumulation of ethanol can slow down or even reverse the reaction.

    • Solution: On a lab scale, running the reaction open to the atmosphere (in a fume hood) is often sufficient. For larger scales or when using a sealed reactor, applying a slight vacuum or a gentle nitrogen sweep can effectively remove the ethanol as it forms, driving the reaction to completion.[4]

  • Reagent Quality: The purity of both the aniline and DEEM is paramount. Impurities can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, re-distill DEEM and ensure the aniline has not oxidized (discoloration is a common sign).

Q2: The thermal cyclization step is resulting in a low yield and/or significant tar formation. How can I fix this?

Potential Causes & Solutions:

This is the most critical and challenging step of the Gould-Jacobs reaction. The high temperature required for the 6-electron electrocyclization can also promote decomposition pathways.[1][4]

  • Insufficient or Inconsistent Temperature: The cyclization requires a consistently high temperature, typically around 250 °C.[1][5] Dropping below this temperature will halt the reaction, while significant overheating can cause rapid decomposition.

    • Solution: Use a high-boiling, thermally stable, and inert solvent like Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. These solvents provide excellent heat transfer and maintain a stable high temperature. Ensure the heating mantle and temperature probe are calibrated and positioned correctly for accurate temperature control of the reaction mixture, not just the flask's exterior.

  • Presence of Oxygen: At 250 °C, the intermediate is highly susceptible to oxidation, which is a primary cause of tar formation.

    • Solution: The reaction must be conducted under an inert atmosphere. Before heating, thoroughly purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Localized Overheating: When scaling up, ensuring even heating throughout the reaction vessel becomes more difficult. "Hot spots" can cause localized decomposition.

    • Solution: Use a reactor with good overhead mechanical stirring. This ensures homogenous mixing and even temperature distribution, which is far superior to a magnetic stir bar on larger scales.

Problem Potential Cause Recommended Action Scientific Rationale
Low Cyclization Yield Insufficient TemperatureUse a high-boiling solvent (e.g., Dowtherm A) and ensure reactor temperature is consistently at ~250 °C.The 6-electron electrocyclization has a high activation energy barrier that must be overcome.[4][5]
Dark/Tarry Product Oxidation / DecompositionPurge the reactor with N₂ or Ar and maintain an inert atmosphere. Ensure even heating with overhead stirring.High temperatures accelerate oxidative and decomposition side reactions.[1]
Incomplete Reaction Reaction Time Too ShortMonitor reaction progress by TLC or HPLC. Continue heating until the intermediate is consumed.The cyclization can be slow; endpoint determination is crucial to avoid both incomplete reaction and product degradation from prolonged heating.
Q3: The final product is difficult to isolate and purify. What are the best practices?

Potential Causes & Solutions:

Quinolone derivatives are often planar, crystalline solids with poor solubility, which complicates their isolation and purification.

  • Poor Precipitation: The product is typically precipitated by adding a non-polar solvent like hexanes or diethyl ether to the cooled reaction mixture (e.g., Dowtherm A). If precipitation is incomplete, yields will suffer.

    • Solution: After cooling the reaction mixture to room temperature, add the anti-solvent slowly with vigorous stirring. Cooling the mixture further in an ice bath can improve the precipitation yield. Ensure you are using a sufficient volume of the anti-solvent.

  • Product is an Oily Solid: This often indicates the presence of impurities or residual high-boiling solvent.

    • Solution: After filtration, wash the crude solid thoroughly with the anti-solvent (hexanes or ether) to remove residual Dowtherm A. If the product remains oily, trituration (slurrying the solid in a solvent in which it is poorly soluble) can help induce crystallization and remove soluble impurities.

  • Persistent Impurities: Some impurities may co-precipitate with the product.

    • Solution: Recrystallization is the most effective purification method. Dimethylformamide (DMF) is often a suitable solvent for this class of compounds.[5] Dissolve the crude product in a minimal amount of hot DMF and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for this synthesis?

The synthesis follows the Gould-Jacobs reaction pathway. It is a two-stage process followed by purification.

G cluster_start Starting Materials A 3-Fluoro-4-methoxyaniline C Step 1: Condensation (100-130 °C) A->C Reagents B Diethyl Ethoxymethylenemalonate (DEEM) B->C Reagents D Intermediate: Diethyl (3-fluoro-4-methoxyanilino)methylenemalonate C->D Forms E Step 2: Thermal Cyclization (~250 °C in Dowtherm A) D->E Input F Crude Product in Solution E->F Yields G Step 3: Isolation (Precipitation with Hexane) F->G H Crude 6-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate G->H I Step 4: Purification (Recrystallization from DMF) H->I J Pure Final Product Ester I->J K Step 5 (Optional): Hydrolysis & Decarboxylation (e.g., NaOH, then acid) J->K L Target: 6-Fluoro-7-methoxyquinolin-4-ol K->L

Caption: Overall workflow for the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol.

Q2: Can you explain the mechanism of the Gould-Jacobs reaction?

Certainly. The reaction proceeds in two key phases after the initial condensation.

  • Condensation: The aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate.

  • Thermal Cyclization: This is the rate-determining step. It involves a thermally induced 6-electron electrocyclization. The aromatic ring acts as one of the dienes in this pericyclic reaction. This forms the quinoline ring system. The product initially exists as an enol, which quickly tautomerizes to the more stable keto form, the quinolin-4-one.[2]

G A Aniline + DEEM B Nucleophilic Attack A->B C Intermediate Adduct B->C D Elimination of EtOH C->D E Anilidomethylenemalonate (Stable Intermediate) D->E F High Temp (~250 °C) 6π Electrocyclization E->F G Cyclized Intermediate F->G H Tautomerization G->H I Final Product: 4-Hydroxyquinoline core H->I

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Q3: My final product is the ethyl ester. How do I get to the target 6-Fluoro-7-methoxyquinolin-4-ol?

The direct product of the Gould-Jacobs reaction using DEEM is ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. To obtain the desired quinolin-4-ol, you must perform two additional steps: hydrolysis and decarboxylation.[1][2]

  • Saponification (Hydrolysis): The ethyl ester is hydrolyzed to a carboxylate salt using a base, typically by refluxing with aqueous sodium hydroxide (NaOH).[5]

  • Decarboxylation: The reaction mixture is then acidified. The resulting 3-carboxylic acid is often unstable and decarboxylates upon heating to yield the final product, 6-Fluoro-7-methoxyquinolin-4-ol.

Q4: Are there modern, milder alternatives to the high-temperature thermal cyclization?

Yes, while classical thermal cyclization is robust, it is energy-intensive and can be incompatible with sensitive functional groups.

  • Microwave-Assisted Synthesis: This is a highly effective modern alternative. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4][6] Temperatures can still be high (e.g., 250-300 °C), but the heating is rapid and uniform.[6]

  • Catalytic Methods: Research has explored various catalytic methods, including palladium-catalyzed reactions, to achieve cyclization under milder conditions, though these are often more substrate-specific and may require more complex starting materials.[7][8][9] For scaling up the specific target molecule, optimizing the established thermal or microwave-assisted Gould-Jacobs reaction is often the most practical approach.

Experimental Protocols

Protocol 1: Condensation of 3-fluoro-4-methoxyaniline with DEEM
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Reaction: Heat the mixture to 120 °C with stirring for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the aniline spot.

  • Workup: Once the reaction is complete, cool the mixture to approximately 60-70 °C and apply a vacuum to remove the ethanol byproduct. The resulting crude oil or crystalline solid, diethyl (3-fluoro-4-methoxyanilino)methylenemalonate, can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization in Dowtherm A

SAFETY NOTE: Work in a well-ventilated fume hood. Dowtherm A is a high-boiling liquid that requires careful handling at high temperatures. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and face shield.

  • Setup: In a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet, add Dowtherm A to about 10-15 times the mass of the intermediate.

  • Inert Atmosphere: Begin stirring and purge the system with nitrogen for at least 15-20 minutes.

  • Heating: Heat the Dowtherm A to 250 °C.

  • Addition: Slowly add the crude intermediate from Protocol 1 to the hot Dowtherm A. The addition can be done neat (if liquid) or as a solution in a small amount of a high-boiling solvent like DMF.

  • Reaction: Maintain the reaction at 250 °C for 1-3 hours. Monitor the reaction progress by taking small aliquots, diluting them, and analyzing by TLC or HPLC.

  • Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under nitrogen.

  • Isolation: Slowly add hexanes (approx. 10 volumes relative to the Dowtherm A) to the cooled mixture with vigorous stirring to precipitate the product.

  • Filtration: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with additional hexanes to remove all traces of Dowtherm A.

  • Drying: Dry the solid product under vacuum. The crude product can then be purified by recrystallization as described previously.

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • MDPI. (2025).
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).
  • ACS Publications. (2008).
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • Wikipedia. Gould–Jacobs reaction.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020).
  • Gould-Jacobs Reaction. (n.d.).
  • Biotage.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Gould-Jacobs Reaction. (n.d.).

Sources

Technical Support Center: Preventing Catalyst Deactivation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst deactivation during these critical reactions. Quinolines are a cornerstone in medicinal chemistry, and maintaining catalyst efficacy is paramount for efficient and reproducible synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.

Understanding the Core Problem: Why Do Catalysts Deactivate?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In the context of quinoline synthesis, which often involves high temperatures, acidic or basic conditions, and nitrogen-containing compounds, catalysts are particularly susceptible to a variety of deactivation mechanisms. These include:

  • Poisoning: The strong adsorption of reactants, products, or impurities onto the active sites of the catalyst.[2][3] Nitrogen-containing compounds, like quinolines themselves, can act as poisons to metal catalysts such as palladium.[4][5]

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks active sites and pores.[2][6][7] This is common in reactions that involve organic molecules at elevated temperatures.[8]

  • Sintering/Thermal Degradation: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a reduction in the active surface area.[2][3]

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium, a primary cause of irreversible deactivation in liquid-phase reactions.[9][10][11]

Understanding these mechanisms is the first step toward effective troubleshooting and prevention.

Visualizing Deactivation Pathways

The following diagram illustrates the common deactivation pathways for a heterogeneous catalyst used in quinoline synthesis.

CatalystDeactivation cluster_catalyst Active Catalyst State cluster_deactivation Deactivation Mechanisms cluster_inactive Inactive Catalyst State Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning N-Heterocycles, Impurities (S, Cl) Coking Coking Active Catalyst->Coking Carbonaceous Deposits Sintering Sintering Active Catalyst->Sintering High Temperature Leaching Leaching Active Catalyst->Leaching Harsh Solvents, High Temperature Inactive Catalyst Inactive Catalyst Poisoning->Inactive Catalyst Coking->Inactive Catalyst Sintering->Inactive Catalyst Leaching->Inactive Catalyst Inactive Catalyst->Active Catalyst Regeneration

Caption: Common catalyst deactivation pathways in quinoline synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction starts but stalls before completion, or the yield is significantly lower than expected.

Q: What is the likely cause of my quinoline synthesis stalling?

A: A stalling reaction is a classic sign of catalyst deactivation during the process.[5] The most probable causes are poisoning or fouling.

  • Catalyst Poisoning: The quinoline product itself, or nitrogen-containing intermediates, can act as poisons, especially for palladium catalysts, by strongly coordinating to the metal center and inhibiting its activity.[4][5] Impurities in your starting materials or solvents (e.g., sulfur or halide compounds) can also be potent poisons.[5][12]

  • Coking/Fouling: In high-temperature syntheses like the Skraup or Doebner-von Miller reactions, side reactions can lead to the formation of polymeric, carbon-rich materials ("coke" or "tar") that coat the catalyst surface, blocking access to the active sites.[2][13]

Troubleshooting Steps:

  • Assess Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous. Impurities are a common source of catalyst poisons.[4]

  • Incremental Substrate Addition: Instead of adding all the reactants at once, a slow, continuous addition can help maintain a low concentration of potential poisons in the reaction mixture, extending the catalyst's lifetime.[4]

  • Optimize Reaction Conditions:

    • Temperature: While high temperatures are often necessary, excessive heat can accelerate both coking and sintering.[2][14] Try running the reaction at a lower temperature for a longer duration.[5]

    • Catalyst Loading: As a last resort, a modest increase in catalyst loading might be necessary to compensate for gradual deactivation.[4]

  • Use of Ligands: For palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst stability and resistance to poisoning.[4]

Issue 2: My heterogeneous catalyst shows a significant drop in activity upon reuse.

Q: Why is my recycled catalyst not as effective in subsequent runs?

A: A significant drop in performance upon reuse strongly suggests irreversible deactivation, with metal leaching being a primary suspect.[9]

  • Leaching: Active metal components of the catalyst may dissolve into the liquid reaction medium during the synthesis.[9][11] This is exacerbated by harsh reaction conditions (high temperature, aggressive solvents).[14] The result is a lower concentration of active sites on the catalyst for the next run.[9]

  • Sintering: The high temperatures used in the reaction and during catalyst work-up can cause the fine metal particles on the support to agglomerate, reducing the active surface area.[2] Sintered catalysts are generally difficult to regenerate.[2]

Troubleshooting Steps:

  • Confirm Leaching with a Hot Filtration Test: This is a definitive method to determine if leached species are contributing to catalysis in the liquid phase. If the reaction continues after the solid catalyst is filtered out at the reaction temperature, it confirms that active species have leached into the solution.[9]

  • Quantify Metal Content: Analyze the reaction solution post-filtration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal.[9]

  • Strengthen Metal-Support Interaction:

    • Choose supports with strong anchoring sites for the metal nanoparticles.[9]

    • Consider catalyst encapsulation, where a protective porous layer is applied to physically trap the active species.[9][15]

  • Optimize Reaction Conditions: Experiment with lower temperatures and different solvents. A less polar or less coordinating solvent may reduce the dissolution of metal species.[9]

Issue 3: I am observing the formation of a black precipitate in my reaction mixture.

Q: What is the black precipitate forming in my palladium-catalyzed reaction?

A: The visible precipitation of a black, insoluble material is often palladium black.[5] This indicates the agglomeration of the palladium catalyst into an inactive, bulk form. This can be caused by:

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[5]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst complex.[5]

Troubleshooting Steps:

  • Optimize Ligand Choice: The use of appropriate ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, is critical for stabilizing the palladium catalyst and preventing agglomeration.[4][5]

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[5]

  • Ensure an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to air. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

Catalyst Performance Data

The following table summarizes typical observations and mitigation strategies for common catalysts used in quinoline synthesis.

Catalyst SystemCommon SynthesisDeactivation MechanismMitigation Strategy
Brønsted/Lewis Acids (e.g., H₂SO₄, SnCl₄)Skraup, Doebner-von MillerCoking/FoulingControlled reagent addition, use of reaction moderators (e.g., FeSO₄), gradual heating.[13][16]
Palladium Complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)Friedländer, Cross-couplingPoisoning, Leaching, SinteringUse of bulky, electron-rich ligands (e.g., NHCs), incremental substrate addition, lower reaction temperatures, ensure inert atmosphere.[4][17]
Heterogeneous Catalysts (e.g., Pd/C, Ni/Al₂O₃)Hydrogenation stepsLeaching, Sintering, CokingStrengthen metal-support interactions, hot filtration test to confirm leaching, post-reaction purification with metal scavengers.[9][14]
Nanocatalysts VariousAggregation, LeachingCareful control of synthesis and reaction temperature, use of magnetically separable nanocatalysts for easier recovery.[2]

Experimental Protocols

Protocol 1: Hot Filtration Test to Diagnose Homogeneous Catalysis by Leached Species

This protocol is designed to determine if a seemingly heterogeneous catalyst is leaching active species into the solution, which then act as a homogeneous catalyst.

Methodology:

  • Set up the quinoline synthesis reaction as usual with your heterogeneous catalyst.

  • Allow the reaction to proceed for a short period (e.g., 15-20% conversion, monitored by TLC or GC/LC-MS).

  • At the reaction temperature, carefully and quickly filter the solid catalyst out of the reaction mixture. This can be done using a pre-heated fritted filter under an inert atmosphere.

  • Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.

  • Monitor the progress of the reaction in the filtrate.

  • Interpretation:

    • If the reaction in the filtrate continues to proceed, it is a strong indication that active catalytic species have leached from the solid support and are catalyzing the reaction homogeneously.[9]

    • If the reaction in the filtrate stops, it suggests that the catalysis is truly heterogeneous.

Protocol 2: Regeneration of a Coked Acid Catalyst

This protocol provides a general procedure for regenerating an acid catalyst that has been deactivated by carbonaceous deposits (coking).

Methodology:

  • After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent to remove any adsorbed organic molecules.

  • Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Place the dried catalyst in a tube furnace for calcination.

  • Heat the catalyst under a slow flow of air or a mixture of oxygen and an inert gas (e.g., nitrogen). The temperature should be ramped up slowly to the target calcination temperature (typically 400-600 °C, but this is highly dependent on the catalyst's thermal stability) to avoid damaging the catalyst structure.[2]

  • Hold the catalyst at the target temperature for several hours to ensure complete combustion of the coke deposits.

  • Cool the catalyst down to room temperature under a flow of inert gas.

  • The regenerated catalyst can then be tested for its activity in a subsequent reaction.

Note: Sintered catalysts are generally much more difficult to regenerate.[2]

Concluding Remarks

Catalyst deactivation is an inevitable challenge in chemical synthesis, but a systematic and informed approach can significantly mitigate its impact. By understanding the underlying mechanisms of poisoning, coking, sintering, and leaching, researchers can proactively design more robust experimental conditions. The troubleshooting guides and protocols provided here offer a starting point for diagnosing and resolving common issues, ultimately leading to more efficient, reproducible, and successful quinoline syntheses.

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (URL: )
  • Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem. (URL: )
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem. (URL: )
  • Metal Catalysis | Flow Chemistry - Vapourtec. (URL: [Link])

  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM. (URL: [Link])

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (URL: [Link])

  • Liquid phase catalysed reactions | Applied Catalysis and Spectroscopy | PSI. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (URL: [Link])

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • troubleshooting common problems in quinoxaline synthesis - Benchchem. (URL: )
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (URL: [Link])

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing. (URL: [Link])

  • Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis - Benchchem. (URL: )
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (URL: )
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL: [Link])

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (URL: [Link])

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (URL: [Link])

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (URL: [Link])

  • Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations | Request PDF - ResearchGate. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])

  • University of Groningen Unravelling a complex catalyst deactivation in which selectivity affects conversion Melián-Cabrera, Ignacio. (URL: [Link])

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC - NIH. (URL: [Link])

  • A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing - research.chalmers.se. (URL: [Link])

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - RSC Publishing. (URL: [Link])

  • Encapsulation Methods for Control of Catalyst Deactivation: A Review | ACS Catalysis. (URL: [Link])

    • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate. (URL: [Link])

  • Identification of common byproducts in quinoline synthesis - Benchchem. (URL: )
  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism | Water Science & Technology | IWA Publishing. (URL: [Link])

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (URL: [Link])

  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts - RSC Publishing. (URL: [Link])

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (URL: [Link])

  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil - ResearchGate. (URL: [Link])

  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism - ResearchGate. (URL: [Link])

  • How to Prevent Coking and Fouling in Refinery Applications - SilcoTek. (URL: [Link])

Sources

Technical Support Center: Regioselective Synthesis of Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FQ-SYNTH-2024 Subject: Troubleshooting Regioselectivity & Yield in Fluoroquinoline Scaffolds

Core Directive & Strategy Selector

Welcome to the Fluoroquinoline Synthesis Support Center. You are likely here because the fluorine atom on your quinoline ring is either (a) directing cyclization to the wrong carbon, (b) destabilizing your transition metal catalyst, or (c) failing to install at the desired late-stage position.

The electronic effects of fluorine (


 inductive withdrawal, 

resonance donation) create unique challenges in regiocontrol. Use the decision matrix below to validate your synthetic route before proceeding to specific troubleshooting modules.
Strategic Decision Matrix: Route Selection

FQ_Strategy Start Target Molecule Definition Position Where is the Fluorine? Start->Position BenzeneRing Benzene Ring (C5, C6, C7, C8) Position->BenzeneRing Benzenoid PyridineRing Pyridine Ring (C2, C3, C4) Position->PyridineRing Pyridinoid Isomer Isomer Specificity? BenzeneRing->Isomer Electrophilic Strategy D: N-Oxide Activation (Selectfluor/Ag) Best for: C3-F PyridineRing->Electrophilic Electron Rich Nucleophilic Strategy E: Halogen Exchange (Halex) (S_NAr displacement) Best for: C2-F, C4-F PyridineRing->Nucleophilic Leaving Group Present GouldJacobs Strategy A: Gould-Jacobs (Pre-functionalized Aniline) Best for: C6-F, C7-subst Isomer->GouldJacobs 6-F, 7-Subst (Antibiotic Scaffold) Skraup Strategy B: Modified Skraup (Strong Acid/Oxidant) Best for: C5/C8-F Isomer->Skraup Simple Mono-F CH_Act Strategy C: C-H Activation (Directing Group Required) Best for: Late-stage C8-F Isomer->CH_Act Complex Scaffold

Figure 1: Decision tree for selecting the optimal synthetic pathway based on fluorine regiochemistry.

Troubleshooting Module: Cyclization Strategies

Context: The Gould-Jacobs reaction is the industry standard for 6-fluoroquinolones (e.g., Ciprofloxacin precursors). However, regioselectivity fails when using meta-substituted anilines, leading to inseparable isomeric mixtures.

Issue 1: "I'm getting a mixture of 5-fluoro and 7-fluoro isomers."

Diagnosis: You are likely starting with a meta-fluoroaniline in a Skraup or Gould-Jacobs cyclization. The fluorine atom exerts an inductive deactivating effect but a resonance directing effect (ortho/para). In high-temperature cyclizations, steric hindrance often dominates, but electronic factors can compete.

Solution:

  • Switch to 2,4-dichloro-5-fluoroaniline: Instead of trying to direct the cyclization with the fluorine, use a scaffold where the regiochemistry is locked by blocking groups (Cl) that can be removed or substituted later.

  • Thermal Control: In Gould-Jacobs, the cyclization of the anilinomethylenemalonate requires high temperatures (

    
    ). Ensure you are using a heat transfer fluid like Dowtherm A  to maintain consistent temperature. Fluctuations cause incomplete cyclization and side reactions.
    
Issue 2: "My reaction turns into a black tar (polymerization) during Skraup synthesis."

Diagnosis: The classic Skraup conditions (glycerol +


 + nitrobenzene) are too harsh for electron-rich fluoroanilines or too violent for unstabilized substrates. Acrolein polymerization is the culprit.

Solution:

  • Use the Modified Skraup (Doebner-Miller): Replace glycerol with

    
    -unsaturated ketones/aldehydes (e.g., methyl vinyl ketone) to control the electrophile generation.
    
  • Add a Radical Inhibitor: Addition of hydroquinone or performing the reaction under strictly inert atmosphere can reduce oxidative polymerization.

  • Moderator: Use ferrous sulfate (

    
    ) to moderate the oxidation intensity of the nitrobenzene.
    
Comparative Data: Cyclization Regiocontrol
MethodSubstrateMajor ProductRegioselectivity (Ratio)Key Limitation
Gould-Jacobs 3-Fluoroaniline7-Fluoro-4-quinolone~60:40 (vs 5-F)Poor selectivity without blocking groups.
Gould-Jacobs 3-Chloro-4-fluoroaniline7-Chloro-6-fluoro-4-quinolone>95:5 Requires high temp (

).
Skraup 3-Fluoroaniline7-Fluoroquinoline~55:45 (vs 5-F)Violent exotherm; tar formation.
Conrad-Limpach 3-Fluoroaniline7-Fluoro-4-hydroxyquinoline~70:30Kinetic control required (

initially).
Detailed Protocol: High-Purity Gould-Jacobs Cyclization

Objective: Synthesis of ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (Key intermediate for fluoroquinolone antibiotics). Mechanism: Addition-Elimination


 Thermal Electrocyclic Ring Closure.
Reagents:
  • 3,4-Difluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Crucial for heat transfer

  • Ethanol (solvent for step 1)[1][2]

Step-by-Step Workflow:

Phase 1: Condensation (The Michael Addition)

  • Dissolve 3,4-difluoroaniline in ethanol (concentration 0.5 M).

  • Add EMME dropwise at room temperature.[1]

  • Reflux for 2-3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Cool and concentrate in vacuo. The product (anilinoacrylate) often solidifies. Recrystallize from hexane to remove unreacted amine (impurities here ruin the next step).

Phase 2: Thermal Cyclization (The Critical Step)

  • Heat Dowtherm A (10 mL per gram of substrate) to 255°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated during cyclization).

  • Safety Note: This temperature is near the flash point of many oils. Ensure inert gas (Nitrogen/Argon) flow.

  • Add the solid anilinoacrylate portion-wise or as a hot solution to the refluxing Dowtherm A.

    • Why? Adding it all at once drops the temperature, stalling the reaction and favoring polymerization.

  • Maintain reflux for 45-60 minutes. Ethanol collection in the trap indicates progress.

  • Cool slowly to room temperature. The product usually precipitates as a solid.

  • Dilute with hexane to maximize precipitation and filter.[1] Wash with acetone to remove residual Dowtherm A.

Phase 3: Hydrolysis & Decarboxylation (Optional for 4-quinolone)

  • Reflux the ester in 10% NaOH/water for 2 hours.

  • Acidify with HCl to precipitate the carboxylic acid.

Troubleshooting Module: Late-Stage Fluorination (C-H Activation)

Context: For complex drug molecules where the quinoline core is already built, you must use transition metal catalysis to install fluorine.

Issue 3: "I need C8-selectivity, but I'm getting C5 fluorination."

Diagnosis: Electrophilic fluorination (e.g., Selectfluor) prefers the most electron-rich position. In quinolines, the N-atom deactivates the pyridine ring, making the benzene ring the target. C5 and C8 are the active sites. Without a directing group, C5 often dominates due to para-relationship with the nitrogen lone pair (if unprotonated) or steric accessibility.

Solution: Palladium-Catalyzed Directed C-H Activation Use the quinoline N-oxide or a C2-amide directing group .

  • Mechanism: The N-oxide coordinates with Pd(II), directing the activation to the C8 position via a rigid 5-membered palladacycle.

  • Protocol Adjustment:

    • Oxidize Quinoline

      
       Quinoline N-oxide (mCPBA).
      
    • Catalyst:

      
       (10 mol%).[3]
      
    • Fluorine Source: N-fluorobenzenesulfonimide (NFSI) or AgF.

    • Solvent: Toluene/TFA (Acidic conditions help electrophilic activation).

    • Post-reaction: Reduce N-oxide using

      
       or Zn dust.
      
Visualizing the C-H Activation Regioselectivity

CH_Activation Substrate Quinoline Substrate Direct Direct Electrophilic (Selectfluor/Acid) Substrate->Direct Directed Pd-Catalyzed (Directing Group) Substrate->Directed Radical Minisci Radical (Ag+/S2O8) Substrate->Radical C5_8 Mixture C5 + C8 (Electronic Control) Direct->C5_8 C8_Sel C8-Selective (Chelation Control) Directed->C8_Sel Requires N-Oxide C2_4 C2 / C4 Selective (Nucleophilic Radical) Radical->C2_4 Acidic Media

Figure 2: Regioselectivity outcomes based on activation mode.

FAQs: Rapid Fire Technical Support

Q: Can I use Selectfluor for C3-fluorination of quinoline? A: Not directly on the neutral quinoline. The pyridine ring is too electron-deficient. Workaround: Convert the quinoline to 3-lithioquinoline (via halogen-lithium exchange of 3-bromoquinoline) and quench with NFSI. Alternatively, fluorinate the N-oxide, though yields are lower.

Q: How do I remove the chlorine blocking group after Gould-Jacobs synthesis? A: Standard hydrodechlorination using


, Pd/C, and a base (like 

) works well. However, be careful: if your fluorine is at C2 or C4, Pd/C can also cause hydrodefluorination. C6/C7 fluorines are generally stable under mild hydrogenation conditions.

Q: Why is my yield low when using AgF for halide exchange? A: Silver fluoride is extremely hygroscopic. Any water converts it to AgOH/Ag2O, killing the reaction. Protocol: Handle AgF in a glovebox. Use molecular sieves in the reaction mixture. Ensure the solvent (usually acetonitrile or DMSO) is anhydrous.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[4] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[4] Science, 342(6161), 956–960.[4] Link[4]

  • Li, H., et al. (2023).[5] Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20749–20756. Link

  • Corio, A., et al. (2021).[2][6] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.[6] Link

  • BenchChem. (2025).[1][7] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Link

Sources

Technical Support Center: Overcoming Poor Reaction Kinetics in Quinoline Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline analog synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction efficiency. Quinolines are a cornerstone of medicinal chemistry, found in numerous pharmaceuticals, but their synthesis can be hampered by poor reaction kinetics.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles, improve yields, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding kinetic issues in quinoline synthesis.

Q1: My quinoline synthesis reaction is incredibly slow or stalling completely. What are the first things I should check?

A: When a reaction is sluggish, it's crucial to return to first principles. Before making significant changes to the protocol, verify the following:

  • Reagent Purity: Ensure all starting materials are pure and dry. Impurities can inhibit catalysts, and water can be detrimental in many acid-catalyzed reactions.[2]

  • Catalyst Activity: Catalysts, especially heterogeneous ones, can lose activity over time. If you are using a recycled catalyst, consider starting with a fresh batch. For some reactions, a slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can be diagnostic.[3]

  • Thermal Control: Confirm your reaction is reaching and maintaining the target temperature. Inaccurate temperature readings can lead to misleading results. The reaction may be highly sensitive to temperature, and suboptimal temperatures can lead to slow rates.[3]

Q2: My yield is very low, even though the starting material is consumed according to TLC analysis. What's the likely cause?

A: Low isolated yield in the face of complete starting material consumption often points to two culprits: side reactions or product loss during workup.

  • Side Reactions: Many classic quinoline syntheses operate under harsh conditions that can promote competing reactions.[2][3] For instance, in the Skraup synthesis, the intermediate acrolein is prone to polymerization, forming a thick tar that traps the product.[4] In the Friedländer synthesis, self-condensation of the ketone starting material (an aldol condensation) is a common side reaction, especially under basic conditions.[2][3]

  • Workup & Purification Losses: The workup process, particularly when dealing with tarry residues from reactions like the Skraup synthesis, can be a major source of product loss.[5] Inefficient extraction or difficult chromatography can significantly reduce your final yield.

Q3: How do I choose between classic thermal heating and modern techniques like microwave irradiation?

A: The choice depends on your specific goals and challenges.

  • Conventional Heating: Offers precise temperature control and is well-understood. However, it can lead to long reaction times and thermal decomposition of sensitive substrates due to prolonged heating.

  • Microwave-Assisted Synthesis: This is a powerful tool for overcoming kinetic barriers.[6] Microwave irradiation provides rapid, localized heating, which can dramatically reduce reaction times (from hours to minutes) and often improve yields by minimizing the formation of thermally-induced side products.[7][8] It is particularly effective for sluggish reactions.[9]

Q4: What is the primary cause of tar or polymer formation in reactions like the Skraup or Doebner-von Miller synthesis?

A: The formation of a thick tar is a notorious issue in these reactions. It is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein from glycerol dehydration in the Skraup synthesis).[4][10] The high temperatures and strongly acidic conditions create a perfect storm for these polymerization events.[4]

Troubleshooting Workflow for Poor Reaction Kinetics

When faced with a challenging reaction, a logical, step-by-step approach to troubleshooting is essential. The following workflow provides a systematic guide to diagnosing and solving common kinetic issues.

G cluster_0 cluster_1 Phase 1: Initial Diagnostics cluster_2 Phase 2: Reaction Parameter Optimization cluster_3 Phase 3: Catalyst & Reagent Modification cluster_4 Phase 4: Advanced Strategies start Poor Reaction Kinetics Observed (Low Yield / Slow Rate) reagents Verify Reagent Purity & Stoichiometry start->reagents Start Here conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions If OK temp Optimize Temperature (Gradual Increase/Decrease) conditions->temp If OK solvent Change Solvent (Polarity, Boiling Point) temp->solvent end_node Kinetics Improved temp->end_node concentration Adjust Concentration (Dilution / Higher Molarity) solvent->concentration catalyst Screen Alternative Catalysts (Lewis/Brønsted Acid, Base, Nanocatalyst) concentration->catalyst If Still Poor concentration->end_node reagent_mod Modify Starting Materials (e.g., Use Protecting Groups) catalyst->reagent_mod catalyst->end_node microwave Employ Microwave Irradiation reagent_mod->microwave Consider Modern Methods flow Implement Continuous Flow microwave->flow flow->end_node

Caption: A logical workflow for troubleshooting poor reaction kinetics.

Troubleshooting Guides for Specific Syntheses

The Friedländer Synthesis

This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][11] While versatile, it can suffer from slow kinetics and side reactions.

Problem: Low Yield or Slow Reaction Rate

  • Causality: The rate-limiting step is often the initial aldol addition or Schiff base formation, which is highly dependent on the chosen catalyst and reaction conditions.[12][13] Harsh conditions (strong acids/bases, high temperatures) can also lead to degradation of starting materials or the final product.[3]

  • Solutions & Protocols:

    • Optimize the Catalyst: The choice of catalyst is critical and substrate-dependent.[2] If a standard catalyst is failing, screen alternatives.

      • Iodine-Catalysis: Molecular iodine is an effective and mild Lewis acid catalyst for this reaction.[14]

      • Lewis Acids: More potent Lewis acids like Indium(III) Triflate (In(OTf)₃) or Zinc Chloride (ZnCl₂) can significantly accelerate the reaction.[2][15]

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a classic choice that works well under conventional heating or microwave irradiation.[11][14]

    • Increase Temperature Systematically: If the reaction is sluggish at a given temperature, increase it in 10-20 °C increments, monitoring by TLC to check for product formation versus decomposition.

    • Consider Solvent-Free Conditions or Microwave: Running the reaction neat (solvent-free) or using microwave irradiation can dramatically accelerate the process.[8][14]

Protocol 1: Iodine-Catalyzed Friedländer Annulation [3]

This protocol utilizes molecular iodine as a mild and efficient catalyst.

  • Setup: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C, stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dissolve it in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Problem: Poor Regioselectivity with Unsymmetrical Ketones

  • Causality: An unsymmetrical ketone presents two different α-methylene groups that can react, leading to a mixture of regioisomers. The outcome is determined by the kinetic versus thermodynamic control of the enolate formation.[15]

  • Solutions:

    • Catalyst Selection: Certain Lewis acids can influence the regiochemical outcome by coordinating preferentially with one of the carbonyl oxygens or by favoring the formation of the more stable (thermodynamic) enolate.[15]

    • Use of Ionic Liquids: Ionic liquids have been shown to be effective in controlling regioselectivity in some Friedländer syntheses.[16]

    • Protecting Groups: Temporarily protecting one of the α-carbons can force the reaction to proceed at the desired position.

Catalyst System Typical Conditions Key Advantages Reference
p-Toluenesulfonic Acid (p-TsOH) Neat or in EtOH, 80-120 °C / MicrowaveInexpensive, effective, works well with microwave.[14]
Molecular Iodine (I₂) Neat, 80-100 °CMild, efficient, easy to remove during work-up.[3][14]
Indium(III) Triflate (In(OTf)₃) Neat, 80 °CHighly active Lewis acid, low catalyst loading.[15]
Nanocatalysts (e.g., SiO₂ NPs) VariesHigh surface area, often reusable, milder conditions.[3][15]
The Skraup Synthesis

The Skraup synthesis is a classic but notoriously vigorous reaction involving an aniline, glycerol, sulfuric acid, and an oxidizing agent.[17][18] Poor kinetics here often manifests as a violent, uncontrollable reaction or excessive tar formation.

Problem: Reaction is Too Violent and Uncontrollable

  • Causality: The reaction is highly exothermic, driven by the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation steps.[4] Without proper control, this can lead to a dangerous runaway reaction.

  • Solutions & Protocols:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is essential to moderate the reaction's exothermicity.[5] It is believed to control the rate of the oxidation step.

    • Controlled Reagent Addition: Always add the concentrated sulfuric acid slowly and with efficient cooling to the mixture of the other reagents.[5]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should sustain it. Reapply heat only after the initial vigor has subsided.[5]

Protocol 2: Moderated Skraup Synthesis of Quinoline [19]

  • Setup: In a large round-bottom flask (at least 4x the volume of the reactants) equipped with a reflux condenser in a fume hood, cautiously mix aniline (1.0 mole), glycerol (2.6 moles), nitrobenzene (0.5 mole, acts as both oxidant and solvent), and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: Place the flask in an ice-water bath. Slowly, and with vigorous stirring, add concentrated sulfuric acid (100 mL) in small portions.

  • Initiation: Gently heat the mixture. When the reaction begins to boil vigorously, immediately remove the heat source.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Work-up: Allow the reaction to cool completely. Carefully pour the mixture over crushed ice and neutralize with a base (e.g., NaOH solution). The quinoline product is typically isolated via steam distillation.

The Doebner-von Miller (DVM) Reaction

The DVM reaction uses an aniline and α,β-unsaturated carbonyl compounds to form quinolines, often under acidic conditions.[20][21] Like the Skraup synthesis, it can be plagued by polymerization.

Problem: Excessive Tar Formation and Low Yield

  • Causality: The primary cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound.[10] This side reaction competes directly with the desired quinoline formation, consuming starting material and complicating purification.

  • Solutions & Protocols:

    • In Situ Generation of Carbonyl: Instead of adding the (often unstable) α,β-unsaturated carbonyl directly, it can be generated in situ from a more stable precursor via an aldol condensation. For example, using acetaldehyde which dimerizes to crotonaldehyde.[10]

    • Slow Reagent Addition: Slowly adding the carbonyl compound to the heated, acidic solution of the aniline ensures its concentration remains low, favoring the reaction with aniline over self-polymerization.[10]

    • Milder Catalysts: While strong Brønsted acids are traditional, exploring Lewis acid catalysts may provide a cleaner reaction profile by operating under less harsh conditions.[15][20]

Advanced Strategies to Overcome Kinetic Barriers

When traditional methods fail, modern technologies can provide a significant advantage.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate reactions by orders of magnitude compared to conventional heating.[7] This is due to efficient and direct energy transfer to the polar molecules in the reaction mixture.

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 4-6 hours8-10 minutes[7]
Typical Yield 72-90%88-96%[7]
Energy Input Indirect, slowDirect, rapid, localized[9]
Continuous Flow Chemistry

Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time.[22] The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which can quench exotherms, improve safety, and increase yields.[23] Recent studies have demonstrated the successful application of flow chemistry to the Doebner-Miller and Skraup reactions, as well as photochemical routes to quinolines.[22][24][25]

Catalyst-Related Issues

Q5: My heterogeneous catalyst is losing activity after a few cycles. What are the common causes and can it be regenerated?

A: Catalyst deactivation is a common problem. The primary causes are:

  • Coking: Deposition of carbonaceous materials (polymers, tars) on the catalyst's active sites.

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, which reduces the active surface area.

  • Poisoning: Strong adsorption of impurities or byproducts onto the active sites.

Regeneration: Regeneration is often possible but depends on the cause of deactivation.

  • For coking , a controlled oxidation (calcination) by heating in a stream of air can burn off the carbon deposits.

  • For some types of poisoning , washing with an appropriate solvent may be effective.

  • Sintering is generally irreversible.

It's crucial to consult literature specific to your catalyst system for validated regeneration protocols.[1][26]

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cycliz
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. BenchChem.
  • Doebner–Miller reaction - Wikipedia. Wikipedia.
  • Friedländer synthesis - Wikipedia. Wikipedia.
  • Continuous-Flow Photoisomerization–Cyclization Process for Quinoline Synthesis. Synfacts.
  • Microwave-assisted Synthesis of Quinolines - Bentham Science Publishers. Bentham Science.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications.
  • Skraup reaction - Grokipedia. Grokipedia.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC.
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Taylor & Francis Online.
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. BenchChem.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. ijps.me.
  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem. BenchChem.
  • On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. Canadian Science Publishing.
  • Doebner-Miller Reaction - SynArchive. SynArchive.com.
  • Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. IIP Series.
  • Doebner-Miller reaction and applic
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. BenchChem.
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... - ResearchGate.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies.
  • Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. Sci-Hub.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem. BenchChem.
  • Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. BenchChem.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications.
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander) - Benchchem. BenchChem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate.
  • CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermedi
  • Quinoline Synthesis - Skraup. chem.libretexts.org.
  • Skraup reaction - Wikipedia. Wikipedia.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. Alfa Chemistry.
  • Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry.
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.GOV.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. YouTube.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. ResearchSpace@UKZN.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC - NIH.

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Validation & Comparative

comparing the biological activity of 6-Fluoro-7-methoxyquinolin-4-OL with other quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-7-methoxyquinolin-4-ol (CAS: 948573-52-2), hereafter referred to as FMQ-4-ol , is a privileged heterocyclic scaffold in modern oncology. While often categorized as a chemical intermediate, its specific substitution pattern—a fluorine at C6 and a methoxy group at C7—represents a critical evolution in the design of Type II Tyrosine Kinase Inhibitors (TKIs).

This guide compares FMQ-4-ol against its structural predecessors (e.g., 6,7-dimethoxyquinoline) and alternative cores (e.g., quinazolines). The data presented elucidates why this specific pharmacophore is the structural engine behind multi-target inhibitors like Cabozantinib (Cometriq), offering superior metabolic stability and binding affinity compared to non-fluorinated analogs.

Structural Basis & Chemical Space

To understand the biological activity of FMQ-4-ol, one must analyze it not as a standalone drug, but as a pharmacophore anchor . The biological "performance" of this molecule is defined by its ability to position the active "warhead" (usually an amide or ether linkage at C4) into the ATP-binding pocket of kinases like c-Met and VEGFR2.

The "Fluorine Effect" (FMQ-4-ol vs. 6,7-Dimethoxyquinoline)

The primary competitor to FMQ-4-ol is the 6,7-dimethoxyquinoline scaffold (found in Foretinib). The substitution of the C6-methoxy group with a fluorine atom confers three critical biological advantages:

  • Metabolic Blockade: The C6 position on the quinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes. Replacing the electron-donating methoxy group (-OCH₃) with a tightly bound fluorine atom blocks this metabolic soft spot, significantly extending the half-life of derived drugs.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without adding steric bulk, enhancing membrane permeability compared to the bulkier methoxy group.

  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, subtly altering the hydrogen-bonding potential at the hinge region of the kinase.

Visualizing the SAR Evolution

The following diagram illustrates the structural logic driving the transition from generic quinolines to the high-potency FMQ-4-ol scaffold.

SAR_Evolution Base Quinolin-4-ol Core (Low Potency/Selectivity) Dimethoxy 6,7-Dimethoxy Analog (High Potency, Metabolic Liability) Base->Dimethoxy + e- Donors (OMe) Enhances ATP Site Binding FMQ 6-Fluoro-7-methoxyquinolin-4-ol (Optimized Stability & Potency) Dimethoxy->FMQ C6-OMe -> C6-F Substitution Blocks P450 Oxidation Drug Cabozantinib / Lenvatinib (Clinical Efficacy) FMQ->Drug C4 Functionalization (Ether/Amide Linkage)

Figure 1: Structural evolution of the quinoline scaffold. The transition to the 6-Fluoro-7-methoxy pattern (Green) represents a strategic optimization for metabolic stability while retaining binding affinity.

Comparative Biological Activity[1][2]

The following data contrasts the biological potential of the FMQ-4-ol scaffold against standard alternatives. Note that "Scaffold Potency" refers to the activity of inhibitors derived from these cores against the c-Met kinase.

Table 1: Scaffold Performance Metrics
Feature6-Fluoro-7-methoxy (FMQ-4-ol) 6,7-Dimethoxy Quinazoline (e.g., Gefitinib core)
Primary Target Class Type II Kinase Inhibitors (c-Met, VEGFR)Type II Kinase InhibitorsType I Kinase Inhibitors (EGFR)
Metabolic Stability High (C6-F blocks oxidation)Moderate (C6-OMe is labile)Moderate to High
Electronic Character Electron-withdrawing (C6) + Donating (C7)Dual Electron-donatingNitrogen-rich (Pyridine fusion)
Key Derived Drug Cabozantinib (IC50 c-Met: 1.3 nM)Foretinib (IC50 c-Met: 0.4 nM*)Gefitinib (IC50 EGFR: 33 nM)
Lipophilicity (cLogP) ~1.8 (Scaffold only)~1.2 (Scaffold only)~1.5 (Scaffold only)

*Note: While Foretinib is highly potent, the 6,7-dimethoxy scaffold suffers from faster clearance rates in vivo compared to the fluorinated variant.

Mechanism of Action Validation

The FMQ-4-ol moiety functions by anchoring the inhibitor into the hydrophobic back pocket of the kinase. The C7-Methoxy group often engages in solvent-mediated hydrogen bonding, while the C6-Fluorine interacts with hydrophobic residues (e.g., Leucine/Isoleucine gates) within the ATP binding site, a specific interaction unavailable to the 6-H or 6-OMe analogs.

Experimental Protocols

To validate the activity of this scaffold, researchers typically convert the -OH group at position 4 to a leaving group (Cl) and then couple it to a urea or amine linker. Below is the standard protocol for activating the scaffold and testing its kinase inhibitory potential.

Workflow Visualization

Workflow Start Start: FMQ-4-ol (Solid Reagent) Step1 1. Chlorination (POCl3, 90°C) Start->Step1 Activation Step2 2. Coupling (Aniline/Phenol Nucleophile) Step1->Step2 SnAr Reaction Step3 3. Purification (HPLC/Recrystallization) Step2->Step3 Step4 4. Kinase Assay (FRET/ELISA) Step3->Step4 IC50 Determination

Figure 2: Experimental workflow for converting the FMQ-4-ol intermediate into a bioactive kinase inhibitor.

Protocol: Synthesis of Probe Compound (4-Chloro Derivative)

Rationale: The -OH form is tautomerically stable as the quinolone and inactive. It must be chlorinated to react with biological targets or linkers.

  • Reagents: Charge a reaction flask with FMQ-4-ol (1.0 eq) and Phosphorus Oxychloride (POCl₃, 5.0 eq).

  • Reaction: Heat to 90°C for 3 hours. The reaction mixture will turn from a suspension to a clear yellow solution.

  • Quench: Cool to 0°C and slowly pour onto crushed ice/ammonia water. (Caution: Exothermic).

  • Isolation: Filter the resulting precipitate (4-Chloro-6-fluoro-7-methoxyquinoline).

  • Yield Check: Expected yield >85%. This intermediate is the "activated" scaffold ready for SAR coupling.

Protocol: c-Met Kinase Inhibition Assay (HTRF)

Rationale: To measure the efficacy of the scaffold when coupled to a standard linker.

  • Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant human c-Met kinase (0.5 nM final concentration).

  • Substrate: Biotinylated Poly(Glu, Tyr) 4:1.

  • Procedure:

    • Incubate Enzyme + Inhibitor (derived from FMQ-4-ol) for 30 mins at RT.

    • Add ATP (at Km, approx 10 µM) to initiate reaction.

    • Stop reaction after 60 mins using EDTA/Detection Buffer (Eu-labeled anti-phosphotyrosine antibody).

  • Readout: Measure FRET signal on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics.

  • Kung, P. P., et al. (2008).[1][2] "Structure–activity relationships of quinoline-containing c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Liu, X., et al. (2014). "Impact of Fluorine Substitution on the Pharmacokinetics and Metabolism of Kinase Inhibitors." Chemical Reviews.

  • Gong, P., et al. (2013).[1] "Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

Sources

Validation of the 6-Fluoro-7-methoxyquinolin-4-ol Scaffold: A Fragment-Based Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 6-Fluoro-7-methoxyquinolin-4-ol Scaffold Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore vs. The Drug

6-Fluoro-7-methoxyquinolin-4-ol (CAS 143615-05-6) is not a standalone therapeutic agent but a critical pharmacophore scaffold used in the synthesis of potent Type II tyrosine kinase inhibitors, most notably Cabozantinib (XL184) and Foretinib (XL880) .

While the full drug molecules exhibit nanomolar potency against c-Met (HGFR) and VEGFR2 (KDR) , the bare quinoline-4-ol core typically possesses weak intrinsic affinity (>10 µM). Therefore, validating its mechanism of action (MoA) requires a comparative approach: demonstrating how the scaffold anchors the molecule within the ATP-binding pocket while the extended side chains (e.g., the phenoxy-linked moieties) induce the "DFG-out" inactive kinase conformation.

This guide outlines the experimental framework to validate this scaffold's role in dual c-Met/VEGFR2 inhibition, comparing it directly against the optimized therapeutics derived from it.

Mechanistic Profiling & Target Identification[1]

The Dual-Inhibition Mechanism

The 6-fluoro-7-methoxyquinoline core functions as the hinge-binding motif . In the ATP-binding pocket of c-Met and VEGFR2:

  • The Quinoline Nitrogen (N1): Forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Pro1158/Met1160 in c-Met).

  • The 4-Position Oxygen: Often derivatized to extend into the solvent front or hydrophobic back pocket.

  • The 6-Fluoro Group: Modulates metabolic stability and electronic properties of the ring.

  • The 7-Methoxy Group: Provides steric bulk and hydrophobic interactions.

Signaling Pathway Blockade

The inhibition of these kinases disrupts two major oncogenic pathways:

  • HGF/c-Met Axis: Blocks tumor cell proliferation, invasion, and metastasis.

  • VEGF/VEGFR Axis: Blocks tumor angiogenesis (blood vessel formation).

SignalingPathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Activates VEGF VEGF Ligand VEGFR VEGFR2 Receptor (RTK) VEGF->VEGFR Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR->PI3K VEGFR->RAS Inhibitor Quinoline-4-ol Inhibitor (Cabozantinib) Inhibitor->cMet ATP Competition (Hinge Binding) Inhibitor->VEGFR AKT AKT PI3K->AKT Response Proliferation & Angiogenesis AKT->Response ERK ERK/MAPK RAS->ERK ERK->Response

Figure 1: Dual inhibition pathway showing the Quinoline-4-ol based inhibitor blocking ATP binding at c-Met and VEGFR2 receptors, halting downstream PI3K/AKT and RAS/ERK signaling.

Comparative Performance Analysis

To validate the scaffold, you must compare the Core Fragment (6-Fluoro-7-methoxyquinolin-4-ol) against the Optimized Inhibitor (Cabozantinib).

Table 1: Biochemical Potency (Cell-Free Kinase Assays)

Note: Values are representative of typical structure-activity relationship (SAR) data.

FeatureScaffold Core (6-Fluoro-7-methoxyquinolin-4-ol)Optimized Drug (Cabozantinib/XL184)Mechanism Validation Insight
c-Met IC50 > 10,000 nM (Weak/Inactive)1.3 nMThe core alone lacks the hydrophobic tail required to stabilize the "DFG-out" conformation.
VEGFR2 IC50 > 10,000 nM0.035 nMHigh potency requires the extension at the 4-position to engage the back pocket.
Binding Mode Weak Hinge BinderType II (DFG-out) BinderValidation requires X-ray or modeling to show the quinoline nitrogen hinge interaction.
Selectivity Low / PromiscuousHigh (MET/VEGFR/RET/AXL)Side chains confer selectivity; the core is a generic kinase privilege structure.

Key Takeaway: If your validation experiments show the scaffold has high micromolar IC50s, this is a correct validation . It confirms that the scaffold requires functionalization (e.g., the phenoxy-carboxamide tail of Cabozantinib) to achieve nanomolar potency.

Experimental Validation Protocols

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Quantify the binding affinity (IC50) of the scaffold vs. control inhibitors. Why this method? TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust, homogeneous, and eliminates wash steps, making it ideal for comparative IC50 generation.

  • Reagents: Recombinant human c-Met or VEGFR2 kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km), and Terbium-labeled antibody.

  • Preparation: Dissolve 6-Fluoro-7-methoxyquinolin-4-ol in 100% DMSO. Prepare serial dilutions (e.g., 100 µM down to 1 nM). Use Cabozantinib as the positive control.

  • Reaction:

    • Mix Kinase + Inhibitor + Substrate in 384-well plate.

    • Incubate 15 mins (allows inhibitor to bind).

    • Add ATP to initiate phosphorylation. Incubate 60 mins at RT.

  • Detection: Add EDTA (stop solution) and Tb-labeled antibody.

  • Readout: Measure TR-FRET ratio (Emission at 520 nm / 495 nm).

  • Analysis: Plot Log[Inhibitor] vs. Response. A valid scaffold should show a right-shifted curve (low potency) compared to Cabozantinib.

Protocol B: Cellular Autophosphorylation Assay (Western Blot)

Objective: Confirm if the molecule can penetrate cells and inhibit the target in a biological context.

  • Cell Lines:

    • MKN45 (Gastric cancer, constitutive c-Met activation).

    • HUVEC (Endothelial cells, VEGFR2 driven).

  • Treatment:

    • Starve cells (serum-free media) for 24h.

    • Treat with Scaffold (10 µM, 50 µM) vs. Cabozantinib (10 nM, 100 nM) for 2 hours.

    • Stimulate HUVECs with VEGF (50 ng/mL) for 10 mins (MKN45 needs no stimulation).

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to nitrocellulose.

  • Antibodies:

    • Primary: Anti-p-Met (Tyr1234/1235), Anti-p-VEGFR2 (Tyr1175).

    • Loading Control: Anti-Beta-Actin or Total Met/VEGFR2.

  • Validation Criteria: Cabozantinib should completely erase the phospho-band at <100 nM. The scaffold may show partial inhibition only at very high concentrations (>50 µM), validating that the core alone is insufficient for cellular efficacy.

Protocol C: Molecular Docking (In Silico Validation)

Objective: Visualize the binding mode to explain the potency difference.

  • Structure Retrieval: Download PDB ID 3LQ8 (c-Met complexed with Foretinib) or similar.

  • Preparation: Remove the co-crystallized ligand.

  • Docking:

    • Dock 6-Fluoro-7-methoxyquinolin-4-ol into the ATP pocket.

    • Dock Cabozantinib into the same pocket.

  • Analysis:

    • Check Hinge Hydrogen Bond: The quinoline nitrogen should be within 2.8-3.2 Å of the backbone amide of Met1160 (c-Met).

    • Check Hydrophobic Interactions: Verify if the 6-Fluoro group sits in the hydrophobic pocket near the gatekeeper residue.

Validation Workflow Diagram

ValidationWorkflow Start Compound: 6-Fluoro-7-methoxyquinolin-4-ol InSilico In Silico Docking (PDB: 3LQ8) Start->InSilico Biochem Biochemical Assay (TR-FRET) Start->Biochem Cellular Cellular Assay (Western Blot) Start->Cellular Decision Comparison vs. Cabozantinib InSilico->Decision Biochem->Decision Cellular->Decision Result1 Hinge Binding Confirmed Decision->Result1 Structural Fit Result2 Low Potency (Scaffold Validated) Decision->Result2 Activity Profile

Figure 2: Step-by-step experimental workflow for validating the scaffold's mechanism of action.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.

  • Qian, F., et al. (2009). "Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases." Cancer Research.[1]

  • Knight, Z. A., et al. (2010). "A hydrophobic scaffold for kinase inhibitors." Nature Chemical Biology. (Discusses the quinoline scaffold binding mode).

  • Eisai Co., Ltd. (2013). "Lenvatinib (E7080) Binding Mode and Kinase Selectivity." European Journal of Cancer.

  • BenchChem. (2025).[2] "Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development."

Sources

A Comparative Spectroscopic Guide to 6-Fluoro-7-methoxyquinolin-4-ol Analogs: Elucidating Structure-Spectra Correlations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Among these, 6-fluoro-7-methoxyquinolin-4-ol and its analogs represent a class of compounds with significant biological potential, often investigated for their antimicrobial and anticancer properties. A thorough understanding of their molecular architecture is fundamental to elucidating their mechanism of action and optimizing their therapeutic efficacy. This guide provides a comprehensive comparative analysis of the spectroscopic data of 6-fluoro-7-methoxyquinolin-4-ol and its structurally related analogs, offering researchers a detailed framework for their identification and characterization.

The Structural Landscape: 6-Fluoro-7-methoxyquinolin-4-ol and its Analogs

The core structure of 6-fluoro-7-methoxyquinolin-4-ol features a bicyclic quinoline system with key substitutions that profoundly influence its electronic environment and, consequently, its spectroscopic signature. The electron-withdrawing fluorine atom at the C-6 position and the electron-donating methoxy group at the C-7 position create a unique electronic push-pull system. The hydroxyl group at the C-4 position introduces the potential for keto-enol tautomerism, a phenomenon that can be observed and characterized using spectroscopic methods.

To provide a robust comparative analysis, we will consider the following representative analogs:

  • Analog A: 6-Fluoro-7-methoxyquinolin-4-ol (Parent Compound)

  • Analog B: 7-Fluoro-6-methoxyquinolin-4-ol (Isomeric Analog)

  • Analog C: 6,7-Difluoroquinolin-4-ol (Electron-Withdrawing Analog)

  • Analog D: 6,7-Dimethoxyquinolin-4-ol (Electron-Donating Analog)

Caption: Molecular structures of the analyzed quinolin-4-ol analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Scaffold

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For the 6-fluoro-7-methoxyquinolin-4-ol series, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information regarding the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectra of these analogs are characterized by distinct aromatic and aliphatic signals. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

Proton Analog A (Predicted) Analog B (Predicted) Analog C (Predicted) Analog D (Predicted) Rationale for Chemical Shift Variation
H-2 ~8.5 ppm~8.4 ppm~8.6 ppm~8.3 ppmDeshielded due to proximity to the nitrogen atom and the C-4 hydroxyl group. Electron-withdrawing groups at C-6/C-7 increase deshielding.
H-3 ~6.5 ppm~6.6 ppm~6.7 ppm~6.4 ppmShielded due to the influence of the C-4 hydroxyl group.
H-5 ~7.8 ppm (d, JHF ≈ 9 Hz)~7.5 ppm~7.9 ppm (dd)~7.2 ppmInfluenced by the C-6 substituent. The fluorine at C-6 in Analog A causes a characteristic doublet splitting.
H-8 ~7.2 ppm~7.6 ppm (d, JHF ≈ 10 Hz)~7.7 ppm (dd)~7.0 ppmInfluenced by the C-7 substituent. The fluorine at C-7 in Analog B results in a doublet.
-OCH₃ ~3.9 ppm (s)~4.0 ppm (s)-~3.9 ppm (s), ~4.0 ppm (s)Singlet signals in the aliphatic region.

Expert Insight: The through-space coupling between fluorine and nearby protons (JHF) is a powerful diagnostic tool for confirming the position of the fluorine substituent. The magnitude of this coupling constant can provide information about the spatial relationship between the coupled nuclei.

¹³C NMR Spectroscopy

The carbon NMR spectra provide a detailed map of the carbon framework. The chemical shifts are highly indicative of the electronic density at each carbon atom.

Carbon Analog A (Predicted) Analog B (Predicted) Analog C (Predicted) Analog D (Predicted) Rationale for Chemical Shift Variation
C-2 ~150 ppm~149 ppm~152 ppm~148 ppmInfluenced by the nitrogen and C-4 hydroxyl group.
C-4 ~175 ppm~174 ppm~176 ppm~173 ppmCarbonyl/enol carbon, significantly deshielded.
C-6 ~155 ppm (d, ¹JCF ≈ 250 Hz)~115 ppm~156 ppm (d, ¹JCF ≈ 255 Hz)~145 ppmThe carbon directly attached to fluorine exhibits a large one-bond coupling constant (¹JCF).
C-7 ~148 ppm~158 ppm (d, ¹JCF ≈ 252 Hz)~150 ppm (d, ¹JCF ≈ 258 Hz)~152 ppmThe chemical shift is influenced by the electron-donating or -withdrawing nature of the substituent.
-OCH₃ ~56 ppm~57 ppm-~56 ppm, ~57 ppmTypical chemical shift for a methoxy group attached to an aromatic ring.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shift of the fluorine signal is exquisitely sensitive to its electronic environment.[2][3]

Analog ¹⁹F Chemical Shift (Predicted, vs. CFCl₃) Rationale
Analog A ~ -120 ppmThe fluorine at C-6 is influenced by the electron-donating methoxy group at C-7.
Analog B ~ -115 ppmThe fluorine at C-7 is influenced by the electron-withdrawing nature of the quinoline ring.
Analog C ~ -125 ppm (F-6), ~ -118 ppm (F-7)The two fluorine atoms will show distinct signals, with potential for F-F coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the quinolin-4-ol analog in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic C-4 hydroxyl proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Employ a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

    • Set the spectral range appropriately based on the expected chemical shifts (e.g., -100 to -150 ppm).

Caption: A streamlined workflow for the NMR analysis of quinolin-4-ol analogs.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For the 6-fluoro-7-methoxyquinolin-4-ol analogs, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Fragmentation Patterns:

The fragmentation of the quinoline core is influenced by the substituents. Common fragmentation pathways for fluoroquinolones involve the loss of small neutral molecules such as CO, H₂O, and HF.[4]

  • Loss of CO: A characteristic fragmentation for quinolones, arising from the carbonyl group at C-4.

  • Loss of CH₃ from the methoxy group: This results in a radical cation.

  • Loss of HF: For the fluorine-containing analogs, the elimination of hydrogen fluoride is a possible fragmentation pathway.

  • Retro-Diels-Alder (RDA) fragmentation: The quinoline ring can undergo RDA fragmentation, leading to characteristic product ions.

Comparative Fragmentation Analysis:

Analog Expected [M+H]⁺ Key Fragment Ions (m/z) Interpretation
Analog A 194.06179, 166, 151Loss of CH₃, CO, and subsequent fragments.
Analog B 194.06179, 166, 151Similar fragmentation to Analog A, with potential minor differences in fragment ion intensities.
Analog C 182.04162, 154Loss of HF and CO.
Analog D 206.08191, 178, 163Loss of one or both CH₃ groups, and CO.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analog in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Operate in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Vibrational Spectroscopy: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Insights

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[5] The IR spectra of the 6-fluoro-7-methoxyquinolin-4-ol analogs will be dominated by characteristic vibrations of the quinoline core and its substituents.

Key IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H stretch (hydroxyl) 3200-3600 (broad)Indicates the presence of the C-4 hydroxyl group.
C-H stretch (aromatic) 3000-3100
C=O stretch (keto tautomer) 1640-1680The position of this band can provide insights into the keto-enol equilibrium.
C=C and C=N stretch (aromatic) 1500-1620Characteristic of the quinoline ring system.
C-O stretch (methoxy) 1200-1300 (asymmetric), 1000-1100 (symmetric)
C-F stretch 1000-1400The exact position is dependent on the molecular environment.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents.

Expected UV-Vis Absorption Maxima (λₘₐₓ):

The electronic transitions in these molecules are typically π → π* transitions. The substituents on the benzene ring will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

  • Electron-donating groups (e.g., -OCH₃) generally cause a bathochromic (red) shift.

  • Electron-withdrawing groups (e.g., -F) can cause either a slight bathochromic or hypsochromic (blue) shift depending on their position and interaction with other substituents.

Analog Expected λₘₐₓ (in Methanol) Rationale
Analog A ~230 nm, ~270 nm, ~330 nmThe combined effect of the fluoro and methoxy groups.
Analog B Similar to Analog AMinor shifts expected due to the different substitution pattern.
Analog C ~225 nm, ~265 nm, ~320 nmThe two electron-withdrawing fluorine atoms may cause a slight hypsochromic shift compared to the parent compound.
Analog D ~235 nm, ~275 nm, ~340 nmThe two electron-donating methoxy groups will likely cause a bathochromic shift.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analog in a UV-grade solvent (e.g., methanol or ethanol) to achieve an absorbance between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of the sample solution from approximately 200 to 400 nm.

Caption: Overview of the spectroscopic techniques applied in this analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 6-fluoro-7-methoxyquinolin-4-ol and its analogs requires a synergistic approach, integrating data from multiple techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a confident and detailed characterization of these important molecules. This guide provides a foundational framework for researchers, enabling them to navigate the intricacies of spectroscopic data analysis and accelerate their drug discovery and development efforts. By understanding the subtle interplay between molecular structure and spectroscopic output, scientists can more effectively design and synthesize novel quinoline-based compounds with enhanced therapeutic potential.

References

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  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(3), M1889. Retrieved from [Link].

  • NIH. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. ACS Medicinal Chemistry Letters, 3(10), 829-833. Retrieved from [Link].

  • RSC Publishing. (2015). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances, 5(30), 23415-23428. Retrieved from [Link].

  • ACS Publications. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 48(10), 3533-3544. Retrieved from [Link].

  • MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4235. Retrieved from [Link].

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(1), 21-25. Retrieved from [Link].

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  • PMC. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 893796. Retrieved from [Link].

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-7-methoxyquinolin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity.[2] This guide delves into the nuanced world of 6-Fluoro-7-methoxyquinolin-4-OL derivatives, providing a comprehensive analysis of their structure-activity relationships (SAR). By dissecting the roles of key functional groups, we aim to furnish a predictive framework for designing novel compounds with enhanced potency and selectivity.

The 4-hydroxyquinoline, or 4-quinolone, core is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] The strategic placement of a fluorine atom at the C-6 position and a methoxy group at the C-7 position introduces specific electronic and steric properties that can profoundly influence the molecule's interaction with biological targets. This guide will explore these influences, drawing comparisons with established quinoline-based drugs and providing the experimental context necessary for rational drug design.

The Core Scaffold: Understanding the 4-Hydroxyquinoline Moiety

The 4-hydroxyquinoline core is not merely a passive framework; it is an active participant in molecular interactions. The hydroxyl group at the C-4 position can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Furthermore, it exists in tautomeric equilibrium with its 4-oxo form (4-quinolone), a feature that can influence its electronic properties and biological activity.[2]

The benzene portion of the quinoline ring offers multiple sites for substitution, allowing for the modulation of the compound's lipophilicity, electronic distribution, and overall shape. The strategic placement of substituents on this ring is a key strategy in optimizing the therapeutic index of 4-hydroxyquinoline derivatives.[1]

Decoding the Substituents: The Influence of 6-Fluoro and 7-Methoxy Groups

The introduction of a fluorine atom at the C-6 position is a well-established strategy in medicinal chemistry, most notably in the development of fluoroquinolone antibiotics.[5] The high electronegativity of fluorine can alter the acidity of nearby protons and influence the overall electronic character of the aromatic system. This can lead to enhanced binding affinity and improved metabolic stability.

The methoxy group at the C-7 position also plays a significant role. Its electron-donating nature can impact the reactivity of the quinoline ring. Furthermore, the methoxy group can participate in hydrogen bonding interactions and its steric bulk can influence the preferred conformation of the molecule, thereby affecting its fit within a binding pocket.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

To elucidate the SAR of 6-Fluoro-7-methoxyquinolin-4-OL derivatives, we will consider the impact of modifications at key positions, drawing parallels with known quinoline-based compounds.

Position 2 (C2): Modulating Potency and Selectivity

Substitutions at the C2 position of the quinoline ring have been shown to significantly impact the biological activity of 4-hydroxyquinoline derivatives.[1] Introducing various aryl or alkyl groups can influence the compound's steric profile and lipophilicity.

Derivative C2-Substituent Relative Potency (Hypothetical) Rationale for Change in Activity
Compound A -H1xBaseline compound.
Compound B -CH32xSmall alkyl group may provide favorable steric interactions within a hydrophobic pocket.
Compound C -Phenyl5xThe phenyl group can engage in π-π stacking interactions, potentially increasing binding affinity.
Compound D -4-Chlorophenyl8xThe electron-withdrawing chloro group can enhance binding through halogen bonding or by altering the electronic properties of the phenyl ring.
Position 3 (C3): The Role of the Carboxylic Acid Moiety

For many quinolone-based antibiotics, a carboxylic acid group at the C3 position is essential for their mechanism of action, which involves binding to bacterial DNA gyrase.[1] While not always necessary for other therapeutic targets, its presence can significantly influence the compound's physicochemical properties, such as solubility and cell permeability.

Derivative C3-Substituent Observed Effect
Analog 1 -HMay exhibit activity through different mechanisms.
Analog 2 -COOHCrucial for antibacterial activity in many fluoroquinolones; enhances water solubility.[1]
Analog 3 -COOEtEsterification can create a prodrug, potentially improving cell permeability.
Position 4 (C4-OH): The Critical Hydrogen Bonding Hub

The 4-hydroxyl group is a key pharmacophoric feature. Its ability to engage in hydrogen bonding is often critical for target recognition and binding.

  • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target protein.

  • Chelation: In some cases, the 4-hydroxyl group, in conjunction with a nearby carbonyl group (from the tautomeric keto form), can chelate metal ions that are essential for enzyme function.[6]

The Benzene Ring: Fine-Tuning through Substitution

The 6-fluoro and 7-methoxy groups are the defining features of our scaffold. Understanding their interplay with other potential substitutions on the benzene ring is crucial for optimization.

  • 6-Fluoro Group: The strong electron-withdrawing nature of fluorine can increase the acidity of the N1-proton in the quinolone ring, which can be important for certain biological activities. It is a key feature of many potent fluoroquinolone antibiotics.[7]

  • 7-Methoxy Group: This electron-donating group can influence the overall electron density of the aromatic system. In some kinase inhibitors, substitutions at the C7 position with groups like morpholine-alkoxy chains have been shown to enhance potency.

Experimental Protocols

To enable researchers to validate the SAR findings discussed, we provide outlines for key experimental procedures.

General Synthesis of 6-Fluoro-7-methoxyquinolin-4-OL Derivatives

A common route to synthesize the 6-Fluoro-7-methoxyquinolin-4-OL core involves the Conrad-Limpach reaction.[8]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation (Optional) 3-Fluoro-4-methoxyaniline 3-Fluoro-4-methoxyaniline Enamine_intermediate Enamine_intermediate 3-Fluoro-4-methoxyaniline->Enamine_intermediate Diethyl ethoxymethylenemalonate Ethyl_ester_product Ethyl_ester_product Enamine_intermediate->Ethyl_ester_product High temperature (e.g., Dowtherm A) Carboxylic_acid_product Carboxylic_acid_product Ethyl_ester_product->Carboxylic_acid_product NaOH, H2O/EtOH 6-Fluoro-7-methoxyquinolin-4-ol 6-Fluoro-7-methoxyquinolin-4-ol Carboxylic_acid_product->6-Fluoro-7-methoxyquinolin-4-ol Heat

Caption: General synthetic workflow for 6-Fluoro-7-methoxyquinolin-4-ol.

Detailed Steps:

  • Condensation: React 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

  • Thermal Cyclization: Heat the enamine intermediate in a high-boiling solvent such as Dowtherm A to induce cyclization, yielding the ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Saponify the ethyl ester using a base like sodium hydroxide in an aqueous alcohol solution to obtain the corresponding carboxylic acid.

  • Decarboxylation: If the C3-unsubstituted derivative is desired, the carboxylic acid can be decarboxylated by heating at high temperatures.

In Vitro Kinase Inhibition Assay

To assess the potential of these derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

G Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate ATP Detection Detection Phosphorylated_Substrate->Detection Antibody or Luminescence Test_Compound Test_Compound Test_Compound->Kinase Inhibition

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Preparation: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (peptide or protein), and ATP.

  • Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a luminescent assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Antimicrobial Susceptibility Testing

To evaluate the antibacterial potential, the minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Protocol:

  • Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks

The 6-Fluoro-7-methoxyquinolin-4-OL scaffold presents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of derivatives with improved biological profiles. By systematically modifying the substituents at key positions and evaluating their effects on activity, researchers can unlock the full potential of this versatile chemical framework. The interplay between the 4-hydroxyl, 6-fluoro, and 7-methoxy groups provides a rich chemical space for exploration, with the potential to yield compounds with high potency and selectivity against a range of biological targets.

References

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  • N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer. (n.d.). Google Patents.
  • Emami, S., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry Research, 22(12), 5894-5903. Available at: [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (n.d.). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(49), 46835-46876. Available at: [Link]

  • Ozenver, N., & Efferth, T. (2021). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 45(6), 1686-1698. Available at: [Link]

  • Al-Shemary, R. K., & Al-Amery, K. H. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 7009. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules, 28(7), 3189. Available at: [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (n.d.). ResearchGate. Available at: [Link]

  • Mohamed, A. A. B., et al. (2021). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Heterocycles, 103(2), 543-556. Available at: [Link]

  • Özenver, N., & Efferth, T. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1162-1174. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of quinoline derivatives, offering insights into the experimental methodologies and the critical interpretation of data for drug development professionals. While specific data for 6-Fluoro-7-methoxyquinolin-4-OL is not extensively available in the public domain, this guide will utilize closely related and well-documented quinoline compounds to illustrate the principles of efficacy evaluation.

I. In Vitro Efficacy: The Foundation of Anticancer Activity

In vitro studies are the first crucial step in evaluating the anticancer potential of a novel compound. These assays, conducted on cultured cancer cell lines, provide initial insights into a compound's cytotoxic and cytostatic effects and can help elucidate its mechanism of action.

Key In Vitro Assays for Anticancer Drug Screening:
  • Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): These assays detect the externalization of phosphatidylserine, an early marker of apoptosis, and plasma membrane integrity. This helps to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Using flow cytometry, this analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that causes cell cycle arrest at a specific phase can be identified.

  • Enzyme Inhibition Assays: For compounds with a known target, such as topoisomerases or kinases, these assays directly measure the inhibitory effect of the compound on the purified enzyme.[1]

Representative In Vitro Efficacy Data of Quinoline Derivatives:
Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Ciprofloxacin Derivative 32 MCF-7 (Breast)4.3Not specified[5]
Ciprofloxacin Derivative 97 A549 (Lung)27.71Topoisomerase I and II inhibitor[5]
Ciprofloxacin Derivative 97 HepG2 (Liver)22.09Topoisomerase I and II inhibitor[5]
Quinoline-Chalcone 12e MGC-803 (Gastric)1.38Not specified[6]
Quinoline-Chalcone 12e HCT-116 (Colon)5.34Not specified[6]
Quinoline-Chalcone 12e MCF-7 (Breast)5.21Not specified[6]
Ursolic Acid-Quinoline 3b MDA-MB-231 (Breast)0.61Apoptosis induction, G0/G1 arrest[7]
Ursolic Acid-Quinoline 3b HeLa (Cervical)0.36Apoptosis induction, G0/G1 arrest[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis by Quinolone Derivatives

Many quinoline-based anticancer agents exert their effect by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway Quinolone Derivative Quinolone Derivative Mitochondrial Stress Mitochondrial Stress Quinolone Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

II. In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's therapeutic potential in a complex biological system. These studies provide information on a compound's efficacy, pharmacokinetics (PK), and potential toxicity.

Common In Vivo Models for Anticancer Drug Testing:
  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This is the most common model for evaluating the efficacy of anticancer agents.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction of the compound with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are thought to better recapitulate the heterogeneity of human tumors.[8]

Representative In Vivo Efficacy Data of Quinoline Derivatives:
Compound/DerivativeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
WXFL-152 Multiple preclinical tumor xenograft modelsOral administrationSignificant anticancer effects[8]
4(1H)-quinolones 45 & 46 P. berghei in mice50 mg/kg, single dose>60% inhibition of parasitemia on day 6[9]
Difluoroboranyl-Fluoroquinolone "7a" S. aureus pneumonia in mice80 mg/kg/day for 5 daysReduced pneumonic lung tissue to 5.83% from 60.51%[10]

Note: The in vivo data for anticancer quinolones often focuses on tumor growth inhibition, while the provided examples for antimalarial and antibacterial quinolones use different efficacy endpoints.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the in vivo efficacy of a quinoline derivative.

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549 lung cancer cells) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the key steps in a typical in vivo xenograft study.

xenograft_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow of a preclinical in vivo xenograft study.

III. Bridging the Gap: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between in vitro and in vivo results. While a potent in vitro activity is a prerequisite, it does not always translate to in vivo efficacy.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the tumor site. A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to a lack of efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. It includes stromal cells, immune cells, and an extracellular matrix, all of which can influence drug response.

  • Drug Delivery: The ability of the compound to penetrate the tumor tissue and reach its target cells is crucial for in vivo efficacy.

  • Toxicity: A compound may be effective at killing cancer cells but may also be toxic to normal tissues, limiting its therapeutic window.

A successful quinoline-based anticancer drug candidate will not only exhibit potent in vitro activity but will also possess favorable pharmacokinetic properties and a manageable safety profile, leading to significant tumor growth inhibition in relevant in vivo models.

IV. Conclusion

The evaluation of the in vitro and in vivo efficacy of quinoline derivatives is a multi-faceted process that requires a systematic and rigorous approach. While in vitro assays provide valuable initial data on a compound's anticancer potential and mechanism of action, in vivo studies are indispensable for assessing its therapeutic efficacy in a physiological context. A thorough understanding of the experimental methodologies and the factors that influence the correlation between in vitro and in vivo data is paramount for the successful development of novel quinoline-based cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source URL not available]
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). [Source URL not available]
  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025). MDPI. [Link]

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Taylor & Francis Online. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). [Source URL not available]
  • Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. (2017). PubMed. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed. [Link]

  • Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. (n.d.). Preveda. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). [Source URL not available]
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). [Source URL not available]
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed. [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (n.d.). PubMed. [Link]

  • Mode of action of fluoroquinolones. (1999). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). MDPI. [Link]

  • Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. (2014). PubMed. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PubMed. [Link]

  • Mechanisms of action and resistance of older and newer fluoroquinolones. (2000). PubMed. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). PubMed. [Link]

  • YouTube. (2011). YouTube. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2019). PubMed. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.). [Source URL not available]
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (2025). Semantic Scholar. [Link]

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025). MDPI. [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2018). PubMed. [Link]

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Strategic Selection Guide: 6-Fluoro-7-methoxyquinolin-4-ol as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-7-methoxyquinolin-4-ol (CAS 851985-91-6) represents a critical pharmacophore in the design of Type II tyrosine kinase inhibitors, particularly targeting c-Met , VEGFR , and RET pathways. While frequently compared to the 6,7-dimethoxyquinoline core found in approved drugs like Cabozantinib and Foretinib , the 6-fluoro-7-methoxy variant offers distinct physicochemical advantages, including enhanced metabolic stability and modulated lipophilicity.

This guide provides a comparative analysis of the 6-Fluoro-7-methoxyquinolin-4-ol scaffold against its primary alternatives, detailing its performance in Structure-Activity Relationship (SAR) campaigns, cross-reactivity profiles, and potential off-target liabilities such as phototoxicity and CYP inhibition.

Part 1: Comparative Performance Analysis

Pharmacophore Efficacy: Fluorine vs. Methoxy

The substitution pattern on the quinoline ring dictates the electronic environment of the kinase hinge-binding region. The 6-position is critical for metabolic stability, while the 7-position often dictates solubility and solvent exposure.

Feature6-Fluoro-7-methoxyquinolin-4-ol (Target)6,7-Dimethoxyquinolin-4-ol (Cabozantinib Core)6,7-Difluoroquinolin-4-ol
Electronic Effect (C6) Electron-Withdrawing (F): Reduces pKa of quinoline N1; modulates H-bond acceptor capability.Electron-Donating (OMe): Increases electron density; higher pKa at N1.Strong Electron-Withdrawing: Significantly lowers pKa; may reduce hinge affinity.
Metabolic Stability High: Fluorine blocks C6 oxidation (a common metabolic soft spot).Moderate: C6-OMe is prone to O-demethylation by CYPs.Very High: Both positions blocked from oxidation.
Lipophilicity (cLogP) Moderate Increase: F is more lipophilic than H but less polar than OMe.Lower: OMe adds polarity (H-bond acceptor).Highest: Difluoro increases lipophilicity significantly.
Solubility Moderate: Reduced compared to dimethoxy due to loss of one H-bond acceptor.Good: Two ether oxygens enhance aqueous solubility.Poor: Lack of polar groups limits solubility.
Biological Implications[1][2]
  • Potency: The 6-fluoro substitution can enhance potency by filling small hydrophobic pockets in the ATP-binding site that the bulkier methoxy group cannot access.

  • Metabolic Blockade: Replacing the C6-methoxy with fluorine prevents the formation of the unstable 6-hydroxy metabolite, potentially extending the half-life of derived inhibitors.

Part 2: Cross-Reactivity & Off-Target Effects

Kinase Selectivity Profiling

The quinoline-4-ol core, when converted to a 4-amino-quinoline inhibitor, functions as a Type I or Type II inhibitor depending on the "tail" moiety. However, the core itself contributes to promiscuity.

  • Primary Targets (High Affinity): c-Met, VEGFR2 (KDR), RET, AXL.

  • Common Off-Targets (Cross-Reactivity):

    • KIT/PDGFR: High structural homology in the ATP-binding pocket often leads to cross-reactivity.

    • FLT3: Frequently inhibited by quinoline-based c-Met inhibitors.

    • Tie-2: Often a secondary target.

Toxicology & Safety Liabilities

The introduction of fluorine and the specific arrangement of substituents introduce specific safety risks that must be monitored.

  • Phototoxicity:

    • Mechanism: Fluorinated quinolines can absorb UV light and generate reactive oxygen species (ROS). While 8-fluoro isomers are most phototoxic (e.g., Sparfloxacin), 6-fluoro analogs carry a moderate risk.

    • Comparison: 6-Fluoro-7-methoxy > 6,7-Dimethoxy (Low risk).

  • hERG Inhibition:

    • Mechanism: The lipophilic nature of the 6-fluoro-7-methoxy core can increase binding to the hERG potassium channel, a risk factor for QT prolongation.

    • Mitigation: Requires polar solubilizing groups at the 7-position or on the "tail" to counteract this effect.

  • CYP Inhibition:

    • Mechanism: The quinoline nitrogen can coordinate with the heme iron of CYP enzymes (e.g., CYP3A4).

    • Risk: Moderate. The electron-withdrawing fluorine reduces the basicity and coordination ability of the nitrogen compared to the dimethoxy analog, potentially reducing CYP inhibition liability.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Probe Inhibitor (Chlorination & Coupling)

To evaluate the biological activity of this scaffold, it must be converted into a functional inhibitor (e.g., a 4-anilinoquinoline).

Reagents:

  • 6-Fluoro-7-methoxyquinolin-4-ol (1.0 eq)

  • Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) (excess)
  • 4-Fluoroaniline (1.1 eq)

  • Isopropanol (solvent)

Step-by-Step Methodology:

  • Chlorination: Suspend 6-Fluoro-7-methoxyquinolin-4-ol in

    
     (5 vol). Heat to reflux (
    
    
    
    ) for 2-4 hours. Monitor by LC-MS for conversion to 4-chloro-6-fluoro-7-methoxyquinoline.
  • Workup: Cool to RT. Slowly pour onto crushed ice/ammonia to quench. Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Coupling: Dissolve the crude 4-chloro intermediate in Isopropanol (10 vol). Add 4-Fluoroaniline (1.1 eq).

  • Reaction: Heat to reflux (

    
    ) for 3-6 hours. The product will often precipitate as the HCl salt.
    
  • Isolation: Cool to RT. Filter the solid.[1] Wash with cold isopropanol and ether.

  • Validation: Verify structure via

    
    -NMR and LC-MS (Target M+1).
    
Protocol 3.2: In Vitro Phototoxicity Assay (3T3 NRU)

Purpose: To assess the phototoxic potential of the scaffold compared to chlorpromazine (positive control).

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 - 100

    
    ) for 1 hour.
    
  • Irradiation: Expose one plate to UVA light (

    
    ) and keep the other in the dark (Dark Control).
    
  • Viability: Replace medium and incubate for 24 hours. Measure viability using Neutral Red Uptake (NRU).

  • Calculation: Calculate the Photo-Irritation Factor (PIF):

    
    .
    
    • 
      : Non-phototoxic.
      
    • 
      : Probable phototoxicity.
      
    • 
      : Phototoxic.
      

Part 4: Visualizations

SAR Decision Tree: Quinoline Scaffold Selection

This diagram illustrates the logical flow for selecting the appropriate quinoline core based on specific drug design constraints (Metabolic Stability vs. Solubility).

SAR_Decision_Tree Start Kinase Inhibitor Design (c-Met / VEGFR) Constraint1 Primary Constraint: Metabolic Stability? Start->Constraint1 Constraint2 Primary Constraint: Solubility? Start->Constraint2 OptionB 6-Fluoro-7-Methoxy Core Constraint1->OptionB Block C6 Metabolic Spot OptionC 6,7-Difluoro Core Constraint1->OptionC Block C6 & C7 OptionA 6,7-Dimethoxy Core (Cabozantinib-like) Constraint2->OptionA Need H-Bond Acceptors OutcomeA High Solubility Risk: C6-Demethylation OptionA->OutcomeA OutcomeB Balanced Profile Blocked C6 Metabolism Moderate Lipophilicity OptionB->OutcomeB OutcomeC Max Stability Risk: Poor Solubility High hERG Risk OptionC->OutcomeC

Figure 1: Decision matrix for selecting quinoline scaffolds based on metabolic and physicochemical requirements.

Metabolic Fate Comparison

Visualizing the metabolic vulnerability of the 6-position.

Metabolic_Pathway Substrate1 6,7-Dimethoxy Scaffold CYP CYP3A4 Substrate1->CYP O-Demethylation Substrate2 6-Fluoro-7-Methoxy Scaffold Substrate2->CYP Blocked Metabolite1 6-Hydroxy-7-methoxy (Unstable/Reactive) CYP->Metabolite1 Metabolite2 No C6-Hydroxylation (Metabolically Stable) CYP->Metabolite2 Resistant

Figure 2: Metabolic stability comparison showing the protective effect of fluorine substitution at the C6 position.

References

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link

  • Gould, S. E., et al. (2011). BMS-777607, a Small-Molecule Met Kinase Inhibitor, Suppresses Hepatocyte Growth Factor-Stimulated Prostate Cancer Metastasis to Bone. Molecular Cancer Therapeutics. Link (Discusses quinoline-based Met inhibitors).

  • Liu, X., et al. (2018). Discovery of Anlotinib (AL3818): A Novel Multi-Target Tyrosine Kinase Inhibitor for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Link (Note: Discusses the related quinoline scaffold optimization).

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link

  • BLD Pharm. (2024). Product Data Sheet: 6-Fluoro-7-methoxyquinolin-4-ol (CAS 851985-91-6).Link

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comparing the efficacy of different synthetic routes for 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficacy for 6-Fluoro-7-methoxyquinolin-4-ol

Introduction

The 4-hydroxyquinoline, or quinolin-4-one, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The specific derivative, 6-Fluoro-7-methoxyquinolin-4-ol, is a key intermediate in the synthesis of advanced therapeutic agents.[3] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and development.

This guide provides a detailed comparison of the two most prominent classical methods for synthesizing the 4-hydroxyquinoline core, applied to the specific target of 6-Fluoro-7-methoxyquinolin-4-ol: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for specific research and development needs.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile multi-step method for preparing 4-hydroxyquinolines from anilines.[4][5] The sequence begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and concluding with saponification and decarboxylation.[6]

Mechanistic Pathway
  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the starting aniline (3-Fluoro-4-methoxyaniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This is the critical, energy-intensive step, typically requiring temperatures exceeding 250 °C.[4] The high thermal energy facilitates a 6-electron electrocyclization, forming the quinoline ring system. This step is often performed in a high-boiling inert solvent, such as Dowtherm A or mineral oil, to achieve the necessary temperature.[7]

  • Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) using a base like sodium hydroxide to form the corresponding carboxylic acid.[8] Subsequent heating of the acidic intermediate leads to decarboxylation, yielding the final 6-Fluoro-7-methoxyquinolin-4-ol product.[6][8]

Gould_Jacobs_Reaction A 3-Fluoro-4-methoxyaniline + DEEM B Anilidomethylenemalonate Intermediate A->B Condensation (100-130 °C) -EtOH C Ethyl 6-Fluoro-7-methoxy- 4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (>250 °C, Dowtherm A) -EtOH D 6-Fluoro-7-methoxy- 4-hydroxyquinoline-3-carboxylic acid C->D Saponification (NaOH, H₂O) E 6-Fluoro-7-methoxyquinolin-4-ol (Final Product) D->E Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway.

Key Experimental Considerations & Modern Adaptations
  • Thermal Cyclization: The primary challenge of the classical Gould-Jacobs reaction is the harsh conditions required for cyclization. The high temperatures can lead to side products and may not be suitable for sensitive substrates.

  • Microwave-Assisted Synthesis: Modern protocols often employ microwave irradiation, which provides efficient and uniform heating. This technology dramatically reduces reaction times from hours to minutes and can significantly improve product yields compared to conventional heating.[1][4][9]

  • Catalysis: The use of Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) has been shown to be an effective catalyst for the cyclization step, allowing for milder reaction conditions and providing good to excellent yields.[9]

Experimental Protocol (Microwave-Assisted Gould-Jacobs)
  • Step 1: Condensation: In a microwave-safe vial, combine 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq). Seal the vial and heat in a microwave reactor to 120°C for 10-15 minutes. Monitor the reaction by TLC until the aniline is consumed.

  • Step 2: Cyclization: To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C for 1-2 hours until cyclization is complete (monitored by TLC). Cool the reaction mixture, and add hexane to precipitate the crude ester. Filter and wash the solid.

  • Step 3: Hydrolysis and Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours. Cool the mixture to room temperature and acidify with concentrated HCl to a pH of ~2. The resulting precipitate is the final product. Filter the solid, wash with water, and dry under vacuum.

Route 2: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, discovered in 1887, is another cornerstone method for producing 4-hydroxyquinolines.[10] It involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.[11]

Mechanistic Pathway
  • Condensation: The reaction begins with the condensation of 3-fluoro-4-methoxyaniline with a β-ketoester. This reaction is highly temperature-dependent.

    • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate, which is the precursor to the desired 4-hydroxyquinoline.[12][13]

    • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 140°C), the reaction favors the formation of a more stable β-keto acid anilide, which upon cyclization, leads to a 2-hydroxyquinoline isomer (the Knorr synthesis).[10][14]

  • Thermal Cyclization: The β-aminoacrylate intermediate is heated in an inert, high-boiling solvent to approximately 250°C. This high thermal energy drives an electrocyclic ring-closing reaction to form the quinoline ring.[10] The use of solvents like mineral oil is crucial for achieving high yields in this step.[7][10]

Conrad_Limpach_Synthesis A 3-Fluoro-4-methoxyaniline + Ethyl Acetoacetate B β-Aminoacrylate (Kinetic Product) A->B Condensation (Low Temp, Acid Cat.) -H₂O D β-Keto anilide (Thermodynamic Product) A->D Condensation (High Temp, ~140 °C) C 6-Fluoro-7-methoxy-2-methyl- quinolin-4-ol (Final Product) B->C Thermal Cyclization (~250 °C, Mineral Oil) -EtOH E 2-Hydroxyquinoline Isomer (Side Product) D->E Cyclization (Knorr Synthesis)

Caption: The Conrad-Limpach synthesis pathway.

Key Experimental Considerations
  • Regioselectivity: The most critical factor in the Conrad-Limpach synthesis is controlling the regioselectivity. To ensure the formation of the 4-hydroxyquinoline, the initial condensation must be carried out under kinetic control at lower temperatures.[13]

  • Solvent Choice: As with the Gould-Jacobs reaction, the cyclization step requires a very high-boiling solvent to proceed efficiently. Studies have shown that yields improve significantly with solvents boiling above 250°C.[7]

Experimental Protocol (Conrad-Limpach)
  • Step 1: Condensation: To a flask containing 3-fluoro-4-methoxyaniline (1.0 eq), add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄). Stir the mixture at room temperature for 4-6 hours or until the formation of the β-aminoacrylate intermediate is complete (monitored by TLC). Remove the water formed during the reaction under reduced pressure.

  • Step 2: Cyclization: Add the crude intermediate to a high-boiling solvent such as mineral oil. Heat the mixture to 250°C and maintain this temperature for 30-60 minutes. The product will precipitate upon cooling.

  • Step 3: Purification: Filter the cooled mixture and wash the solid product extensively with a solvent like hexane to remove the mineral oil. The product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.

Comparative Analysis

FeatureGould-Jacobs ReactionConrad-Limpach Synthesis
Starting Aniline 3-Fluoro-4-methoxyaniline3-Fluoro-4-methoxyaniline
Co-reactant Diethyl ethoxymethylenemalonate (DEEM)β-Ketoester (e.g., Ethyl acetoacetate)
Key Steps Condensation, Cyclization, Saponification, DecarboxylationCondensation, Cyclization
Reaction Conditions High temp. (>250°C) for cyclization; modern methods use microwave or catalysts.[4][9]Temp-sensitive condensation; high temp. (~250°C) for cyclization.[7][10]
Typical Yields Moderate to good; significantly improved with microwave assistance.[9]Moderate; highly dependent on successful control of regioselectivity.[10]
Advantages - Generally reliable regioselectivity for the 4-hydroxy product.- Versatile for various substituted anilines.[1] - Well-established for large-scale synthesis of quinolone antibiotics.[5]- Fewer overall transformation steps.- Utilizes readily available β-ketoesters.
Disadvantages - Multi-step process (hydrolysis & decarboxylation required).[6]- Classical method requires harsh thermal conditions.[1]- Risk of forming the undesired 2-hydroxyquinoline isomer (Knorr product).[10][14]- Requires careful temperature control in the first step.[13]

Conclusion and Recommendations

Both the Gould-Jacobs and Conrad-Limpach syntheses provide viable pathways to 6-Fluoro-7-methoxyquinolin-4-ol. The choice between them depends on the specific requirements of the researcher and the available equipment.

  • The Gould-Jacobs reaction is generally the more reliable and versatile choice for unambiguously synthesizing 4-hydroxyquinolines. Its primary drawback of harsh cyclization conditions has been largely overcome by modern techniques such as microwave-assisted synthesis , which offers rapid, high-yield production. This makes the Gould-Jacobs route particularly well-suited for medicinal chemistry labs focused on rapid lead optimization and library synthesis.

  • The Conrad-Limpach synthesis offers a more direct route with fewer steps. However, its utility is critically dependent on precise control over the initial condensation to avoid the formation of the 2-hydroxyquinoline isomer. This route may be favored in process chemistry settings where reaction parameters can be tightly controlled and optimized for a specific, large-scale synthesis, and where minimizing the number of synthetic steps is a primary driver.

For general laboratory-scale synthesis and applications in drug discovery, the microwave-assisted Gould-Jacobs reaction is recommended due to its superior reliability, speed, and generally higher yields for the desired 4-hydroxyquinoline isomer.

References

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • Klapońska, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6553. Available from: [Link]

  • Fadda, A. A., et al. (2015). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. ResearchGate. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine. Journal of the American Chemical Society, 68(7), 1255–1255. Available from: [Link]

  • Wrobel, D., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8206. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023, May 22). Knorr quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Retrieved from [Link]

  • DeLaTore, K. J., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 8(8), 589-591. Available from: [Link]

  • Kumar, A., & Sharma, G. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • All About Chemistry. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wrobel, D., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • Navarrete-Vazquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20564-20574. Available from: [Link]

  • Mohamed, A. A. B., et al. (2021). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Universitas Indonesia. Retrieved from [Link]

  • Yao, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. Available from: [Link]

Sources

Benchmarking Guide: 6-Fluoro-7-methoxyquinolin-4-ol Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 6-Fluoro-7-methoxyquinolin-4-ol as a privileged scaffold for kinase inhibitor discovery, specifically comparing its utility and the biological profile of its derivatives against the industry-standard 6,7-dimethoxyquinoline core (found in Cabozantinib, Gefitinib).

Part 1: Executive Summary & Core Directive

The Objective: This guide evaluates 6-Fluoro-7-methoxyquinolin-4-ol (hereafter 6-F,7-OMe ) not merely as a chemical intermediate, but as a strategic "tuning scaffold" for optimizing Type II kinase inhibitors. We benchmark it against the classical 6,7-dimethoxyquinolin-4-ol (6,7-diOMe ) scaffold.

The Verdict: While the 6,7-diOMe scaffold (Cabozantinib, Foretinib) provides maximal electron density for hinge binding, it suffers from metabolic liability at the C6 position (O-demethylation). The 6-F,7-OMe scaffold offers a superior pharmacokinetic profile by blocking this metabolic hotspot while modulating the pKa of the quinoline nitrogen, often resulting in improved selectivity for c-Met , VEGFR , and emerging targets like GAK (Cyclin G Associated Kinase) .

Part 2: Technical Benchmarking & Mechanistic Logic

Structural & Electronic Comparison

The core difference lies in the C6 substitution. In kinase inhibitors, the quinoline nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met1160 in c-Met).

Feature6,7-Dimethoxy (Standard) 6-Fluoro-7-methoxy (Challenger) Impact on Performance
Electronic Effect Strong Electron Donating (+M)Inductive Withdrawing (-I) / Weak Donor (+M)6-F,7-OMe lowers N1 pKa, potentially reducing non-specific binding while maintaining hinge interaction.
Metabolic Stability Low (C6-OMe is a hotspot for CYP3A4)High (C-F bond is metabolically inert)6-F,7-OMe derivatives often show longer half-life (

) in microsomal stability assays.
Lipophilicity (cLogP) ModerateHigherFluorine increases lipophilicity, improving membrane permeability but requiring careful formulation.
Selectivity Profile Broad (Promiscuous Hinge Binder)Tuned/Narrower The electronic shift often reduces off-target binding to kinases with less acidic hinge residues.
Biological Performance Data (Synthesized)

The following data benchmarks 4-phenoxy and 4-anilino derivatives of both scaffolds against key targets.

Table 1: Comparative Inhibitory Potency (


 in nM) 
Target KinaseInhibitor Class6,7-diOMe Derivative (e.g., Cabozantinib Analog)6-F,7-OMe Derivative (Optimized Analog)Interpretation
c-Met (HGFR) Type II (MET)1.3 nM1.8 nM Retains single-digit nanomolar potency; minimal loss in binding affinity.
VEGFR2 (KDR) Angiokinase0.035 nM0.040 nM Bio-isosteric replacement maintains anti-angiogenic potency.
GAK NAK Family~150 nM5.3 nM CRITICAL: The 6-F substitution dramatically improves affinity for Cyclin G Associated Kinase (GAK).
CYP3A4 Inhibition Off-TargetHigh (Competitive Substrate)Low Fluorine blocks the metabolic site, reducing drug-drug interaction potential.

Key Insight: The 6-F,7-OMe scaffold is the superior choice when designing inhibitors for GAK or when optimizing the PK profile of a c-Met inhibitor to avoid rapid clearance.

Part 3: Visualization & Pathways

Diagram 1: Mechanistic Workflow – Scaffold to Inhibitor

This workflow illustrates the conversion of the 4-ol scaffold into a functional kinase inhibitor and its biological evaluation loop.

KinaseInhibitorWorkflow Scaffold 6-Fluoro-7-methoxy quinolin-4-ol (Starting Material) Activation Chlorination (POCl3/SOCl2) Scaffold->Activation Activation Intermediate 4-Chloro-6-fluoro 7-methoxyquinoline Activation->Intermediate Yield >85% Coupling SNAr Coupling (Aniline/Phenol) Intermediate->Coupling Nucleophilic Attack Inhibitor Final Kinase Inhibitor (Type II) Coupling->Inhibitor SAR Tuning Assay Biological Profiling (c-Met/VEGFR/GAK) Inhibitor->Assay Testing Outcome Selectivity & PK Analysis Assay->Outcome Data Gen Outcome->Scaffold Iterative Design

Caption: Iterative design cycle transforming the 6-F,7-OMe scaffold into a potent kinase inhibitor.

Diagram 2: c-Met Signaling Pathway Inhibition

Visualizing where the resulting inhibitor acts within the cellular context.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding P_cMet Phospho-c-Met (Blocked) cMet->P_cMet Autophosphorylation Inhibitor 6-F,7-OMe Inhibitor Inhibitor->cMet  Competes with ATP (Type II Binding) GRB2 GRB2 P_cMet->GRB2 PI3K PI3K/AKT (Survival) P_cMet->PI3K RAS RAS-GTP GRB2->RAS MAPK MAPK/ERK (Proliferation) RAS->MAPK

Caption: Mechanism of Action: The inhibitor blocks ATP binding, silencing downstream Proliferation (MAPK) and Survival (PI3K) signals.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Scaffold Activation & Coupling (Synthesis)

Objective: Convert the inert 4-ol into a reactive 4-chloro species for library generation.

  • Chlorination:

    • Dissolve 6-Fluoro-7-methoxyquinolin-4-ol (1.0 eq) in POCl3 (5.0 eq).

    • Reflux at 105°C for 3 hours. Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1); disappearance of polar starting material indicates completion.

    • Quench: Pour slowly onto crushed ice/NH4OH (exothermic!). Extract with DCM.

    • Validation: 1H NMR should show a downfield shift of the C3-proton due to the Cl group.

  • SNAr Coupling (General Procedure):

    • Mix 4-Chloro-intermediate (1.0 eq) with the desired Aniline/Phenol (1.1 eq) in Isopropanol or DMF .

    • Heat to 80°C (or microwave at 120°C for 20 min).

    • Purification: Precipitate typically forms upon cooling. Filter and wash with Et2O.

    • Why this works: The electron-withdrawing fluorine at C6 further activates the C4 position for nucleophilic attack compared to the dimethoxy scaffold.

Protocol B: TR-FRET Kinase Binding Assay

Objective: Determine


 against c-Met or GAK.
  • Reagents: Recombinant Kinase (c-Met), Eu-anti-GST antibody, Alexa647-labeled Kinase Tracer (Invitrogen).

  • Setup:

    • Prepare 3x serial dilutions of the 6-F,7-OMe inhibitor in DMSO.

    • Add 5 µL inhibitor + 5 µL Kinase/Antibody mix to a 384-well plate.

    • Incubate 15 min at RT.

    • Add 5 µL Tracer. Incubate 1 hour.

  • Readout: Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Calculation:

    
    
    
    • Plot % Inhibition vs. Log[Concentration].

    • Control: Cabozantinib (expect ~1-2 nM).

Part 5: References

  • Design and Synthesis of Quinoline-Based c-Met Inhibitors. Source:Journal of Medicinal Chemistry. Context: Establishes the SAR of the quinoline-4-ol scaffold in Type II inhibitors. URL:[Link] (Generalized landing for verification)

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase (GAK). Source:University of Southampton ePrints / J. Med. Chem. Context: Explicitly compares 6-fluoro vs. 6,7-dimethoxy analogs, highlighting the selectivity shift towards GAK. URL:[Link]

  • WXFL-152, a Novel Triple Angiokinase Inhibitor. Source:Acta Pharmaceutica Sinica B (NIH/PMC). Context: Demonstrates the utility of the 7-methoxy-quinoline core in multi-kinase inhibition (VEGFR/FGFR/PDGFR). URL:[Link]

  • Metabolism of Cabozantinib and CYP3A4 Interactions. Source:Drug Metabolism and Disposition. Context: Validates the metabolic liability of the 6,7-dimethoxy motif, justifying the switch to 6-fluoro. URL:[Link]

  • Structure–Activity Relationship of Fluorinated Quinoline Derivatives. Source:ACS Omega. Context: Discusses the impact of fluorine substitution on metabolic stability and potency in quinoline scaffolds. URL:[Link]

Assessing the Drug-Likeness of 6-Fluoro-7-methoxyquinolin-4-ol: A Guide to Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant hurdle is ensuring the compound possesses favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). A molecule's failure in any of these areas can terminate its development. To de-risk this process early, medicinal chemists employ a variety of in-silico and experimental tools. Among the most foundational and widely adopted is Lipinski's Rule of Five.

This guide provides an in-depth assessment of the drug-likeness of a specific heterocyclic compound, 6-Fluoro-7-methoxyquinolin-4-ol , through the lens of Lipinski's rules. We will dissect the rules, apply them to the molecule , and explore the experimental and computational methodologies that underpin this critical evaluation.

The Litmus Test for Oral Bioavailability: Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the Rule of Five (RO5) is a set of guidelines derived from the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[1] It serves as a crucial filter in the early stages of drug discovery to predict the likelihood of a compound having good oral bioavailability.[2][3] It's important to note that the RO5 does not predict pharmacological activity; rather, it assesses the physicochemical properties that influence a drug's ability to navigate the biological membranes of the human body.[4]

The rule states that an orally active drug is likely to show poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across cell membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity (oil-loving) versus hydrophilicity (water-loving). A value less than 5 suggests a balance that favors absorption.[3]

  • Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups. Excessive donors can lead to poor membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically nitrogen and oxygen atoms.[4][5] Like donors, too many acceptors can hinder passage through lipid bilayers.

Analysis of 6-Fluoro-7-methoxyquinolin-4-ol

To assess 6-Fluoro-7-methoxyquinolin-4-ol, we must first determine its physicochemical properties. Based on its chemical structure (C₁₀H₈FNO₂), we can calculate or predict these values.

Physicochemical PropertyLipinski's RuleValue for 6-Fluoro-7-methoxyquinolin-4-olCompliance
Molecular Weight (MW) ≤ 500 g/mol 193.18 g/mol Yes
LogP (Lipophilicity) ≤ 5~1.8 (Calculated/Estimated)Yes
Hydrogen Bond Donors (HBD) ≤ 52Yes
Hydrogen Bond Acceptors (HBA) ≤ 103Yes
Violations No more than 10 Excellent

Methodologies for Parameter Determination

The values presented in the table are derived from established methodologies, both computational and experimental. Understanding these methods is key to appreciating the data's validity.

Molecular Weight (MW)

This is the most straightforward parameter, calculated by summing the atomic weights of all atoms in the molecule's chemical formula (C₁₀H₈FNO₂).

Octanol-Water Partition Coefficient (LogP)

LogP is a critical measure of lipophilicity. A positive value indicates a higher affinity for the lipid-like environment (octanol), while a negative value indicates a preference for the aqueous phase.

  • Experimental Methods: The traditional "shake-flask" method involves dissolving the compound in a mixture of octanol and water and then measuring its concentration in each phase after separation.[6] Modern alternatives, such as High-Performance Liquid Chromatography (HPLC), offer faster and more efficient LogP determination by correlating a compound's retention time on a hydrophobic column with known LogP values.[3][7]

  • Computational Methods (cLogP): Numerous algorithms can predict LogP based on a molecule's structure. These methods work by breaking the molecule down into fragments and summing the known lipophilicity contributions of each fragment.[1] These in-silico predictions are invaluable for rapidly screening large virtual libraries of compounds before synthesis.[4][5]

Hydrogen Bond Donors (HBD) & Acceptors (HBA)

These are determined by inspecting the molecular structure for specific functional groups.

  • Hydrogen Bond Donors: The count is the sum of all hydroxyl (-OH) and amine (-NH) groups. For 6-Fluoro-7-methoxyquinolin-4-ol, the hydroxyl group (-OH) and the nitrogen in the quinoline ring (which has an attached hydrogen in its quinolone tautomeric form) each count as one, for a total of 2 HBDs .

  • Hydrogen Bond Acceptors: The count is the sum of all nitrogen and oxygen atoms in the molecule (fluorine is sometimes considered but is a very weak acceptor and typically excluded from the Lipinski count).[8] For our molecule, there are two oxygen atoms (one in the hydroxyl/keto group and one in the methoxy group) and one nitrogen atom, for a total of 3 HBAs .

Workflow for Lipinski's Rule of Five Assessment

The process of evaluating a compound against Lipinski's rules can be visualized as a straightforward decision-making workflow.

Lipinski_Workflow cluster_rules Lipinski's Rule of Five Criteria cluster_results Assessment Outcome start Input: Chemical Compound (6-Fluoro-7-methoxyquinolin-4-ol) mw MW ≤ 500 Da? start->mw logp LogP ≤ 5? start->logp hbd HBD ≤ 5? start->hbd hba HBA ≤ 10? start->hba count_violations Count Violations mw->count_violations logp->count_violations hbd->count_violations hba->count_violations pass Drug-Like (≤ 1 Violation) count_violations->pass Yes fail Poor Drug-Likeness (> 1 Violation) count_violations->fail No

Caption: Workflow for assessing a compound against Lipinski's Rule of Five.

Conclusion and Forward Outlook

The analysis confirms that 6-Fluoro-7-methoxyquinolin-4-ol exhibits excellent drug-like properties according to Lipinski's Rule of Five. Its molecular weight, lipophilicity, and hydrogen bonding capacity fall well within the desired ranges for orally bioavailable drugs. This positions the molecule as a promising scaffold for further investigation.

However, it is crucial to recognize that the Rule of Five is a guideline, not an immutable law. Many successful drugs, particularly those from natural product origins or those that rely on active transport mechanisms, fall "beyond the Rule of Five" (bRo5).[3] Therefore, while this assessment provides a strong, positive initial screen, it should be complemented with further in-vitro and in-vivo studies to fully characterize the ADME profile and therapeutic potential of 6-Fluoro-7-methoxyquinolin-4-ol.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • bioaccess. (n.d.). Understanding the lipinski rule of 5 in Drug Discovery. Retrieved February 18, 2026, from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 18, 2026, from [Link]

  • Slideshare. (n.d.). Lipinskis rules of five for bioavailability. Retrieved February 18, 2026, from [Link]

  • TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved February 18, 2026, from [Link]

  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved February 18, 2026, from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. Retrieved February 18, 2026, from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved February 18, 2026, from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Retrieved February 18, 2026, from [Link]

  • Scribd. (2000, February 2). Computational Methods For Prediction of Drug Likeness. Retrieved February 18, 2026, from [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved February 18, 2026, from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). High throughput HPLC method for determining Log P values.
  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved February 18, 2026, from [Link]

  • YouTube. (2015, May 19). Identifying Hydrogen Bond Donors & Acceptors. Retrieved February 18, 2026, from [Link]

  • Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Common hydrogen bond donors (HBDs) and acceptors (HBAs) used in the preparation of various deep eutectic solvent (DES) systems. Retrieved February 18, 2026, from [Link]

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Comparative Profiling of Fluoroquinolone Generations: Spectrum Evolution and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Shift

In drug development and clinical microbiology, treating fluoroquinolones (FQs) as a monolith is a critical error. While they share a core pharmacophore, the evolution from Ciprofloxacin (2nd Gen) to Delafloxacin (Novel Anionic) represents a fundamental shift in target affinity—from Gram-negative DNA gyrase specificity to balanced, dual-targeting activity with enhanced stability in acidic microenvironments.

This guide provides a technical comparison of four representative agents—Ciprofloxacin (CIP), Levofloxacin (LEV), Moxifloxacin (MOX), and Delafloxacin (DLX) —delineating their structure-activity relationships (SAR), antimicrobial spectra, and the experimental protocols required to validate their performance.

Mechanistic Evolution & SAR

The "fluoroquinolone spectrum" is dictated by substitutions at the C-7 and C-8 positions of the quinolone core. Understanding these structural drivers is essential for interpreting MIC data.

The Structural Logic
  • Position C-6 (Fluorine): Common to all; facilitates cell penetration and gyrase affinity.[1]

  • Position C-7 (Side Chain): The primary driver of spectrum.

    • Piperazinyl ring (CIP, LEV): Maximizes Gram-negative potency (e.g., Pseudomonas).

    • Bulky nitrogen heterocycles (MOX, DLX): Shifts affinity toward Topoisomerase IV, enhancing Gram-positive coverage (S. pneumoniae, S. aureus).

  • Position C-8:

    • Methoxy group (MOX): Increases anaerobic activity and reduces efflux pump susceptibility.

    • Chlorine + Anionic Character (DLX): Delafloxacin is unique; it lacks a protonatable group at C-7, giving it a weak acid character (pKa ~5.4). This allows it to accumulate in acidic environments (abscesses, phagolysosomes) where zwitterionic FQs (CIP, LEV) lose potency.

Diagram: Mechanism & Resistance Logic

The following diagram illustrates the dual-targeting mechanism and how structural evolution combats resistance.

G FQ_Core Fluoroquinolone Core (C-6 Fluorine) Gen2 2nd Gen (Ciprofloxacin) C-7 Piperazinyl FQ_Core->Gen2 Gen3 3rd Gen (Levofloxacin) L-isomer Ofloxacin FQ_Core->Gen3 Gen4 4th Gen (Moxifloxacin) C-8 Methoxy FQ_Core->Gen4 Novel Novel (Delafloxacin) Anionic / C-8 Chlorine FQ_Core->Novel Target_Gyrase Target: DNA Gyrase (Gram-Negative Primary) Result_GN High Gram-Neg Activity (P. aeruginosa) Target_Gyrase->Result_GN Target_TopoIV Target: Topoisomerase IV (Gram-Positive Primary) Result_GP High Gram-Pos Activity (S. pneumoniae) Target_TopoIV->Result_GP Gen2->Target_Gyrase High Affinity Gen2->Target_TopoIV Low Affinity Gen3->Target_Gyrase Balanced Gen3->Target_TopoIV Balanced Gen4->Target_TopoIV High Affinity Result_Anaerobe Anaerobic/Acidic Activity (Abscesses/MRSA) Gen4->Result_Anaerobe C-8 Methoxy Novel->Target_Gyrase Dual Affinity Novel->Target_TopoIV Dual Affinity Novel->Result_Anaerobe Anionic at pH 5.5

Caption: Comparative affinity pathways. Note the shift from Gyrase-dominant targeting (Gen 2) to dual-targeting (Novel), which mitigates resistance development.

Comparative Antimicrobial Spectrum

The following data summarizes MIC ranges derived from CLSI-compliant broth microdilution assays.

Table 1: Head-to-Head MIC Comparison (µg/mL)
Organism GroupPathogenCiprofloxacin (CIP)Levofloxacin (LEV)Moxifloxacin (MOX)Delafloxacin (DLX)Performance Insight
Gram-Negative E. coli≤0.015 - 0.06 0.03 - 0.120.06 - 0.250.03 - 0.12CIP remains the gold standard for potency against Enterobacteriaceae.
P. aeruginosa0.25 - 1.0 0.5 - 2.02.0 - 8.0 (R)0.5 - 4.0CIP is superior. MOX is ineffective.[2] DLX is comparable to LEV but not superior to CIP.
Gram-Positive S. pneumoniae1.0 - 2.00.5 - 1.00.12 - 0.25 ≤0.06 MOX and DLX are superior "Respiratory FQs." CIP is inadequate.
S. aureus (MSSA)0.5 - 1.00.25 - 0.50.06 - 0.12≤0.004 - 0.015 DLX exhibits exceptional potency due to dual targeting.
S. aureus (MRSA)>4.0 (R)>4.0 (R)2.0 - 4.00.25 - 0.5 Critical Distinction: Only DLX retains reliable activity against MRSA isolates.
Anaerobes B. fragilis>16 (R)4.0 - 8.00.5 - 2.0 0.12 - 1.0 MOX and DLX are the only FQs with viable anaerobic coverage.
Key Selection Heuristics
  • Pseudomonas Rule: If P. aeruginosa is the primary target, Ciprofloxacin is the most potent agent per mass unit.

  • Respiratory Rule: For CAP (Community-Acquired Pneumonia) targeting S. pneumoniae, Moxifloxacin or Levofloxacin are preferred to avoid breakthrough resistance.

  • The "Acidic" Niche: For skin/soft tissue infections (SSTI) involving MRSA or acidic abscesses, Delafloxacin is the only logical choice due to its anionic protonation state.

Experimental Protocols: Validating the Spectrum

To reproduce the data above, researchers must adhere to strict controls. Fluoroquinolones are sensitive to cation chelation, which can artificially elevate MIC values.

A. Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1[3]

  • Media Preparation (Critical Step):

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[3][4]

    • Validation: Calcium must be 20–25 mg/L; Magnesium must be 10–12.5 mg/L.

    • Why? Excess cations chelate the FQ carboxyl group, preventing DNA binding. Low cations result in false susceptibility (especially for P. aeruginosa).

  • Inoculum:

    • Prepare 0.5 McFarland standard (1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final well concentration of 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Serial 2-fold dilutions (e.g., 64 µg/mL down to 0.004 µg/mL).

    • Include Growth Control (no drug) and Sterility Control (no bugs).

  • Incubation:

    • 35 ± 2°C, ambient air, 16–20 hours.

  • Endpoint:

    • MIC = Lowest concentration with complete inhibition of visual growth.[5]

B. The "Acidic Shift" Assay (Delafloxacin Specific)

To validate Delafloxacin's unique mechanism, you must run a parallel MIC assay at pH 5.5.

  • Buffer System: Supplement CAMHB with 100 mM MES buffer. Adjust pH to 5.5 using HCl.

  • Comparator Control: Run Ciprofloxacin alongside Delafloxacin .

  • Expected Result:

    • Ciprofloxacin:[1][5][6][7][8][9][10][11][12][13] MIC should increase (worsen) by 4-8 fold (e.g., 0.5 -> 4.0 µg/mL).

    • Delafloxacin:[2][8][10][11][14][15][16][17][18] MIC should decrease (improve) or remain stable (e.g., 0.015 -> 0.004 µg/mL).

Diagram: Experimental Workflow

Experiment Start Isolate Preparation (0.5 McFarland) Media Media Prep (CAMHB) Start->Media Check_CaMg QC: Ca/Mg Levels (Prevents Chelation) Media->Check_CaMg Critical Step Split Assay Type Check_CaMg->Split Path_Std Standard MIC (pH 7.2 - 7.4) Split->Path_Std Routine Profiling Path_Acid Acidic Challenge (pH 5.5 + MES) Split->Path_Acid Validate Delafloxacin Incubate Incubation 35°C, 16-20h Path_Std->Incubate Path_Acid->Incubate Read Read MIC Incubate->Read Analysis Data Analysis: Compare Potency Ratios Read->Analysis

Caption: Workflow highlighting the critical cation-adjustment QC step and the pH-split required to validate anionic fluoroquinolones.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Tulkens, P. M., et al. (2012). Activity of delafloxacin against extracellular and intracellular Staphylococcus aureus: influence of pH. Journal of Antimicrobial Chemotherapy. Link

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Link

Sources

Validation Guide: Purity Determination of Synthesized 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 6-Fluoro-7-methoxyquinolin-4-ol (CAS: 417721-36-9) presents a unique set of analytical challenges distinct from standard organic intermediates. Its high melting point, poor solubility in common organic solvents, and existence in a tautomeric equilibrium (4-hydroxyquinoline


 4-quinolone) render standard gas chromatography (GC) impossible and routine HPLC challenging without specific buffering.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) .

The Verdict: While HPLC remains the industry standard for impurity profiling (detecting trace regioisomers), qNMR is the superior method for absolute purity assignment of the bulk material due to the lack of commercially available, certified reference standards for this specific intermediate.

The Analytical Challenge: Tautomerism & Solubility

Before selecting a method, the analyst must understand the physical behavior of the molecule.

  • Tautomerism: In solution (especially polar solvents like DMSO or Methanol), the compound predominantly exists as the 4-quinolone (keto) tautomer rather than the 4-hydroxyquinoline (enol) form. This impacts UV absorption maxima and proton NMR shifts.

  • Solubility: The compound is sparingly soluble in dichloromethane or acetonitrile but soluble in hot DMSO or acetic acid. This dictates the choice of mobile phases and NMR solvents.

Diagram 1: Tautomeric Equilibrium & Analytical Impact

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Analytical Consequence Enol Enol Form (4-Hydroxyquinoline) Favored in: Gas Phase/Non-polar Keto Keto Form (4-Quinolone) Favored in: DMSO/Polar Solvents Enol->Keto  Spontaneous   HPLC HPLC-UV Peak Tailing Risk (Interaction with Silanols) Keto->HPLC NMR 1H NMR Shift in H-2/H-3 signals Exchangeable NH proton Keto->NMR

Caption: The keto-enol shift dictates that analytical methods must accommodate the polar 4-quinolone species.

Method 1: HPLC-UV/MS (Impurity Profiling)

HPLC is the primary tool for identifying related substances, such as the des-fluoro impurity or the 5-methoxy regioisomer formed during the Gould-Jacob cyclization.

Protocol Specification
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm. Why? End-capping reduces interaction between the basic quinoline nitrogen and acidic silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Why? Acidic pH ensures the quinoline nitrogen is fully protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Sample Prep: Dissolve 1 mg/mL in DMSO, then dilute 1:1 with Mobile Phase A.

Data & Performance
ParameterPerformanceNotes
Specificity HighExcellent for separating the target from des-fluoro (RT shift due to F) and regioisomers.
Linearity

Standard Beer-Lambert behavior.[1]
Limit of Detection < 0.05%Capable of meeting ICH Q3A guidelines for impurities.
Major Drawback Response FactorsWithout a certified standard, "Area %" assumes all impurities have the same UV response as the main peak, which is scientifically inaccurate for synthetic byproducts.

Method 2: Quantitative NMR (qNMR) (Absolute Purity)

For a synthesized intermediate without a commercial standard, qNMR is the "Gold Standard" (Absolute Truth). It relies on the physics of nuclear spin, not chemical interaction.

Protocol Specification
  • Instrument: 400 MHz or higher (600 MHz preferred for splitting resolution).

  • Solvent: DMSO-d6. Essential for solubility and preventing H-D exchange on the ring carbons.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT) and non-overlapping signals.

  • Relaxation Delay (D1): 30 seconds. Why? To ensure full relaxation of all protons (5x T1) for accurate integration.

The Calculation Logic

The purity is derived using the molar ratio between the analyte and the internal standard:



Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight.
Diagram 2: qNMR Workflow & Signal Targeting

qNMR_Workflow cluster_signals Signal Selection Strategy Prep Sample Preparation 10mg Sample + 5mg IS (Accurate Weighing) Solvent: DMSO-d6 Acquisition Acquisition Pulse: 90° Scans: 16-32 D1: >30s (Critical) Prep->Acquisition Processing Processing Phase/Baseline Correction Integration of Key Signals Acquisition->Processing H2 Target: H-2 Proton (~7.9 ppm, d) Cleanest Region Processing->H2 Methoxy Target: OMe Group (~3.9 ppm, s) High Intensity (3H) Processing->Methoxy Avoid Avoid: H-5 / H-8 Complex F-coupling Potential Overlap

Caption: qNMR relies on precise weighing and selecting non-overlapping proton signals (H-2 is optimal).

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a supporting technique.[2] It validates crystallinity and detects eutectic impurities that broaden the melting endotherm.

  • Expected Result: Sharp endotherm peaking near 260-280°C (Note: Exact MP depends on crystal polymorph; decomposition often occurs immediately after melt).

  • Impurity Indicator: A broad melting range (

    
    C) or a depressed onset temperature indicates significant impurity (Van't Hoff equation application).
    

Comparative Analysis Guide

The following table synthesizes the performance of the three methods for this specific quinoline derivative.

FeatureHPLC-UV qNMR DSC
Primary Utility Detection of trace impurities (0.05% - 1.0%)Assignment of Absolute Purity (>95%)Physical characterization
Reference Standard Required for quantitationNot Required (Uses Internal Std)Not Required
Precision High (< 1.0% RSD)Moderate (< 1.0% RSD with care)Low (Qualitative)
Specificity Excellent (separates isomers)Moderate (overlaps possible)Low
Sample Requirement < 1 mg~10-20 mg~2-5 mg
Speed 20 mins/run1 hour (prep + long relaxation)1 hour
Cost Low (Solvents)High (Deuterated solvents/Time)Low

Recommended Validation Workflow

For a researcher synthesizing 6-Fluoro-7-methoxyquinolin-4-ol, the following workflow ensures scientific rigor:

  • Qualitative Check (LC-MS): Confirm identity (

    
     for [M+H]+) and check for major side-products.
    
  • Impurity Profiling (HPLC-UV): Run the gradient method. If "Area %" is >98%, proceed.

  • Absolute Quantitation (qNMR): Perform qNMR using Maleic Acid as the internal standard in DMSO-d6. This value (e.g., 97.4% wt/wt) is your Certificate of Analysis value.

  • Thermal Check (DSC): Confirm high crystallinity and lack of low-melting solvates.

Diagram 3: Decision Logic

DecisionLogic Start Synthesized Crude LCMS LC-MS Check Correct Mass? Start->LCMS Purify Recrystallize (AcOH or DMSO/H2O) LCMS->Purify No HPLC HPLC-UV Area > 98%? LCMS->HPLC Yes HPLC->Purify No qNMR qNMR Determine Wt % HPLC->qNMR Yes Final Release for Next Step (e.g., Chlorination) qNMR->Final

Caption: A logical gate system prevents wasting expensive reagents on impure intermediates.

References

  • BenchChem. (2025).[3] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from

  • Almac Group. (2025).[4][5] Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Retrieved from

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. PMC Article. Retrieved from

  • Exelixis, Inc. (2005). Synthesis of Quinoline Derivatives (Cabozantinib Intermediates). Related Patent/Literature on Quinoline Synthesis. (Contextual grounding for synthesis route).
  • Sigma-Aldrich. (2025). qNMR Reference Standards and Solvents. Retrieved from

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Fluoro-7-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 6-Fluoro-7-methoxyquinolin-4-ol, ensuring the safety of personnel and the preservation of our environment. As a quinoline derivative, this compound requires careful handling, and in the absence of a specific Safety Data Sheet (SDS), a conservative approach treating it as hazardous waste is paramount.[1]

The "Cradle to Grave" Principle: A Foundation of Responsibility

The management of chemical waste is guided by the "cradle to grave" principle, which holds the generator responsible for the waste from its creation to its ultimate disposal.[1] This underscores the importance of a robust and compliant disposal plan. The procedures outlined below are designed to meet this responsibility, ensuring that 6-Fluoro-7-methoxyquinolin-4-ol is handled with the necessary precautions at every stage.

Immediate Safety and Handling: Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The potential hazards associated with quinoline derivatives necessitate a comprehensive PPE strategy.[1][2]

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[2]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes.[2]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[2]Primary
Respiratory Protection N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesTo be used when handling the solid powder to prevent inhalation or when vapors may be generated.[2]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

All handling of 6-Fluoro-7-methoxyquinolin-4-ol and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an eyewash station and safety shower are readily accessible.

Disposal Workflow: A Step-by-Step Protocol

The following diagram illustrates the standard workflow for the safe disposal of 6-Fluoro-7-methoxyquinolin-4-ol, from initial waste generation to final collection.

DisposalWorkflow cluster_solids Solid Waste cluster_liquids Liquid Waste A Step 1: Waste Identification & Segregation S1 Contaminated PPE (gloves, etc.) A->S1 Segregate S2 Weigh boats, paper towels A->S2 L1 Unused solutions A->L1 Segregate L2 Reaction mixtures A->L2 L3 Rinsate from cleaning A->L3 B Step 2: Waste Collection & Containerization C Step 3: Labeling B->C Properly containerize D Step 4: Storage C->D Clearly label E Step 5: Arrange for Disposal D->E Store safely S1->B S2->B L1->B L2->B L3->B

Caption: A step-by-step workflow for the safe disposal of 6-Fluoro-7-methoxyquinolin-4-ol.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the critical first steps in managing chemical waste.[1] Never mix 6-Fluoro-7-methoxyquinolin-4-ol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.[1]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected separately from liquid waste.[1][2]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing 6-Fluoro-7-methoxyquinolin-4-ol constitute liquid waste.

Step 2: Waste Collection and Containerization

The choice of waste container is crucial for safe storage and transport.[1]

  • Use only approved hazardous waste containers that are chemically compatible with quinoline derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Ensure containers are in good condition, with no cracks or leaks, and have a secure, tightly fitting lid.[3][4]

  • For solid waste, a designated, clearly labeled hazardous waste container should be used.[2]

Step 3: Labeling

All waste containers must be accurately and clearly labeled.[3][4]

  • Attach a completed hazardous waste label to each container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Fluoro-7-methoxyquinolin-4-ol" (avoiding abbreviations or chemical formulas)[4]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated satellite accumulation area near the point of generation.[5]

  • Ensure the storage area is well-ventilated.[6]

  • Segregate incompatible waste types.[7]

  • Keep waste containers closed at all times, except when adding waste.[4]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.[1]

  • Contact your institution's EHS department to schedule a waste pickup.[1]

  • Do not dispose of this chemical in the regular trash or down the drain.[1][8]

Special Considerations: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material.[1] The contaminated absorbent material must then be disposed of as hazardous solid waste.

  • Large Spills: In the case of a large spill, evacuate and secure the area immediately. Contact your institution's emergency response team or EHS department for assistance.[1]

  • Decontamination: All glassware and surfaces that have come into contact with 6-Fluoro-7-methoxyquinolin-4-ol should be decontaminated.[2] This can typically be achieved by rinsing with an appropriate solvent (such as ethanol or acetone), followed by a thorough washing with soap and water. The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

Empty Container Disposal

Empty containers that previously held 6-Fluoro-7-methoxyquinolin-4-ol must also be handled correctly.

  • To be considered "empty," a container must be triple-rinsed with a suitable solvent.[5][7]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]

  • After triple-rinsing, the original label on the container should be removed or completely defaced, and the container can then be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[5][7]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 6-Fluoro-7-methoxyquinolin-4-ol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Hazardous Waste Disposal Procedures.
  • Laboratory chemical waste disposal guidelines. University of Otago.

Sources

Personal protective equipment for handling 6-Fluoro-7-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Fluoro-7-methoxyquinolin-4-ol is a specialized heterocyclic building block, frequently employed as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., c-Met/VEGFR inhibitors).

While often classified generically as an irritant in preliminary SDSs, its structural similarity to bioactive pharmacophores mandates a "Potent Compound" handling strategy (OEB 3 equivalent) until specific toxicology data proves otherwise. The primary risks are severe eye damage (characteristic of quinolin-4-ols), respiratory sensitization , and acute oral toxicity .

Immediate Action Required:

  • Containment: Handle all dry powder exclusively within a certified chemical fume hood or powder containment enclosure.

  • Skin Barrier: Double-gloving is mandatory due to the high lipophilicity and potential skin absorption of quinoline derivatives.

  • Eye Protection: Safety glasses are insufficient . Chemical splash goggles are required.

Hazard Identification & Risk Assessment

This assessment synthesizes data from structural analogs (e.g., 6,7-dimethoxyquinolin-4-ol, 4-chloro-7-fluoro-6-methoxyquinoline) to construct a robust safety profile.

Hazard ClassGHS Classification (Conservative)Operational Implication
Acute Toxicity Category 3/4 (Oral)Toxic if swallowed. Strict hygiene; no open handling outside hood.
Eye Damage Category 1 (Irreversible)Causes serious eye damage. Quinoline phenols are corrosive to corneal tissue.
Sensitization Category 1 (Skin/Resp)May cause allergic reactions. Minimize dust generation to zero.
Target Organ STOT SE 3Respiratory irritation. Inhalation of dust causes rapid mucosal inflammation.

Critical Physicochemical Risks:

  • Static Charge: As a fine organic powder, this compound is prone to static accumulation, leading to "fly-away" powder and potential dust deflagration.

  • Tautomerism: Exists in equilibrium with the quinolone form; solubility can vary drastically with pH, affecting cleaning protocols.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Multi-Barrier Approach . We do not rely on a single layer of protection.

A. Respiratory Protection
  • Standard Operation (Hood): No respirator required if sash is at safe height and face velocity is >100 fpm.

  • Outside Hood (Spill/Weighing): Full-face Air-Purifying Respirator (APR) with P100 (HEPA) cartridges.

    • Why? A half-mask leaves eyes exposed to irritating dust. A P100 filter captures 99.97% of fine particulates.

B. Hand Protection (Double-Glove Protocol)
  • Inner Layer: Nitrile (4 mil / 0.10 mm). Bright color (e.g., blue/purple) to contrast with outer glove.

  • Outer Layer: Nitrile (Extended Cuff, 6-8 mil).

  • Change Frequency: Immediately upon splash; every 2 hours of continuous handling.

    • Why? Quinolines are lipophilic and can permeate thin nitrile. The double layer creates a breakthrough time buffer and allows outer glove removal without exposing skin.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why? Dust can bypass safety glasses. Goggles seal the orbital area.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene).

    • Why? Cotton lab coats trap dust in fibers, becoming a secondary source of exposure in the breakroom. Tyvek sheds dust.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure fume hood is active.

  • Static Mitigation: Place an ionizing fan or antistatic gun inside the hood if the powder is static-prone.

  • Lining: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture minor spills.

Step 2: Weighing & Transfer
  • Technique: Use a closed-transfer approach where possible. If weighing into a flask:

    • Tare the receiving vessel (with lid) on the balance.

    • Move vessel to the back of the hood.

    • Transfer solid using a disposable antistatic spatula.

    • Do not tap the spatula on the flask rim (creates aerosol). Use a funnel.

    • Seal the vessel before removing it from the hood.

Step 3: Reaction Setup (Cautionary Note)
  • Common Reactivity: This alcohol is often converted to a chloride using POCl₃ or SOCl₂ .

  • Hazard: This reaction releases HCl gas and is exothermic.

  • Protocol: Ensure the scrubber or trap is active before addition. Add reagents slowly to control heat evolution.

Step 4: Decontamination
  • Solvent Choice: Methanol or Acetone.

  • Procedure: Wipe all tools with a solvent-soaked wipe inside the hood. Dispose of wipes as solid hazardous waste.

Visualized Workflows

A. Operational Logic Flow

HandlingWorkflow Start START: Receipt of Material RiskCheck Risk Assessment (Check SDS & Qty) Start->RiskCheck PPE Don PPE: Double Nitrile, Goggles, Tyvek Coat RiskCheck->PPE Hood Engineering Control: Fume Hood Check PPE->Hood Weigh Weighing: Static Control + Funnel Transfer Hood->Weigh Airflow >100fpm Reaction Reaction Setup: (Closed System) Weigh->Reaction Clean Decontamination: Solvent Wipe Down Reaction->Clean Disposal Disposal: Solid Haz Waste Clean->Disposal

Figure 1: Step-by-step logical workflow for handling 6-Fluoro-7-methoxyquinolin-4-ol from receipt to disposal.

B. Emergency Response Decision Tree

SpillResponse Spill Spill Detected Assess Is Spill > 5g OR Outside Hood? Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor No Major Major Spill (Evacuate) Assess->Major Yes PPE_Check Verify PPE (Double Gloves) Minor->PPE_Check Clean_Dry Cover with Absorbent Pad PPE_Check->Clean_Dry Wipe Wet Wipe (Methanol) Clean_Dry->Wipe Alert Alert Safety Officer Major->Alert Respirator Don Full-Face Respirator (P100) Alert->Respirator Respirator->Clean_Dry

Figure 2: Decision logic for spill response. Note that spills outside the hood require respiratory protection immediately.

Disposal & Waste Management

Strict Adherence Required: Quinoline derivatives are often toxic to aquatic life (H410) and must never be disposed of down the drain.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated powder, weighing boats, gloves, paper towels.High-Temperature Incineration. Label as "Toxic Solid, Organic, N.O.S. (Quinoline derivative)".[1][2][3]
Liquid Waste Mother liquors, solvent washes (Methanol/DCM).Halogenated Solvent Waste (if chlorinated solvents used) or Non-Halogenated Organic .
Sharps/Glass Contaminated pipettes, broken vials.Hard-walled Sharps Container (Incineration stream).

Spill Cleanup Kit Requirements:

  • Universal absorbent pads (chemically inert).

  • Ziploc bags for double-bagging waste.

  • "Hazardous Waste" tags pre-filled with constituent names.

References

  • PubChem. (2023). Compound Summary: 7-Fluoro-6-methoxyquinolin-4-ol (Analog Data).[4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134).[Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Quinoline Derivatives Hazard Classification.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.